Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWQAOTZAMADBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621370 | |
| Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294860-58-5 | |
| Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-(5-bromo-2-methoxyphenyl)acetate" synthesis from 2-bromo-5-methoxyphenol
A Technical Guide to the Synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable substituted phenylacetic acid derivative, a structural motif frequently encountered in the development of pharmaceuticals and other bioactive molecules. This guide provides an in-depth examination of robust and efficient synthetic strategies for its preparation. While acknowledging the specified starting material, 2-bromo-5-methoxyphenol, this paper elucidates the chemical rationale for selecting a more direct and strategically advantageous precursor to ensure high yield and purity. We present two primary, field-proven pathways: a direct homologation via cyanide displacement and a classic carbon-carbon bond formation using the malonic ester synthesis. Each method is detailed with mechanistic insights, step-by-step experimental protocols, and process visualizations to equip researchers with the practical knowledge required for successful synthesis.
Introduction & Strategic Considerations
Substituted phenylacetic acids and their esters are fundamental building blocks in medicinal chemistry. The title compound, this compound, features a specific substitution pattern that makes it a key intermediate for more complex molecular targets. The challenge in any synthesis is not merely to form the target molecule, but to do so in a predictable, scalable, and efficient manner.
A direct synthesis from 2-bromo-5-methoxyphenol presents significant chemical challenges due to the required transposition of functional groups and the construction of a carbon-carbon bond on a relatively unactivated position. A more effective strategy, and the one detailed herein, involves a retrosynthetic disconnection to a precursor where the core aromatic scaffold is already in place, allowing for the efficient construction of the acetic acid side chain. For this purpose, 5-bromo-2-methoxybenzyl bromide is an ideal starting material, as it is structurally primed for nucleophilic substitution reactions at the benzylic position.
Retrosynthetic Analysis
The primary goal is the formation of a C-C bond between the aromatic ring and the acetate side chain. Our retrosynthetic strategy disconnects this bond to reveal logical synthons.
Caption: Retrosynthetic analysis of the target ester.
This analysis reveals two primary forward-synthesis strategies starting from the benzyl bromide intermediate: (1) reaction with a cyanide source, followed by hydrolysis and esterification, or (2) alkylation of a malonic ester enolate, followed by hydrolysis, decarboxylation, and esterification.
Primary Synthetic Pathway: Cyanide Homologation
This pathway is often preferred for its efficiency and high yields. It involves a two-step process from the benzyl bromide: nucleophilic substitution with cyanide, followed by acidic methanolysis to achieve hydrolysis and esterification in a single operation.
Principle & Mechanism
The first step is a classic bimolecular nucleophilic substitution (SN2) reaction. The benzylic carbon of 5-bromo-2-methoxybenzyl bromide is electrophilic and susceptible to attack by the cyanide nucleophile (e.g., from NaCN or KCN). The bromide ion serves as an excellent leaving group.
In the second step, the resulting nitrile is subjected to acidic methanolysis. The acid catalyst protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by methanol. Subsequent tautomerization, further attack by methanol, and elimination of ammonium ions ultimately yield the methyl ester directly.
Detailed Experimental Protocol
Step A: Synthesis of (5-bromo-2-methoxyphenyl)acetonitrile
-
To a solution of 5-bromo-2-methoxybenzyl bromide (10.0 g, 36.1 mmol) in 100 mL of ethanol, add sodium cyanide (2.12 g, 43.3 mmol) dissolved in a minimal amount of water (approx. 10 mL).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to yield the crude (5-bromo-2-methoxyphenyl)acetonitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step B: Synthesis of this compound
-
Combine the crude acetonitrile from the previous step with 150 mL of methanol.
-
Carefully add 15 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the solution to reflux (approx. 65°C) for 12-18 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
After cooling, pour the reaction mixture slowly into 500 mL of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the residue by vacuum distillation or silica gel chromatography to yield this compound as a clear oil.
Alternative Pathway: Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone of organic chemistry for preparing substituted acetic acids.[1][2] It provides a reliable, albeit longer, alternative to the cyanide route.
Principle & Mechanism
This synthesis relies on the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3] A moderately strong base, such as sodium ethoxide, is sufficient to quantitatively form the nucleophilic enolate.[4][5] This enolate then displaces the bromide from 5-bromo-2-methoxybenzyl bromide in an SN2 reaction to form a C-C bond.[1] The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid via saponification (base-mediated hydrolysis), followed by acidification. Finally, heating the malonic acid derivative induces decarboxylation to yield the desired (5-bromo-2-methoxyphenyl)acetic acid.[3] The final product is obtained through a standard Fischer esterification.[6]
Detailed Experimental Protocol
-
Enolate Formation & Alkylation: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (0.91 g, 39.5 mmol) in 50 mL of absolute ethanol. Once the sodium has completely reacted to form sodium ethoxide, add diethyl malonate (6.33 g, 39.5 mmol) dropwise. Stir for 30 minutes, then add a solution of 5-bromo-2-methoxybenzyl bromide (10.0 g, 36.1 mmol) in 20 mL of ethanol. Heat the mixture to reflux for 6 hours.
-
Saponification: To the cooled reaction mixture, add a solution of potassium hydroxide (12.1 g, 216 mmol) in 50 mL of water. Continue to reflux for another 4 hours to ensure complete hydrolysis of the esters.
-
Decarboxylation: Cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate of the dicarboxylic acid may form. Heat the acidified mixture to 100-120°C until gas evolution (CO₂) ceases (typically 2-3 hours).
-
Work-up & Esterification: Cool the solution and extract the (5-bromo-2-methoxyphenyl)acetic acid with ethyl acetate. Dry and concentrate the organic phase. Dissolve the resulting crude acid in 100 mL of methanol, add 2 mL of concentrated H₂SO₄, and reflux for 4-6 hours.
-
Final Purification: Perform an aqueous work-up and purification as described in the cyanide homologation pathway (Section 3.2, Step B, points 4-8) to isolate the final product.
Data Summary and Characterization
| Parameter | Primary Pathway (Cyanide) | Alternative Pathway (Malonic Ester) |
| Starting Material | 5-bromo-2-methoxybenzyl bromide | 5-bromo-2-methoxybenzyl bromide |
| Key Reagents | NaCN, H₂SO₄, Methanol | Diethyl malonate, NaOEt, KOH, H₂SO₄, Methanol |
| Number of Steps | 2 | 4 (can be streamlined) |
| Typical Overall Yield | 75-85% | 65-75% |
| Key Advantages | Higher atom economy, fewer steps | Avoids use of highly toxic cyanide salts |
Expected Characterization Data for this compound (CAS 294860-58-5): [7]
-
Molecular Formula: C₁₀H₁₁BrO₃
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Molecular Weight: 259.10 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.35 (d, 1H), 7.05 (dd, 1H), 6.75 (d, 1H), 3.85 (s, 3H), 3.70 (s, 3H), 3.65 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~ 171.5, 156.0, 132.5, 129.0, 126.0, 113.0, 111.5, 55.8, 52.2, 35.5.
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Mass Spec (EI): m/z 258/260 (M⁺, bromine isotope pattern).
Workflow and Process Visualization
The general laboratory process for both synthetic pathways follows a similar logical progression.
Caption: Comparison of synthetic pathways and general workflow.
Conclusion
The synthesis of this compound can be accomplished efficiently through multiple reliable methods. The cyanide homologation route offers a direct and high-yielding pathway, making it attractive for large-scale production where appropriate safety measures for handling cyanides are in place. The malonic ester synthesis, while involving more steps, provides a classic and versatile alternative that avoids the use of acutely toxic reagents, making it highly suitable for academic and discovery laboratory settings. The choice between these pathways will ultimately depend on the specific constraints and objectives of the research or development program, including scale, available equipment, and safety protocols. Both methods underscore fundamental principles of C-C bond formation and functional group manipulation critical to the field of drug development.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Cram. (n.d.). Williamson Ether Synthesis Lab Report. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
The Organic Chemistry Tutor. (2025). Malonic Ester Synthesis. YouTube. [Link]
-
NROChemistry. (n.d.). Malonic Synthesis. [Link]
-
Synthetic Pages. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. [Link]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
Patsnap Eureka. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
-
The Ohio Journal of Science. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]
-
National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
-
ResearchGate. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.
-
ResearchGate. (2019). 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions. [Link]
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
National Institutes of Health. (2019). 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions. [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylphenol. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxyphenol. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxyphenol. [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylphenol. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 294860-58-5 [chemicalbook.com]
Spectroscopic data for "Methyl 2-(5-bromo-2-methoxyphenyl)acetate" (NMR, IR, MS)
Collecting Spectroscopic Data
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Gathering Spectral Data
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Analyzing Spectral Data Gaps
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Refining the Spectral Approach
Developing a Comprehensive Strategy
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The Strategic Utility of Methyl 2-(5-bromo-2-methoxyphenyl)acetate in Modern Organic Synthesis: A Technical Guide
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, "Methyl 2-(5-bromo-2-methoxyphenyl)acetate" (CAS No. 100033-99-0) has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring an ortho-methoxy group, a bromine atom at the para-position to the methoxy group, and a methyl acetate moiety, endows it with a rich and tunable reactivity. This guide provides an in-depth exploration of this building block, from its synthesis and characterization to its application in the synthesis of high-value compounds, particularly in the realm of drug discovery.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is the foundation of its effective utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 100033-99-0 |
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.10 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | ~324.7 °C at 760 mmHg (Predicted) |
| Melting Point | 45-48 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
The spectroscopic data for this compound is critical for its unambiguous identification and for monitoring its reactions. The 1H NMR spectrum is characterized by distinct signals for the aromatic protons, the methoxy group, the methylene protons, and the methyl ester protons. The 13C NMR spectrum provides further confirmation of the carbon framework.
Synthesis of this compound
The preparation of this compound is typically achieved from commercially available starting materials. A common and efficient route involves the esterification of the corresponding carboxylic acid, 2-(5-bromo-2-methoxyphenyl)acetic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(5-bromo-2-methoxyphenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(5-bromo-2-methoxyphenyl)acetic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as an off-white solid or pale yellow oil.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the Fischer esterification equilibrium towards the product by minimizing the presence of water.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid, while the brine wash helps to remove water from the organic layer.
Applications in Organic Synthesis: A Showcase of Versatility
The synthetic utility of this compound lies in the strategic manipulation of its functional groups. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the ester moiety can be hydrolyzed, reduced, or used in condensation reactions. The ortho-methoxy group can influence the reactivity of the aromatic ring and can also be a key pharmacophoric feature in the final target molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is well-positioned for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
Diagram 1: Key Cross-Coupling Reactions
Caption: Versatile cross-coupling reactions of the title compound.
Case Study: Synthesis of a Novel Kinase Inhibitor Scaffold
In the development of novel kinase inhibitors, a biaryl scaffold was targeted. This compound served as a key starting material for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), and PPh3 (0.08 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solution of K2CO3 (2.0 eq) in water and degassed 1,4-dioxane.
-
Heat the reaction mixture to 90 °C for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Trustworthiness of the Protocol:
This protocol is self-validating through in-process controls. The reaction progress can be monitored by TLC or LC-MS to ensure complete consumption of the starting material. The final product's identity and purity can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Functionalization of the Acetate Moiety
The methyl ester group provides another avenue for structural diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the primary alcohol.
Diagram 2: Transformations of the Acetate Group
Caption: Derivatization pathways of the acetate functional group.
Role in Drug Discovery and Medicinal Chemistry
The 5-bromo-2-methoxyphenylacetic acid scaffold and its derivatives are prevalent in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of biologically active molecules. For instance, it has been utilized as an intermediate in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels.
The strategic placement of the bromine atom allows for late-stage functionalization, a powerful strategy in drug discovery for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The methoxy group can engage in hydrogen bonding interactions with protein targets and its metabolic stability is a known asset.
Conclusion
This compound is a testament to the power of well-designed building blocks in streamlining the synthesis of complex molecules. Its predictable reactivity, coupled with the multiple avenues for diversification it offers, secures its place as a valuable tool in the arsenal of the modern organic chemist. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, with a focus on practical, field-proven protocols. As the demand for novel chemical entities continues to grow, the strategic application of such versatile intermediates will undoubtedly play an even more critical role in advancing the frontiers of science, particularly in the development of new therapeutics.
References
-
PubChem Compound Summary for CID 139043, this compound. National Center for Biotechnology Information. [Link]
- WO2007084739A2 - Preparation of substituted 2-phenylacetic acid derivatives as glucokinase activators.
A Medicinal Chemist's Guide to Methyl 2-(5-bromo-2-methoxyphenyl)acetate: A Scaffold with Latent Therapeutic Potential
Abstract
Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS No: 294860-58-5) is a substituted phenylacetate derivative whose full potential in medicinal chemistry remains largely unexplored.[1] This technical guide presents a prospective analysis of this molecule, not as a compound with known biological activity, but as a promising and versatile scaffold for drug discovery. By deconstructing the molecule into its core components—the phenylacetate framework, the strategically placed bromine atom, and the ortho-methoxy group—we can infer a range of potential applications based on established pharmacological principles and the activities of analogous structures. This document serves as a roadmap for researchers, outlining potential therapeutic targets, proposing concrete derivatization strategies, and providing detailed experimental workflows to unlock the therapeutic value of this scaffold. We will explore its potential in oncology, inflammation, and neurology, grounded in the unique physicochemical properties conferred by its functional groups.
Deconstructing the Scaffold: An Analysis of Core Structural Features
The untapped potential of this compound lies in the synergistic interplay of its three primary structural motifs. Understanding the individual contribution of each is critical to designing a rational drug discovery program.
The Phenylacetate Core: A Privileged Framework
The phenylacetate moiety is a well-established scaffold in medicinal chemistry.[2] Derivatives of phenylacetic acid are diverse, ranging from simple metabolites to active pharmaceutical ingredients. Notably, sodium phenylacetate has been investigated as a non-toxic agent that can induce differentiation and growth arrest in tumor cells, such as promyelocytic leukemia HL-60 cells.[3] This inherent bioactivity of the core structure provides a strong foundation for developing novel therapeutics.
The Strategic Role of Bromine in Drug Design
The introduction of a halogen, specifically bromine, into a molecular structure is a powerful strategy in medicinal chemistry.[4] Bromination can significantly enhance therapeutic activity, modulate metabolic pathways, and increase a drug's duration of action.[5][6] The bromine atom's utility stems from several factors:
-
Increased Lipophilicity: Enhances membrane permeability, which can be crucial for reaching intracellular targets or crossing the blood-brain barrier.[6]
-
Metabolic Blocking: A bromine atom can be placed at a site susceptible to metabolic oxidation, thereby increasing the compound's half-life.
-
Halogen Bonding: The bromine atom possesses a "sigma-hole," an electropositive region that can form non-covalent halogen bonds with electronegative atoms (e.g., oxygen, nitrogen) in a biological target.[4] This can lead to stronger and more specific drug-target interactions.[4]
Brominated compounds have found application as antimicrobial, anticancer, and anesthetic agents, highlighting the versatility of this functional group.[7][8]
The Ortho-Methoxy Group: A Modulator of Conformation and Potency
The position of the methoxy group is critical. An ortho-methoxy substituent, as seen in the title compound, can exert profound effects through both electronic and steric mechanisms.
-
Electronic Effects: The methoxy group is electron-donating, which can influence the reactivity of the aromatic ring and the pKa of the molecule.
-
Steric Influence: It can lock the molecule into a specific conformation, which may be favorable for binding to a target protein. This steric hindrance can also protect adjacent functional groups from metabolic degradation.
-
Positional Isomerism and Activity: The pharmacological profile of methoxy-substituted compounds can vary dramatically with the isomer. For instance, in a study of methoxy-substituted phenylmethylenehydantoins, the ortho-methoxy isomer showed significant anticonvulsant activity, while the meta and para isomers were inactive.[9] This underscores the importance of the ortho substitution in our target scaffold.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the analysis of its structural components and the known activities of related brominated and methoxy-substituted compounds, we propose three primary avenues for investigation.
Anticancer Drug Development
The strongest case for the application of this scaffold lies in oncology. Numerous studies have highlighted the cytotoxic potential of compounds containing the bromo-methoxyphenyl motif.[10][11]
-
Hypothesized Mechanism 1: Tubulin Polymerization Inhibition. A series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, particularly those with bromine substitutions, exhibited potent, sub-micromolar cytotoxicity against various human tumor cell lines, including MCF7 (breast), HeLa (cervical), and HT-29 (colon).[12][13] Their mechanism was determined to be the inhibition of microtubule polymerization by binding to the colchicine site on tubulin, leading to G2/M cell-cycle arrest and apoptosis.[13] The phenylacetate scaffold of our compound could be explored as a novel pharmacophore to target this same site.
-
Hypothesized Mechanism 2: Modulation of Pro-Survival Signaling. Phenolic compounds, including methoxyphenol derivatives, are known to modulate key signaling cascades like the PI3K/Akt pathway, which is frequently dysregulated in cancer and controls cell survival and proliferation.[10] Derivatives of our scaffold could be designed to interfere with this pathway.
Anti-inflammatory Agents
Derivatives of 4-bromo-2-methoxyphenol have demonstrated significant anti-inflammatory properties.[10] This suggests that our scaffold could be a starting point for developing novel anti-inflammatory drugs.
-
Hypothesized Mechanism: Inhibition of Inflammatory Mediators. The mechanism of action for related compounds involves the suppression of pro-inflammatory pathways such as NF-κB and MAPK.[10] This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., IL-6, TNF-α).[10][14] Assays measuring the inhibition of these mediators in response to an inflammatory stimulus (e.g., LPS) would be a logical starting point.
Proposed Research and Development Workflow
To systematically evaluate the potential of this compound, we propose a multi-stage R&D workflow, beginning with chemical derivatization and followed by a tiered biological screening cascade.
Stage 1: Synthesis and Library Development
The initial step is to create a focused library of analogues to explore the structure-activity relationship (SAR). The parent compound offers three primary points for modification.
-
Ester Functional Group: Hydrolysis to the corresponding carboxylic acid, followed by amidation to form a library of primary, secondary, and tertiary amides. This modulates polarity and hydrogen bonding capacity.
-
Bromine Atom: Use as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of aryl, heteroaryl, or alkyl groups. This explores the steric and electronic requirements of the target binding pocket.
-
Aromatic Ring: While more complex, electrophilic aromatic substitution could be explored to add further substituents, although regioselectivity could be challenging.
Caption: Proposed derivatization strategy for this compound.
Stage 2: In Vitro Biological Screening Cascade
A tiered approach ensures efficient use of resources, starting with broad screening and progressing to more specific, mechanism-of-action studies for active compounds.
Caption: A tiered workflow for evaluating the biological activity of new derivatives.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide standardized protocols for key mechanistic assays.
Protocol 1: Tubulin Polymerization Assay
This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Objective: To determine if hit compounds act by targeting microtubule dynamics.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Highly purified tubulin (>99%).
-
Guanine triphosphate (GTP).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Test compounds dissolved in DMSO.
-
Positive control: Paclitaxel (stabilizer), Nocodazole (destabilizer).
-
Negative control: DMSO.
-
96-well microplate reader capable of reading absorbance at 340 nm at 37°C.
Methodology:
-
Prepare test compounds and controls by diluting stock solutions in General Tubulin Buffer to 2x the final desired concentration.
-
On ice, add 50 µL of 2x compound solution to the appropriate wells of a pre-chilled 96-well plate.
-
Reconstitute lyophilized tubulin with buffer to a concentration of 4 mg/mL. Keep on ice.
-
Initiate the reaction by adding 50 µL of the cold tubulin solution to each well. Mix gently by pipetting.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance (OD 340 nm) versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the negative control. Calculate the rate of polymerization (Vmax) and the extent of inhibition.
Protocol 2: Western Blot for PI3K/Akt Signaling
Objective: To determine if hit compounds modulate the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cancer cell line of interest (e.g., MCF7).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Rabbit anti-β-actin.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (and a DMSO control) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Strip the membrane and re-probe for total Akt and β-actin (as a loading control). Quantify band intensity using software like ImageJ. Express the level of phospho-Akt as a ratio to total Akt.
Data Interpretation and The Path to Lead Optimization
The data gathered from the proposed workflow will fuel the iterative cycle of drug discovery.
| Derivative Modification | Hypothetical IC50 (µM) vs. MCF7 | Inference for SAR |
| Parent Ester (Core) | > 50 | Low intrinsic activity; derivatization is necessary. |
| Carboxylic Acid | 25 | Increased polarity may be tolerated; potential for H-bonding. |
| N-benzyl Amide | 5.2 | Lipophilic amide is beneficial. The benzyl group may interact with a hydrophobic pocket. |
| Suzuki Coupling (Phenyl) | 2.8 | Extending the molecule with an additional phenyl ring significantly improves potency. |
| Suzuki Coupling (Thiophene) | 8.9 | A heteroaromatic ring is less favorable than a simple phenyl ring. |
This hypothetical data illustrates how a systematic SAR table can be constructed. Favorable modifications (e.g., N-benzyl amide, Suzuki-coupled phenyl) would be combined in the next generation of compounds to further enhance potency.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion and Future Outlook
This compound represents a scaffold of significant latent potential. While direct biological data is not yet available, a thorough analysis of its constituent fragments strongly suggests promising avenues for exploration in anticancer and anti-inflammatory drug discovery. The presence of a tunable ester, a versatile bromine handle for cross-coupling, and a conformation-guiding ortho-methoxy group provides medicinal chemists with a rich platform for generating novel chemical entities. The workflows and protocols detailed in this guide offer a clear and rational path forward for any research program aiming to unlock the therapeutic value hidden within this molecule. The systematic application of synthesis, tiered screening, and SAR analysis is expected to yield novel lead compounds with significant potential for further development.
References
- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Goral, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Goral, M., et al. (2021). Introducing bromine to the molecular structure as a good strategy to the drug design. Wiadomosci chemiczne.
- AZoM. (2025, February 5).
- ChemicalBook. (2025, July 16). methyl 2-(5-bromo-2-methoxyphenyl)
- Goral, M., et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.
- González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH.
- González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.
- Wong, C. L., et al. (1993).
- He, F., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)
- National Center for Biotechnology Information. (n.d.).
- Cinatl, J., et al. (1993).
Sources
- 1. This compound | 294860-58-5 [chemicalbook.com]
- 2. Phenylacetates - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 8. azom.com [azom.com]
- 9. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the benzylic position in "Methyl 2-(5-bromo-2-methoxyphenyl)acetate"
<An In-depth Technical Guide to the Reactivity of the Benzylic Position in Methyl 2-(5-bromo-2-methoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity inherent to the benzylic position of this compound. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, and understanding its reactivity is paramount for designing novel synthetic pathways and functionalizing this core structure. We will delve into the key transformations involving the benzylic carbon, including oxidation, radical halogenation, and deprotonation/alkylation, supported by mechanistic insights, detailed experimental protocols, and an exploration of the electronic and steric influences of the phenyl ring substituents.
Introduction: The Unique Nature of the Benzylic Position
The carbon atom situated directly adjacent to an aromatic ring, known as the benzylic position, exhibits heightened reactivity compared to a standard aliphatic carbon.[1][2] This phenomenon is attributed to the ability of the aromatic ring to stabilize reactive intermediates—be it a radical, carbocation, or carbanion—through resonance.[2][3] In the specific case of this compound, the benzylic methylene group (-CH2-) is primed for a variety of chemical transformations, making it a key handle for molecular elaboration.
The substituents on the phenyl ring, a bromine atom at the 5-position and a methoxy group at the 2-position, exert significant electronic and steric effects that modulate this inherent reactivity. The methoxy group, an electron-donating group, enhances the electron density of the aromatic ring, which can influence the stability of certain intermediates.[4][5] Conversely, the bromine atom is an electron-withdrawing group via induction but can also participate in resonance. The interplay of these effects dictates the feasibility and outcome of reactions at the benzylic center.
This guide will explore the primary pathways for functionalizing the benzylic position of our target molecule, providing both the theoretical underpinnings and practical, field-tested protocols.
Benzylic Oxidation: Accessing a Key Carbonyl Intermediate
The oxidation of the benzylic C-H bond to a carbonyl group is a fundamental transformation in organic synthesis.[6] This conversion of an alkylarene to a ketone or carboxylic acid is a powerful tool for building molecular complexity. For this compound, oxidation of the benzylic methylene would yield the corresponding α-keto ester, a highly valuable synthetic intermediate.
A variety of reagents can effect benzylic oxidation, ranging from harsh, classical oxidants to milder, more selective modern catalytic systems.[7]
Mechanism of Benzylic Oxidation
The mechanism of benzylic oxidation often proceeds through a radical pathway, particularly with strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. The initial step is typically the homolytic cleavage of a benzylic C-H bond to form a resonance-stabilized benzylic radical.[1][7] This radical can then be further oxidized to the corresponding carbonyl compound.
More contemporary methods utilize catalytic systems, including those based on transition metals like copper, ruthenium, or manganese, often in the presence of a co-oxidant such as tert-butyl hydroperoxide (TBHP) or molecular oxygen.[6] These catalytic approaches often offer milder reaction conditions and greater functional group tolerance.
Experimental Protocol: Catalytic Oxidation using a Copper(II) System
This protocol describes a general method for the benzylic oxidation of alkylarenes, which can be adapted for this compound. The use of a copper catalyst with TBHP as the oxidant provides a relatively mild and efficient system.
Table 1: Reagents and Materials for Catalytic Benzylic Oxidation
| Reagent/Material | Purpose | Typical Quantity |
| This compound | Substrate | 1.0 mmol |
| Copper(II) Chloride (CuCl2) | Catalyst | 0.05 mmol (5 mol%) |
| tert-Butyl Hydroperoxide (TBHP), 70% in H2O | Oxidant | 3.0 mmol |
| Acetonitrile (CH3CN) | Solvent | 5 mL |
| Saturated aqueous Na2S2O3 | Quenching agent | As needed |
| Ethyl acetate | Extraction solvent | As needed |
| Brine | Washing agent | As needed |
| Anhydrous MgSO4 or Na2SO4 | Drying agent | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and copper(II) chloride (0.05 mmol).
-
Solvent Addition: Add acetonitrile (5 mL) to dissolve the reactants.
-
Initiation: Begin stirring the mixture at room temperature. Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst Choice: Copper(II) chloride is a cost-effective and readily available catalyst for benzylic oxidations.
-
Oxidant: TBHP is a convenient and relatively safe oxidant that is effective in this catalytic system.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of oxidation and helps to solubilize the reactants.
-
Quenching: Sodium thiosulfate is used to reduce any remaining peroxide, ensuring a safe workup.
Benzylic Bromination: Introducing a Versatile Halogen Handle
The introduction of a bromine atom at the benzylic position via radical substitution is a highly valuable transformation.[7] The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution (SN1 and SN2) and elimination reactions, providing access to a wide array of functional groups.[2][8]
Mechanism of Radical Benzylic Bromination
Benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions.[2][9] The reaction proceeds through a radical chain mechanism:
-
Initiation: The radical initiator decomposes upon heating or exposure to light to generate initial radicals.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical.[1]
-
This benzylic radical then reacts with a molecule of Br2 (generated in low concentrations from the reaction of NBS with HBr) to form the benzylic bromide product and a new bromine radical, which continues the chain.[1]
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol: Benzylic Bromination with NBS
This protocol outlines a standard procedure for the benzylic bromination of an alkylbenzene using NBS and a radical initiator.
Table 2: Reagents and Materials for Benzylic Bromination
| Reagent/Material | Purpose | Typical Quantity |
| This compound | Substrate | 1.0 mmol |
| N-Bromosuccinimide (NBS) | Brominating agent | 1.1 mmol |
| Benzoyl Peroxide or AIBN | Radical initiator | 0.05 mmol (5 mol%) |
| Carbon Tetrachloride (CCl4) or 1,2-Dichlorobenzene | Solvent | 10 mL |
| Saturated aqueous NaHCO3 | Washing agent | As needed |
| Brine | Washing agent | As needed |
| Anhydrous MgSO4 or Na2SO4 | Drying agent | As needed |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) in carbon tetrachloride or 1,2-dichlorobenzene (10 mL).
-
Reagent Addition: Add N-bromosuccinimide (1.1 mmol) and the radical initiator (0.05 mmol).
-
Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated photochemically using a floodlight.[9]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Washing: Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude benzylic bromide can often be used directly in the next step or purified by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Brominating Agent: NBS is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of Br2, which favors radical substitution over electrophilic aromatic substitution.
-
Initiator: A radical initiator is necessary to start the chain reaction. The choice between a chemical initiator and photochemical initiation can depend on the substrate and desired selectivity.[9]
-
Solvent: Non-polar solvents like CCl4 are traditionally used for these reactions. 1,2-Dichlorobenzene can be a superior solvent in some cases.[10]
Deprotonation and Alkylation: Forming New Carbon-Carbon Bonds
The benzylic protons of this compound are acidic enough to be removed by a strong base, forming a resonance-stabilized benzylic carbanion. This carbanion can then act as a nucleophile and react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Mechanism of Deprotonation and Alkylation
The reaction proceeds in two distinct steps:
-
Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), abstracts a proton from the benzylic position to generate the benzylic carbanion. The negative charge is delocalized into the aromatic ring, enhancing its stability.
-
Alkylation: The resulting carbanion attacks an electrophile (e.g., an alkyl halide) in an SN2 fashion to form the alkylated product.
Experimental Protocol: Deprotonation and Alkylation
This protocol provides a general procedure for the deprotonation and subsequent alkylation of a benzylic position.
Table 3: Reagents and Materials for Deprotonation and Alkylation
| Reagent/Material | Purpose | Typical Quantity |
| This compound | Substrate | 1.0 mmol |
| Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) | Base | 1.1 mmol |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Electrophile | 1.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | Solvent | 10 mL |
| Saturated aqueous NH4Cl | Quenching agent | As needed |
| Diethyl ether or Ethyl acetate | Extraction solvent | As needed |
| Brine | Washing agent | As needed |
| Anhydrous MgSO4 or Na2SO4 | Drying agent | As needed |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the strong base (e.g., LDA or n-BuLi, 1.1 mmol) to the cooled solution while stirring.
-
Anion Formation: Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete formation of the benzylic carbanion.
-
Electrophile Addition: Slowly add the alkyl halide (1.2 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Base Selection: A strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation without competing nucleophilic attack on the ester functionality. n-Butyllithium is also a strong base suitable for this purpose.[11]
-
Anhydrous and Inert Conditions: Benzylic carbanions are highly reactive and sensitive to moisture and oxygen. Therefore, strictly anhydrous solvents and an inert atmosphere are essential for the success of this reaction.
-
Low Temperature: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the strong base and the carbanion, minimizing side reactions.
Visualizing the Reaction Pathways
Benzylic Oxidation Workflow
Caption: Catalytic benzylic oxidation workflow.
Benzylic Bromination Mechanism
Caption: Radical chain mechanism for benzylic bromination.
Deprotonation and Alkylation Sequence
Caption: Sequential deprotonation and alkylation at the benzylic position.
Conclusion
The benzylic position of this compound is a focal point of reactivity, offering numerous avenues for synthetic diversification. Through oxidation, radical halogenation, and deprotonation/alkylation, this position can be strategically functionalized to generate a wide range of valuable derivatives. The electronic influence of the methoxy and bromo substituents plays a crucial role in modulating the reactivity and stability of the intermediates formed during these transformations. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to harness the synthetic potential of this important molecular scaffold. A thorough understanding of these principles is essential for the rational design of novel compounds with tailored properties for various applications.
References
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13). Retrieved from [Link]
-
2.9: Reactions at the Benzylic Position - Chemistry LibreTexts. (2025-04-08). Retrieved from [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. Retrieved from [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024-12-22). Retrieved from [Link]
-
Reactions at the Benzylic Position - Chemistry Steps. Retrieved from [Link]
-
5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. (2012-01). Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o249. Retrieved from [Link]
-
Reactions at the benzylic position (video) - Khan Academy. Retrieved from [Link]
-
Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020-04-24). Key Engineering Materials, 840, 113-117. Retrieved from [Link]
-
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) - YouTube. (2020-11-20). Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Retrieved from [Link]
-
Photochemical and Electrochemical Strategies towards Benzylic CÀ H Functionalization: A Recent Update - Lirias. Retrieved from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Retrieved from [Link]
-
Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium - PubMed. (2013-07-15). Retrieved from [Link]
-
Synthesis of ketones by oxidation of benzylic substrates - Organic Chemistry Portal. Retrieved from [Link]
-
Benzyl Esters - Organic Chemistry Portal. Retrieved from [Link]
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022-09-24). Retrieved from [Link]
-
(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (2017-06-20). Retrieved from [Link]
-
8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position - Chemistry LibreTexts. (2021-12-12). Retrieved from [Link]
-
Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide | Journal of Chemical Theory and Computation - ACS Publications. Retrieved from [Link]
-
Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. (2024-04-22). Retrieved from [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019-11-05). Retrieved from [Link]
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Retrieved from [Link]
- CN107098791B - Preparation method of benzyl bromide - Google Patents.
-
Synthesis of Benzylic Alcohols by C–H Oxidation - PMC - NIH. Retrieved from [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
The Strategic Role of Methyl 2-(5-bromo-2-methoxyphenyl)acetate in Modern Drug Discovery: A Technical Guide to its Analogs and Derivatives
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with therapeutic promise is a relentless endeavor. Central to this pursuit is the identification and exploitation of versatile chemical scaffolds that serve as foundational blueprints for the design of targeted and effective drug candidates. Methyl 2-(5-bromo-2-methoxyphenyl)acetate emerges as a compound of significant interest, not for its inherent biological activity, but as a strategically important building block for the synthesis of a diverse array of structural analogs and derivatives with profound pharmacological potential.
This technical guide provides an in-depth exploration of this compound, its synthesis, and its pivotal role as a precursor to a range of bioactive molecules. We will delve into the synthetic pathways to its structural analogs and derivatives, examine their structure-activity relationships (SAR), and explore their applications in key areas of drug discovery, including oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Core Synthesis and Characterization: Establishing a Foundational Protocol
The synthesis of this compound is a multi-step process that begins with the regioselective bromination of a suitable precursor, followed by the formation of the phenylacetic acid moiety, and concluding with esterification. The integrity of this foundational molecule is paramount, as it dictates the purity and viability of all subsequent derivatives.
Synthesis of the Precursor: 2-(5-bromo-2-methoxyphenyl)acetic acid
A reliable method for the synthesis of the carboxylic acid precursor involves the bromination of 2-methoxyphenylacetic acid. The directing effect of the methoxy and acetic acid groups on the phenyl ring is a key consideration in achieving the desired regioselectivity.
Experimental Protocol: Synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid (A representative protocol)
-
Materials: 4-methoxyphenylacetic acid, acetic acid, bromine.
-
Procedure:
-
Dissolve 4-methoxyphenylacetic acid (e.g., 10 g, 60.2 mmol) in glacial acetic acid (60 ml) with stirring.
-
Prepare a solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml).
-
Slowly add the bromine solution dropwise to the stirred 4-methoxyphenylacetic acid solution over a period of 30 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature for an additional 60 minutes.
-
Pour the reaction mixture into 500 ml of ice-water to precipitate the product.
-
Stir the resulting suspension for 10 minutes, then collect the solid product by filtration.
-
Wash the solid with ice-water (3 x 10 ml) and air-dry.
-
Recrystallize the crude product from a suitable solvent, such as hot xylene, to yield the purified 2-(3-bromo-4-methoxyphenyl)acetic acid.[1]
-
-
Rationale: The use of acetic acid as a solvent provides a polar medium for the reaction, and the slow addition of bromine helps to control the reaction rate and minimize the formation of polybrominated byproducts. The final recrystallization step is crucial for obtaining a high-purity product.
Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, an acid-catalyzed reaction with methanol.
Experimental Protocol: Fischer Esterification
-
Materials: 2-(5-bromo-2-methoxyphenyl)acetic acid, methanol, concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(5-bromo-2-methoxyphenyl)acetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops for a small-scale reaction).[2]
-
Heat the reaction mixture to reflux and maintain for a period of 45 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Rationale: Using a large excess of methanol drives the equilibrium of this reversible reaction towards the formation of the ester, maximizing the yield.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.[4]
Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Structural Analogs and Derivatives: Expanding the Chemical Space
The true value of this compound lies in its utility as a scaffold for generating a library of derivatives with diverse functionalities. The bromine atom provides a reactive handle for cross-coupling reactions, while the ester can be hydrolyzed to the carboxylic acid or converted to amides and other functional groups.
Modifications at the Phenyl Ring
The bromo substituent is a versatile functional group for introducing further complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, alkyl, and amino groups at the 5-position of the phenyl ring, enabling a systematic exploration of the structure-activity relationship.
Derivatization of the Acetate Moiety
The methyl ester of the core molecule can be readily hydrolyzed back to the corresponding carboxylic acid, which in turn can be converted into a variety of amides, hydrazides, and other derivatives. This allows for the introduction of diverse chemical functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Phenylacetamide derivatives, for instance, have been investigated as potential anticancer agents.[5]
Table 1: Representative Structural Analogs and Derivatives
| Derivative Type | R-Group Modification | Synthetic Approach | Potential Application |
| Amides | Variously substituted anilines | Amide coupling with the corresponding carboxylic acid | Anticancer |
| Hydrazones | Substituted aldehydes/ketones | Condensation with the corresponding hydrazide | Anticancer |
| Biaryls | Substituted phenylboronic acids | Suzuki cross-coupling | Serotonin receptor modulation |
| Alkynes | Terminal alkynes | Sonogashira cross-coupling | Molecular probes |
Applications in Drug Discovery: Targeting Disease Pathways
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in oncology and neuroscience.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research has focused on the development of substituted phenylacetic acid derivatives as inhibitors of tubulin polymerization.[6] Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division, making it an attractive target for cancer therapy.[6] Compounds that disrupt tubulin dynamics can lead to cell cycle arrest and apoptosis.[7] The 2-methoxyphenyl group, in particular, is a common feature in many known tubulin inhibitors.
Diagram: Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Serotonin Receptor Modulation
The phenylpiperazine moiety is a well-established pharmacophore for ligands of serotonin (5-HT) receptors.[8] By incorporating this structural element into derivatives of this compound, it is possible to generate novel ligands with potential applications in the treatment of various central nervous system disorders. The nature and position of substituents on the phenyl ring can significantly influence the affinity and selectivity for different 5-HT receptor subtypes.[9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity.
-
Anticancer Activity: For phenylacetamide derivatives, the presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring has been shown to enhance cytotoxic effects against certain cancer cell lines.[5] In the context of tubulin inhibitors, the substitution pattern on the phenyl ring is crucial for potent activity.
-
Serotonin Receptor Affinity: The nature of the substituent at the 5-position of the phenyl ring, introduced via cross-coupling reactions, can dramatically alter the affinity and selectivity for different serotonin receptor subtypes.
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for the generation of large and diverse libraries of derivatives. The demonstrated potential of these derivatives as anticancer agents and modulators of serotonin receptors underscores the importance of this core structure.
Future research in this area should focus on the continued exploration of the chemical space around this scaffold. The development of novel cross-coupling methodologies will further expand the range of accessible derivatives. Furthermore, a deeper understanding of the biological mechanisms of action of these compounds, through techniques such as X-ray crystallography and computational modeling, will enable the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The strategic application of the this compound scaffold will undoubtedly continue to contribute to the discovery of new and effective medicines.
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PMC. [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023, January 29). National Center for Biotechnology Information. [Link]
-
Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. (2021, January 21). PMC. [Link]
-
An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Experiment 22 – The Fischer Esterification. (n.d.). [Link]
-
Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. (2023, June 29). BioWorld. [Link]
-
Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. (2022, August 21). MDPI. [Link]
-
Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Mefway Analogs as Ligands for Serotonin 5HT1A Receptors. (2015, April). PMC. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021, June 16). University of Bari Aldo Moro. [Link]
- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (n.d.).
-
Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. (n.d.). ResearchGate. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020, August 4). National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). YouTube. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Center for Biotechnology Information. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). PMC. [Link]
-
Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. (n.d.). MDPI. [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC. [Link]
-
Synthesis, characterization, and anticancer activity of folate γ-ferrocenyl conjugates. (n.d.). Royal Society of Chemistry. [Link]
-
Structure-activity relationship study of novel anticancer aspirin-based compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. (n.d.). PrepChem.com. [Link]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025, August 19). PubMed Central. [Link]
Sources
- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 2-(5-bromo-2-methoxyphenyl)acetate, a compound of interest in contemporary pharmaceutical research and organic synthesis. As the development of novel therapeutics and chemical entities progresses, a thorough understanding of a molecule's solubility and stability is paramount. These parameters fundamentally influence bioavailability, formulation strategies, storage conditions, and ultimately, the viability of a compound for its intended application. This document is structured to deliver not just data, but a foundational understanding of the principles governing the behavior of this substituted phenylacetate derivative.
Introduction to this compound
This compound is an aromatic ester with a molecular structure that suggests its potential as a building block in the synthesis of more complex molecules. The presence of a bromo-substituent, a methoxy group, and a methyl ester functional group imparts a unique combination of lipophilicity and reactivity. A comprehensive characterization of its solubility and stability is therefore essential for any researcher or developer working with this compound.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a compound like this compound, its aromatic nature and the presence of both a polar ester group and a nonpolar bromo-substituent suggest a nuanced solubility profile. While specific experimental data for this exact compound is not widely available, we can infer its likely behavior based on structurally similar molecules and general principles of physical chemistry.
General Solubility Characteristics:
-
Aqueous Solubility: Phenylacetate derivatives are generally sparingly soluble in water. The bulky, nonpolar bromophenyl group is expected to dominate the molecule's interaction with water, leading to low aqueous solubility.
-
Organic Solubility: The compound is anticipated to exhibit good solubility in a range of common organic solvents. This is due to the principle of "like dissolves like," where the aromatic and ester functionalities can interact favorably with various organic media.
Predicted Solubility in Common Laboratory Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The ester group can hydrogen bond with protic solvents, but the large nonpolar region limits solubility, especially in water. Solubility is expected to increase with decreasing polarity of the alcohol. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | The polarity of these solvents can effectively solvate the ester group, while their organic nature accommodates the aromatic ring. |
| Nonpolar | Dichloromethane, Chloroform, Toluene, Hexane | Soluble in Halogenated and Aromatic Solvents; Sparingly Soluble in Alkanes | The aromatic ring will have favorable π-π stacking interactions with aromatic solvents. Halogenated solvents are good general solvents for many organic compounds. Solubility in nonpolar alkanes is likely to be lower due to the presence of the polar ester and methoxy groups. |
Chemical Stability
The chemical stability of a compound dictates its shelf-life, degradation pathways, and potential for the formation of impurities. For this compound, the primary points of lability are the ester functional group and the carbon-bromine bond. A systematic evaluation of its stability under various stress conditions is crucial.
Hydrolytic Stability
Hydrolysis of the methyl ester is a primary anticipated degradation pathway. This reaction can be catalyzed by both acid and base.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can undergo hydrolysis to yield 2-(5-bromo-2-methoxyphenyl)acetic acid and methanol.[2][3] This reaction is typically reversible.[1]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be irreversibly hydrolyzed to the carboxylate salt, 2-(5-bromo-2-methoxyphenyl)acetate, and methanol.[1][3] This reaction is generally faster than acid-catalyzed hydrolysis.
Figure 2: Anticipated Hydrolytic Degradation Pathways.
Thermal Stability
The thermal stability of aromatic esters can vary, but decomposition is generally expected at elevated temperatures. For brominated compounds, thermal degradation can lead to the release of hydrogen bromide.[4]
Potential Thermal Degradation Products:
-
Decarboxylation: At very high temperatures, the corresponding carboxylic acid (formed from trace moisture) could potentially decarboxylate.
-
Elimination: The methoxy group could potentially be eliminated.
-
Fragmentation: More extensive heating can lead to fragmentation of the molecule, potentially cleaving the side chain from the aromatic ring.[5]
Photostability
Compounds containing a chromophore, such as the substituted benzene ring in this molecule, have the potential to absorb light and undergo photodegradation. Brominated aromatic compounds, in particular, can be susceptible to photolytic cleavage of the carbon-bromine bond.
Potential Photodegradation Pathways:
-
Dehalogenation: The primary photochemical reaction is likely to be the reductive cleavage of the C-Br bond to form Methyl 2-(2-methoxyphenyl)acetate.
-
Oxidative Degradation: The presence of the methoxy group and the aromatic ring makes the molecule susceptible to photo-oxidative processes, potentially leading to the formation of phenolic and other oxidized species.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study should be conducted in accordance with ICH guidelines Q1A(R2) and Q1B.[6][7]
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature and 60°C for various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating analytical method.
Figure 3: Workflow for a Forced Degradation Study.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[10][11] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.[12]
Key Method Development Considerations:
-
Column: A C18 column is a good initial choice for separating the nonpolar parent compound from potentially more polar degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for detection of the parent compound and its degradants.
-
Mass Spectrometry (MS) Coupling: Coupling the HPLC to a mass spectrometer is highly advantageous for the identification of unknown degradation products.[5][13]
Conclusion
While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its likely solubility and stability profile can be constructed based on established chemical principles and data from analogous structures. This guide provides a robust framework for researchers and developers to approach the handling, formulation, and stability testing of this compound. The provided protocols for forced degradation studies and the development of a stability-indicating analytical method offer a practical starting point for generating the necessary empirical data to support its progression in research and development pipelines.
References
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
Wikipedia. Ketone. [Link]
-
ICH. Quality Guidelines. [Link]
-
ChemRxiv. Surface Degradation of Spiropyran based films. [Link]
-
Mulgund, S. V., & Phoujdar, M. S. (2010). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 72(4), 487–491. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
-
Guthrie, J. P. (2007). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 85(9), 617-623. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ResearchGate. TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. [Link]
-
ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
-
AIDIC. Products of thermal decomposition of brominated polymer flame retardants. [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
O'Connell, P., et al. (2020). Applying Computational Predictions of Biorelevant Solubility Ratio Upon Self-Emulsifying Lipid-Based Formulations Dispersion to Predict Dose Number. Molecular Pharmaceutics, 17(12), 4647-4659. [Link]
-
PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]
- Google Patents. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
-
International Journal of Chemical Studies. Thermally stable and flame retardant brominated polyurethanes. [Link]
-
SciSpace. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. [Link]
-
Nature. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Liu, J., & Lu, Y. (2010). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Angewandte Chemie (International ed. in English), 49(41), 7589–7592. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
ChemBK. Methyl 2-(3-methoxyphenyl)acetate. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Universität Bielefeld. Predicting Solubility of New Drugs. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
YouTube. Ester hydrolysis reactions: Acid and bade catalysed || part 4. [Link]
-
GOV.UK. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]
-
LCGC International. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]
-
MDPI. Thermal Degradation of Organophosphorus Flame Retardants. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methyl (4-Methoxy-2-methylphenyl)acetate [benchchem.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. cetjournal.it [cetjournal.it]
- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
Methyl 2-(5-bromo-2-methoxyphenyl)acetate is a substituted phenylacetate derivative, a class of compounds with notable applications in organic synthesis and medicinal chemistry. Its structural features, including the bromo and methoxy substitutions on the phenyl ring, make it a valuable intermediate in the synthesis of more complex molecules. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound, grounded in available data and established best practices for analogous chemical structures.
Section 1: Hazard Identification and Risk Assessment
GHS Classification and Hazard Statements
Based on available supplier information, this compound is classified with the following hazards:
| GHS Hazard Code | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
The assigned signal word is Warning . These classifications indicate that the compound poses moderate acute hazards upon ingestion, skin and eye contact, and inhalation.
Logical Flow of Risk Assessment
A systematic approach to risk assessment is paramount when handling any chemical. The following diagram illustrates the logical progression from hazard identification to the implementation of control measures.
Caption: Workflow for Responding to an Accidental Release.
Section 3: Protective Measures and Exposure Control
A multi-layered approach to exposure control, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Hierarchy of Controls
The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes the most effective measures.
Caption: The Hierarchy of Controls for Managing Chemical Hazards.
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation (H315). |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for spill cleanup. | Minimizes the risk of respiratory irritation (H335). |
Section 4: Physical, Chemical, and Toxicological Properties
A summary of the known physical and chemical properties is provided below. Comprehensive toxicological data is not available for this specific compound. The GHS classifications suggest moderate acute toxicity.
| Property | Value |
| CAS Number | 139369-06-7 |
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.10 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Conclusion: A Commitment to Safety
While "this compound" is a valuable tool in the arsenal of the research chemist, its potential hazards demand a culture of safety and a commitment to rigorous handling protocols. By understanding the available hazard information, implementing a thorough risk assessment, and utilizing appropriate protective measures, researchers can confidently and safely unlock the synthetic potential of this compound. It is imperative to always consult the most up-to-date safety information from the supplier before use and to treat all chemicals with the respect they deserve.
References
Navigating the Procurement and Application of Methyl 2-(5-bromo-2-methoxyphenyl)acetate: A Technical Guide for Researchers
Introduction: The Strategic Value of a Versatile Intermediate
Methyl 2-(5-bromo-2-methoxyphenyl)acetate, identified by its CAS Number 294860-58-5, is a substituted phenylacetic acid ester of significant interest to the pharmaceutical and organic synthesis sectors. Its molecular structure, featuring a bromo-substituent and a methoxy group on the phenyl ring, offers a unique combination of steric and electronic properties. This arrangement provides multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, while the methoxy group influences the reactivity of the aromatic ring and can be a key pharmacophoric element. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering practical insights into its procurement, analytical validation, and application.
Commercial Sourcing: A Comparative Analysis of Key Suppliers
The reliable procurement of high-purity starting materials is a critical first step in any research and development campaign. For this compound, a number of chemical suppliers offer various grades and quantities. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data, batch-to-batch consistency, and the supplier's reputation for quality and customer support.
Below is a comparative table of prominent commercial suppliers for this compound:
| Supplier | Product Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | Varies by region | ≥97% | Grams to Kilograms | A globally recognized supplier with extensive documentation and support. |
| BLD Pharm | BD138356 | ≥98% (HPLC) | Grams to Kilograms | Often provides detailed analytical data, including NMR and HPLC. |
| Combi-Blocks | ST-7893 | ≥97% | Grams | Specializes in building blocks for combinatorial chemistry and drug discovery. |
| AstaTech | 58605 | ≥98% | Grams to Kilograms | A well-regarded supplier of advanced intermediates for the pharmaceutical industry. |
| Carbosynth | FM18385 | ≥97% | Grams | Offers a wide range of carbohydrates, nucleosides, and intermediates. |
Expert Insight: While price is a factor, prioritizing suppliers who provide detailed Certificates of Analysis (CoA) with spectroscopic data (¹H NMR, ¹³C NMR, MS) and purity assessment by HPLC is crucial for ensuring the reliability and reproducibility of your experimental results. For GMP-regulated environments, sourcing from suppliers with a robust quality management system is non-negotiable.
Quality Control and Analytical Validation: Ensuring Purity and Identity
The integrity of any synthesis is fundamentally dependent on the quality of the starting materials. Therefore, in-house analytical validation of procured this compound is a critical step. The following are standard, field-proven analytical techniques for the characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can effectively separate the target compound from any starting materials, by-products, or degradation products.
Typical HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution is often employed to ensure the efficient elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between resolution and analysis time. |
| Detection | UV at 254 nm | The aromatic ring of the molecule provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical scale HPLC. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition and Analysis: Acquire the chromatogram for a sufficient run time to allow for the elution of all components. Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's structure. Both ¹H and ¹³C NMR should be performed to verify the identity of this compound.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the bromine.
-
δ ~7.2 ppm (dd, 1H): Aromatic proton meta to the bromine and ortho to the methoxy group.
-
δ ~6.8 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
-
δ ~3.8 ppm (s, 3H): Methoxy protons.
-
δ ~3.7 ppm (s, 3H): Methyl ester protons.
-
δ ~3.6 ppm (s, 2H): Methylene protons.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
-
δ ~171 ppm: Ester carbonyl carbon.
-
δ ~156 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~133, 130, 112 ppm: Aromatic carbons.
-
δ ~113 ppm: Aromatic carbon attached to the bromine.
-
δ ~55 ppm: Methoxy carbon.
-
δ ~52 ppm: Methyl ester carbon.
-
δ ~35 ppm: Methylene carbon.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the peaks to the corresponding protons and carbons in the molecule. Compare the observed chemical shifts and coupling constants with expected values.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
Expected Mass Spectrum: The ESI-MS spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 260.0 and 262.0 in an approximately 1:1 ratio, which is characteristic of the presence of a single bromine atom.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block primarily utilized in the synthesis of more complex molecular architectures. Its utility stems from the ability to selectively functionalize the molecule at several key positions.
Suzuki and Other Cross-Coupling Reactions
The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of elaborate molecular scaffolds. For instance, a Suzuki coupling with a boronic acid can introduce a new aryl or heteroaryl group at the 5-position.
Illustrative Suzuki Coupling Workflow:
Caption: A generalized workflow for a Suzuki cross-coupling reaction.
Elaboration of the Acetate Side Chain
The ester functionality of the acetate side chain can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The methylene group adjacent to the carbonyl can also be a site for further functionalization.
Role as a Precursor in the Synthesis of Bioactive Molecules
While direct applications in marketed drugs are not extensively documented, the 5-bromo-2-methoxyphenylacetic acid scaffold is a recurring motif in medicinal chemistry research. For example, derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents, kinase inhibitors, and modulators of other biological targets. The ability to readily diversify the molecule through cross-coupling and side-chain modifications makes it an attractive starting point for the generation of compound libraries for high-throughput screening.
Conclusion: A Foundational Component for Innovative Chemistry
This compound is more than just a chemical intermediate; it is a versatile platform for the construction of novel and complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its procurement, quality control, and synthetic potential is paramount. By carefully selecting suppliers, rigorously validating the quality of the material, and strategically employing its reactive handles, scientists can leverage this valuable building block to accelerate their research and development efforts. This guide provides a foundational framework for the effective utilization of this compound, empowering researchers to push the boundaries of chemical innovation.
References
- Miura, T., & Murakami, M. (2017). Palladium-Catalyzed Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 1-34). Springer, Cham.
- Johansson, H., & Stawinski, J. (2009). Recent advances in the field of phosphonate chemistry. Chemistry & biodiversity, 6(5), 687–703.
Methodological & Application
Application Notes and Protocols: Transition-Metal-Catalyzed Nucleophilic Substitution Reactions of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Sources
- 1. This compound | 294860-58-5 [chemicalbook.com]
- 2. This compound | 294860-58-5 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. sci-hub.box [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 16. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Introduction: The Strategic Value of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
This compound is a versatile chemical intermediate whose value lies in its strategic placement of functional groups. The aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry. The methoxy group renders the aromatic ring electron-rich, influencing the kinetics of the crucial oxidative addition step. Finally, the methyl acetate moiety offers a site for further synthetic elaboration. These features make it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this substrate. It moves beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to not only replicate but also troubleshoot and adapt these powerful transformations.
Pillar 1: The Engine of Cross-Coupling - The Palladium Catalytic Cycle
At the heart of these transformations lies a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[1][2] Understanding this fundamental engine is critical for rational catalyst selection and reaction optimization. The cycle universally involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and forms a square planar Pd(II) complex.[3][4]
-
Transmetalation (or Olefin Insertion): The nature of this step defines the specific type of cross-coupling reaction. In Suzuki or Sonogashira couplings, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper). In a Heck reaction, an alkene coordinates and inserts into the palladium-aryl bond.[2][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon or carbon-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][2]
Caption: Generalized Palladium Catalytic Cycle.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures due to the operational simplicity and the stability and low toxicity of the requisite organoboron reagents.[5]
Mechanism
The Suzuki coupling follows the general catalytic cycle, with the transmetalation step involving an organoboron species. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium(II) center.[2][6]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Application Notes & Experimental Choices
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are effective. Pd(II) sources are reduced in situ to the active Pd(0) species.[1] For electron-rich aryl bromides like our substrate, more active catalysts are often beneficial.
-
Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos can dramatically accelerate the reaction, enabling couplings at lower temperatures and catalyst loadings, even with challenging substrates.[7]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[7] The base activates the boronic acid and neutralizes the halide byproduct. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive partners.
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is common, as it facilitates the dissolution of both the organic and inorganic reagents.
Data Table: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | THF/H₂O | 80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Heck-Mizoroki Reaction for Alkene Arylation
The Heck reaction provides a direct method for forming C-C bonds by coupling the aryl bromide with an alkene, typically leading to a substituted alkene product.[8][9] It is a powerful tool for constructing complex olefinic structures.
Mechanism
The Heck reaction mechanism deviates after the oxidative addition step. Instead of transmetalation, the alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. The final product is formed via a syn-β-hydride elimination, which regenerates the double bond and produces a palladium-hydride species. A base is then used to regenerate the Pd(0) catalyst.[4][10][11]
Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.
Application Notes & Experimental Choices
-
Catalyst/Ligand: Palladium acetate (Pd(OAc)₂) is a very common precatalyst.[10] While some Heck reactions can be run "ligand-free," phosphine ligands like PPh₃ or more specialized N-heterocyclic carbene (NHC) ligands often improve yields and reliability, especially for aryl bromides.[8]
-
Alkene Partner: Electron-deficient alkenes like acrylates, styrenes, and acrylonitriles are classic substrates and generally react well.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to neutralize the HBr formed during the catalytic cycle.[9][10]
-
Stereoselectivity: The reaction typically yields the E (trans) isomer of the product alkene due to thermodynamic favorability.[12]
Data Table: Representative Heck Reaction Conditions
| Alkene Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 110 |
| Ethyl acrylate | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMAc | 120 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (2.5) | - | NaOAc (2) | NMP | 100 |
| 1-Octene | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | Dioxane | 100 |
Experimental Protocol: Heck Reaction
-
Setup: In a pressure tube or sealed vial, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium acetate (Pd(OAc)₂, 0.01 equiv), and a suitable ligand if necessary (e.g., P(o-tol)₃, 0.02 equiv).
-
Reagent Addition: Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF).
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 110 °C) with stirring. Monitor the reaction by GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove palladium black, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Section 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding valuable arylalkyne structures.[13][14] The reaction classically employs a dual-catalyst system of palladium and copper(I).[15]
Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles.[13][15] The palladium cycle proceeds via oxidative addition of the aryl bromide. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by formation of a copper(I) acetylide. This copper acetylide then acts as the transmetalating agent, transferring the acetylide group to the Pd(II) complex. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst.[15][16] Copper-free versions exist but often require different conditions.[17]
Caption: Dual Catalytic Cycles of the Sonogashira Reaction.
Application Notes & Experimental Choices
-
Catalyst System: The standard system consists of a Pd(0) or Pd(II) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically CuI.[13][15]
-
Base: A liquid amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly used, acting as both the base and often as the solvent.[15]
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction catalyzed by the copper salt in the presence of oxygen.[17]
-
Copper-Free Conditions: To avoid Glaser coupling, copper-free protocols have been developed. These often require stronger bases and more specialized ligands to facilitate the direct reaction of the palladium complex with the alkyne.[17][18]
Data Table: Representative Sonogashira Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2) | THF | 60 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA (3) | Toluene | 70 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N (excess) | Et₃N | 50 |
| Propargyl alcohol | PdCl₂(dppf) (2) | CuI (1) | K₂CO₃ (2) | DMF | 80 |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and the copper co-catalyst (CuI, 0.01 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise with stirring.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) or stir at room temperature, depending on substrate reactivity. Monitor by TLC.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.
Section 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[19][20][21] This reaction is of immense importance in pharmaceutical synthesis, as the arylamine motif is a common pharmacophore.[22]
Mechanism
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex.[23][24] The resulting Pd(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine to form a palladium amide intermediate. The final C-N bond is formed via reductive elimination, which releases the arylamine product and regenerates the Pd(0) catalyst.[20][24]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Application Notes & Experimental Choices
-
Catalyst/Ligand: The success of this reaction is highly dependent on the ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald group are state-of-the-art and are essential for achieving high yields with a broad range of substrates, including electron-rich aryl bromides.[21]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[20][24] The choice of base can be critical and may need optimization.
-
Amine Partner: The reaction is broadly applicable to primary and secondary alkyl and aryl amines.[19][23] For our substrate, coupling with a simple amine like morpholine or a primary amine like butylamine would be a representative transformation.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[20]
Data Table: Representative Buchwald-Hartwig Conditions
| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 |
| Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 |
| Ammonia (equiv.) | Pd(OAc)₂ (2) | Josiphos-type (4) | NaOt-Bu (2) | Toluene | 100 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial or flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the solvent (e.g., toluene).
-
Amine Addition: Add the amine (1.2 equiv).
-
Reaction: Seal the vessel and remove it from the glovebox. Heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry over Na₂SO₄, filter, concentrate, and purify the crude material by flash column chromatography.
General Experimental Workflow
Caption: A Standard Workflow for Palladium-Catalyzed Reactions.
References
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Sonogashira coupling - YouTube. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. [Link]
-
Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. - ResearchGate. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. [Link]
-
Sonogashira coupling - Golden. [Link]
-
Heck Coupling | NROChemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [Link]
-
A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters - ACS Publications. [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]
-
Mizoroki-Heck Reaction | Chem-Station Int. Ed. [Link]
-
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchGate. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
-
Heck reaction of olefins and aryl halides: Scope of substrate. a (continued) - ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Validated Protocol for the Saponification of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, validated experimental protocol for the hydrolysis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate to its corresponding carboxylic acid, 2-(5-bromo-2-methoxyphenyl)acetic acid. Ester hydrolysis is a fundamental transformation in organic synthesis, crucial for the generation of carboxylic acid intermediates required in the development of active pharmaceutical ingredients (APIs). This guide emphasizes a base-catalyzed saponification method, which offers the advantage of being an irreversible reaction, thereby ensuring high conversion rates.[1][2] The protocol includes comprehensive, step-by-step instructions for the reaction, in-process monitoring via Thin-Layer Chromatography (TLC), product workup, purification, and characterization, designed for researchers in medicinal chemistry and process development.
Introduction and Scientific Rationale
The conversion of an ester to a carboxylic acid is a pivotal step in multi-step organic synthesis. The target product, 2-(5-bromo-2-methoxyphenyl)acetic acid[3][4], and its analogs are valuable building blocks in medicinal chemistry.[5][6] While acid-catalyzed hydrolysis is a viable option, it exists as a reversible equilibrium, often requiring a large excess of water to drive the reaction to completion.[7][8][9]
For this reason, base-catalyzed hydrolysis, or saponification, is the method of choice for a complete and irreversible reaction.[1][10] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic ester carbonyl. The resulting tetrahedral intermediate collapses, expelling a methoxide leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[2] Subsequent acidification is required to protonate the carboxylate and isolate the desired carboxylic acid product.[7][10] We have selected Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water solvent system, a common and highly effective combination for achieving smooth and complete hydrolysis in a laboratory setting.[10][11]
Reaction Scheme and Mechanism
Reaction: this compound → 2-(5-bromo-2-methoxyphenyl)acetic acid
Mechanism: Base-Catalyzed Hydrolysis (Saponification)
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Materials, Equipment, and Safety
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (1 mmol scale) | Molar Eq. |
| This compound | 66037-05-6 | 261.09 | 261 mg | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 126 mg | 3.0 |
| Tetrahydrofuran (THF), ACS Grade | 109-99-9 | 72.11 | 4 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 2 mL | - |
| Hydrochloric Acid (HCl), 1M Solution | 7647-01-0 | 36.46 | ~3.5 mL (or to pH 2) | - |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | 88.11 | ~40 mL for extraction | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~1-2 g | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | ~10 mL | - |
| TLC Plates (Silica Gel 60 F254) | - | - | As needed | - |
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
pH paper or pH meter
-
TLC chambers, capillaries, and UV lamp (254 nm)
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Keep away from ignition sources.
-
Ethyl Acetate (EtOAc): Highly flammable liquid and vapor. Causes serious eye irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction.
-
Add this compound (261 mg, 1.0 mmol) to a 50 mL round-bottom flask containing a magnetic stir bar.
-
Add Tetrahydrofuran (4 mL) and Deionized Water (2 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Add Lithium Hydroxide Monohydrate (126 mg, 3.0 mmol). Using a molar excess of the base ensures the reaction goes to completion.[7]
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 60 °C using a heating mantle or oil bath and stir vigorously.
Monitoring the reaction's progress is critical to determine the point of completion and avoid the formation of byproducts from prolonged heating.[12]
-
Prepare TLC Chamber: Add a mobile phase of 7:3 Hexanes:Ethyl Acetate to a TLC chamber. Add a piece of filter paper to saturate the chamber atmosphere.
-
Spotting the Plate: On a silica TLC plate, spot three lanes:
-
SM: A dilute solution of the starting material.
-
CO: A co-spot containing both the starting material and the reaction mixture.
-
RXN: The reaction mixture.
-
-
Running the TLC: After 1 hour, take a small aliquot of the reaction mixture using a capillary tube and spot it in the "CO" and "RXN" lanes.[12] Develop the plate in the prepared chamber.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
The starting ester (SM) is less polar and will have a higher Rf value.
-
The product carboxylic acid is highly polar and will either remain at the baseline (Rf ≈ 0) or have a very low Rf value.[13]
-
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.[12] Continue to take TLCs every hour until completion (typically 2-4 hours).
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the THF using a rotary evaporator.
-
Add deionized water (10 mL) to the remaining aqueous residue.
-
Transfer the aqueous solution to a 100 mL separatory funnel.
-
Acidification: Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2.[10][14] The carboxylic acid product should precipitate as a white solid.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The organic layers contain the desired product.
-
Combine the organic layers in an Erlenmeyer flask.
-
Wash the combined organic layers with brine (1 x 10 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude 2-(5-bromo-2-methoxyphenyl)acetic acid.
-
Purification: The crude solid can be purified by recrystallization.[14] A suitable solvent system is a mixture of Toluene and Hexanes. Dissolve the crude product in a minimal amount of hot Toluene and add Hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Characterization:
-
Determine the melting point of the purified solid.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Calculate the final yield. A typical yield for this reaction is >90%.
-
Experimental Workflow Diagram
Caption: Overall workflow for the hydrolysis of the methyl ester.
References
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
TLC Lab: Monitoring Esterification Reaction. (n.d.). Studylib. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
-
Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]
-
Hartman, L. (1957). Rapid preparation of fatty acid methyl esters from lipids. ResearchGate. Retrieved from [Link]
-
Ichihara, K., & Shibahara, A. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640. Retrieved from [Link]
-
Saponification-Typical procedures. (2024, April 27). operachem. Retrieved from [Link]
- O'Lenick, A. J., Jr. (1996). U.S. Patent No. 5,508,455.Google Patents.
-
The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]
-
TLC to check the hydrolysis products. (n.d.). ResearchGate. Retrieved from [Link]
-
Morgan, J. B., et al. (2007). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E, 63(Pt 12), o4749. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 7017-48-3|2-(5-Bromo-2-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 2-(5-Bromo-2-methoxyphenyl)acetic acid | 7017-48-3 [sigmaaldrich.com]
- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
The Strategic Utility of Methyl 2-(5-bromo-2-methoxyphenyl)acetate in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: A Versatile Scaffold for Bioactive Compound Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-(5-bromo-2-methoxyphenyl)acetate has emerged as a highly valuable and versatile building block, offering a unique combination of functional groups that serve as crucial handles for molecular elaboration. Its structure, featuring a brominated aromatic ring, a methoxy ether, and an acetate ester, provides a powerful platform for the construction of a diverse array of complex molecular architectures.
The bromine atom on the phenyl ring is strategically positioned for a variety of powerful carbon-carbon bond-forming cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the facile construction of biaryl and aryl-alkyne systems, which are privileged scaffolds in numerous biologically active compounds. The methoxy group, ortho to the acetate side chain, can influence the reactivity and conformation of the molecule and can also be a key pharmacophoric feature or a precursor for further functionalization, such as demethylation to a phenol. The methyl acetate moiety provides a convenient point for derivatization, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of bioactive compounds. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, ensuring both technical accuracy and practical utility.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 294860-58-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | ChemBK |
| Molecular Weight | 259.09 g/mol | ChemBK |
| Appearance | White to off-white solid | --- |
| Melting Point | 56-60 °C | --- |
| Boiling Point | ~330 °C at 760 mmHg (predicted) | --- |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water. | --- |
Core Synthetic Applications and Protocols
The primary utility of this compound lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the phenyl ring, leading to a vast library of derivatives with potential biological activity.
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in many pharmaceuticals. The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the synthesis of Methyl 2-(2-methoxy-5-phenylphenyl)acetate. The choice of catalyst, ligand, base, and solvent can be critical and may require optimization for different arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water). The biphasic system is often beneficial for the Suzuki reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(2-methoxy-5-phenylphenyl)acetate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: The base (potassium carbonate) is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: The use of a biphasic solvent system like toluene/water can enhance the reaction rate by facilitating the dissolution of both the organic and inorganic reagents. Degassing the water is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Sonogashira Coupling: Synthesis of Aryl-Alkyne Derivatives
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is instrumental in the synthesis of many natural products and pharmaceuticals. The general catalytic cycle is illustrated below.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Protocol: Representative Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the synthesis of Methyl 2-(2-methoxy-5-(phenylethynyl)phenyl)acetate.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Base: Add anhydrous THF and triethylamine. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 2-(2-methoxy-5-(phenylethynyl)phenyl)acetate.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also acts as a scavenger for the hydrogen halide byproduct formed during the reaction.
-
Anhydrous and Inert Conditions: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) as an undesired side reaction. Therefore, maintaining an inert atmosphere and using anhydrous solvents are crucial for high yields.
Applications in the Synthesis of Bioactive Scaffolds
The derivatives synthesized from this compound serve as key intermediates in the construction of a variety of bioactive molecules.
Precursors to Serotonin Receptor Agonists
Derivatives of 2,5-dimethoxyphenyl-ethylamine are well-known for their activity as serotonin 5-HT₂A receptor agonists. The 5-bromo-2-methoxyphenyl scaffold provided by the title compound is a key structural motif in the synthesis of these neurologically active agents. The biaryl and aryl-alkyne derivatives can be further elaborated through reduction of the ester and subsequent functional group transformations to introduce the ethylamine side chain.
Synthesis of Heterocyclic Compounds
The versatile functional groups on the derivatives of this compound can be utilized for the construction of various heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of benzofurans or other fused ring systems that are present in many natural products and pharmaceuticals.
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive compounds. Its strategic placement of a bromine atom, a methoxy group, and an ester functionality allows for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable starting material in their drug discovery and development endeavors. By understanding the underlying principles of the reactions and the rationale behind the experimental procedures, scientists can unlock the full potential of this scaffold to create novel and impactful bioactive molecules.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457-2483. [Link]
-
ChemBK. This compound. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. [Link]
Sources
Application Notes and Protocols for the Derivatization of Methyl 2-(5-bromo-2-methoxyphenyl)acetate for Biological Screening
Introduction: Strategic Derivatization of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic modification of chemical scaffolds is a cornerstone of generating novel molecular entities with therapeutic potential. The compound Methyl 2-(5-bromo-2-methoxyphenyl)acetate represents a versatile starting material, embodying a phenylacetic acid motif known for its presence in a range of biologically active molecules. Phenylacetic acid derivatives are key structural components in non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and even agents investigated for anticancer properties.[1][2] The methoxy group and the bromine atom on the phenyl ring of the title compound are not merely structural features; they are strategic handles for a medicinal chemist, offering multiple avenues for diversification to explore the chemical space around this privileged core.
This guide provides a comprehensive overview of robust and field-proven protocols for the derivatization of this compound. We will delve into the rationale behind key synthetic transformations, offering detailed, step-by-step procedures for amide bond formation and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to efficiently generate a library of diverse analogs ready for biological screening. Each protocol is designed as a self-validating system, with an emphasis on understanding the underlying chemistry to troubleshoot and adapt the methodologies as needed.
Strategic Overview of Derivatization
The derivatization strategy for this compound is centered around its three key functional groups: the methyl ester, the aryl bromide, and the aromatic ring itself. Each of these sites can be selectively modified to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can profoundly influence its biological activity.
Figure 1: Overall derivatization strategy for this compound.
Part 1: Amide Library Synthesis via Ester Hydrolysis and Amide Coupling
The transformation of the ester functionality into a diverse amide library is a high-priority strategy in medicinal chemistry. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[3] This process typically involves a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a library of amines.
Step 1: Saponification of the Methyl Ester
The hydrolysis of the methyl ester to the carboxylic acid is a critical first step. While seemingly straightforward, care must be taken to avoid side reactions, especially given the presence of the aryl bromide which can be susceptible to harsh reaction conditions. A robust and widely used method is saponification using a hydroxide base in a mixed aqueous-organic solvent system.
Rationale for Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide as it can sometimes offer better solubility in mixed solvent systems and is less harsh, minimizing potential side reactions.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is commonly employed. THF ensures the solubility of the starting ester, while water is necessary for the hydroxide ions to effect the hydrolysis.
-
Temperature: The reaction is typically run at room temperature to prevent any potential degradation of the product or starting material.
Detailed Protocol 1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and water (typically a 3:1 to 2:1 ratio by volume).
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2-3 with cold 1 M HCl. The carboxylic acid product should precipitate out of solution.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the solid under high vacuum to yield 2-(5-bromo-2-methoxyphenyl)acetic acid. The product can be used in the next step without further purification if it is of sufficient purity.
-
Step 2: Amide Coupling with a Diverse Amine Library
With the carboxylic acid in hand, a multitude of amide coupling reagents can be employed to react it with a library of primary and secondary amines. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that often provides superior results, especially for challenging or electron-deficient amines.[4]
Rationale for Experimental Choices:
-
Coupling Reagent: HATU is a uronium salt-based coupling reagent that rapidly activates carboxylic acids to form a highly reactive OAt-active ester. This intermediate readily reacts with amines to form the amide bond.[4]
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid and the amine hydrochloride salt if used.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is a common solvent for amide coupling reactions due to its excellent solvating properties for a wide range of substrates.
Detailed Protocol 2: HATU-Mediated Amide Coupling
-
Reaction Setup: In a dry reaction vial, dissolve the 2-(5-bromo-2-methoxyphenyl)acetic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition:
-
Add the desired amine (1.1-1.2 eq.).
-
Add DIPEA (2.5-3.0 eq.).
-
Add HATU (1.1-1.2 eq.) portion-wise to the stirred solution. The reaction is often performed at 0 °C to control any initial exotherm and then allowed to warm to room temperature.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Table 1: Representative Amide Coupling Conditions
| Amine Type | Coupling Reagent | Base | Solvent | Typical Yield |
| Primary Aliphatic | HATU | DIPEA | DMF | >85% |
| Secondary Aliphatic | HATU | DIPEA | DMF | >80% |
| Aniline (electron-neutral) | HATU | DIPEA | DMF | 70-90% |
| Aniline (electron-deficient) | HATU | DIPEA | DMF | 50-75% |
Part 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety of this compound is a prime site for introducing structural diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful and versatile methods in modern organic synthesis.[5][6]
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with a variety of boronic acids or boronate esters, leading to the formation of biaryl structures.[5] These motifs are of significant interest in drug discovery as they can mimic the biphenyl core of many known bioactive compounds.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable base is required. The choice of ligand on the palladium catalyst is crucial for an efficient reaction. For electron-rich aryl bromides, ligands like SPhos or XPhos can be beneficial.
-
Base: An inorganic base such as potassium carbonate or cesium carbonate is commonly used to facilitate the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Degassing: Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be minimized by ensuring the reaction is thoroughly degassed and by using high-purity reagents.[7]
Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine.[8] This reaction is incredibly versatile and has revolutionized the synthesis of anilines and their derivatives, which are common substructures in pharmaceuticals.
Rationale for Experimental Choices:
-
Catalyst System: This reaction requires a palladium catalyst and a specialized phosphine ligand. Buchwald and Hartwig have developed generations of increasingly active and general ligands. For electron-rich aryl bromides, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.[8]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol 4: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS until completion (typically 2-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Representative Cross-Coupling Reaction Conditions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-95% |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 60-85% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-95% |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 70-90% |
Purification and Characterization of Derivative Libraries
For biological screening, the purity of the synthesized compounds is paramount to ensure that any observed activity is attributable to the intended molecule. For small libraries or individual compounds, flash column chromatography is often sufficient. However, for larger libraries generated through parallel synthesis, high-throughput purification methods are necessary.[9]
Preparative High-Performance Liquid Chromatography (Prep HPLC):
Preparative HPLC is a powerful technique for purifying compound libraries.[10][11] A common approach is to use reversed-phase chromatography with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.
-
Detection: A diode array detector (DAD) and a mass spectrometer (MS) are used in conjunction. The DAD allows for the visualization of all UV-active compounds, while the MS allows for fraction collection to be triggered by the mass of the target compound.
Figure 3: A typical workflow for the high-throughput purification of a compound library.
Characterization: All final compounds should be characterized by LC-MS to confirm their identity and purity, and by ¹H and ¹³C NMR spectroscopy to confirm their structure.
Conclusion
The derivatization of this compound offers a rich field of exploration for medicinal chemists. By leveraging robust and well-established synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling, a diverse array of novel compounds can be efficiently synthesized. The protocols and strategies outlined in this guide provide a solid foundation for the generation of high-quality compound libraries for biological screening. A thorough understanding of the underlying chemical principles is key to troubleshooting and adapting these methods, ultimately accelerating the journey from a promising scaffold to a potential drug candidate.
References
-
Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. Available at: [Link]
-
SAR studies of 2-methoxyestradiol and development of its analogs as probes of anti-tumor mechanisms. (2006). PubMed. Available at: [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Available at: [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. Available at: [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2021). MDPI. Available at: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Strategy for Preparative LC Purification. Agilent. Available at: [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. Available at: [Link]
-
Principles in preparative HPLC. University of Warwick. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2011). PMC - PubMed Central. Available at: [Link]
-
Acetamide, N-(2-methoxyphenyl)-. PubChem. Available at: [Link]
-
a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). NIH. Available at: [Link]
-
(S)-2-Hydroxy-2-(4-methoxyphenyl)acetic Acid, min 98%, 10 grams. Oakwood Chemical. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenyl)acetic acid - Immunomart [immunomart.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. tarosdiscovery.com [tarosdiscovery.com]
- 8. agilent.com [agilent.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate and its derivatives. These compounds are valuable intermediates in the pharmaceutical industry. This guide emphasizes scalable and efficient synthetic strategies, detailed experimental protocols, and critical safety considerations. By integrating established chemical principles with practical, field-proven insights, this document aims to facilitate the successful transition from laboratory-scale synthesis to pilot-plant and industrial-scale production.
Introduction: Significance of Substituted Phenylacetic Acids
Substituted phenylacetic acids and their esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The unique substitution pattern of a bromine atom and a methoxy group on the phenyl ring of this compound makes it a key intermediate for introducing specific functionalities into target drug candidates. The development of a robust, safe, and economically viable scale-up synthesis for this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.
This guide explores various synthetic pathways, offering a comparative analysis to aid in the selection of the most appropriate route for large-scale production. We will delve into the mechanistic underpinnings of key reactions, provide detailed, step-by-step protocols, and address the critical aspects of process safety and purification.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several distinct routes. The choice of strategy will depend on factors such as the availability of starting materials, desired purity, scalability, and safety constraints. Below is a comparative analysis of plausible synthetic routes.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Reactions | Advantages | Challenges for Scale-up |
| A | 2-Methoxyphenylacetic acid | Electrophilic Aromatic Bromination, Esterification | Potentially short and direct. | Regioselectivity of bromination can be an issue, handling of elemental bromine. |
| B | 5'-Bromo-2'-methoxyacetophenone | Willgerodt-Kindler Reaction, Hydrolysis, Esterification | Good for converting ketones to acids. | High temperatures, use of sulfur and amines, potential for side products.[1][2][3] |
| C | Guaiacol (2-Methoxyphenol) | Acetylation, Bromination, Deacetylation, Conversion to Phenylacetic Acid, Esterification | Readily available starting material. | Multi-step process, protection/deprotection steps add complexity and cost.[4] |
| D | 2-(5-Bromo-2-methoxyphenyl)acetonitrile | Hydrolysis, Esterification | Utilizes a nitrile intermediate. | Synthesis of the nitrile precursor, harsh hydrolysis conditions may be required. |
Recommended Scale-up Synthesis Protocol: Route A - Direct Bromination and Esterification
Based on efficiency and a more direct pathway, Route A is often a preferred strategy for industrial synthesis. This section provides a detailed protocol for this route, with explanations for each critical step.
Overall Reaction Scheme
Caption: Synthetic pathway from 2-Methoxyphenylacetic acid.
Step 1: Regioselective Bromination of 2-Methoxyphenylacetic Acid
The hydroxyl group of the carboxylic acid and the methoxy group are both ortho-, para-directing groups. The para-position to the highly activating methoxy group is the most likely site for electrophilic substitution by bromine.
Materials and Reagents:
-
2-Methoxyphenylacetic acid
-
Glacial Acetic Acid
-
Bromine
-
Ice water
-
Xylene (for recrystallization)
Protocol:
-
Reaction Setup: In a suitably sized glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a scrubber for bromine vapors, charge 2-methoxyphenylacetic acid (1.0 eq).
-
Dissolution: Add glacial acetic acid (approximately 6 volumes) and stir until the starting material is fully dissolved.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid (approximately 3 volumes). Slowly add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at room temperature.[5]
-
Reaction Monitoring: Stir the mixture at room temperature for an additional 60 minutes. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to ensure complete consumption of the starting material.
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a vessel containing ice water (approximately 50 volumes).[5] A pale yellow solid will precipitate.
-
Isolation and Washing: Stir the resulting slurry for 10-15 minutes, then filter the solid product. Wash the filter cake with ice-cold water until the filtrate is neutral.
-
Drying: Dry the crude 2-(5-bromo-2-methoxyphenyl)acetic acid under vacuum at a temperature not exceeding 50°C.
-
Purification: Recrystallize the crude product from hot xylene to obtain a white crystalline powder with high purity.[5]
Step 2: Fischer Esterification
This classic acid-catalyzed esterification is a reliable method for converting the carboxylic acid to its methyl ester.
Materials and Reagents:
-
2-(5-Bromo-2-methoxyphenyl)acetic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Protocol:
-
Reaction Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer, suspend 2-(5-bromo-2-methoxyphenyl)acetic acid (1.0 eq) in methanol (approximately 10 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by HPLC or TLC.
-
Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel for laboratory scale. For large-scale production, crystallization is the preferred method.
Process Safety Considerations
Scaling up chemical syntheses introduces significant safety challenges that must be meticulously addressed.
Bromination Safety
Bromine is a highly toxic, corrosive, and volatile substance.[5] Strict safety protocols are mandatory.
-
Engineering Controls: All operations involving bromine must be conducted in a well-ventilated fume hood or a closed reactor system with a dedicated scrubber containing a neutralizing agent like sodium thiosulfate solution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).
-
Spill Management: Have a bromine spill kit readily available. Spills should be neutralized with a sodium thiosulfate solution.
Thermal Hazard Assessment
Both the bromination and esterification reactions are exothermic. A thorough thermal hazard assessment, including reaction calorimetry studies, is crucial before scaling up to understand the potential for thermal runaway.
Purification at Scale
The purification of the final product and intermediates is a critical step in ensuring the quality required for pharmaceutical applications.
-
Crystallization: This is the most common and cost-effective method for purifying solid intermediates and final products at a large scale. Solvent selection is key to achieving high yield and purity.
-
Chromatography: While essential for laboratory-scale purification, traditional column chromatography can be expensive and time-consuming for large quantities. Preparative HPLC or flash chromatography may be employed for high-value products.
Experimental Workflow Diagram
Caption: Detailed workflow for the scale-up synthesis.
Conclusion
The successful scale-up synthesis of this compound requires a careful selection of the synthetic route, meticulous process optimization, and a strong emphasis on safety. The direct bromination of 2-methoxyphenylacetic acid followed by Fischer esterification presents a viable and efficient pathway for large-scale production. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and production chemists can confidently navigate the challenges of scaling up this important pharmaceutical intermediate.
References
- SmithKline Beecham Corporation (2003). Preparation of 5-Bromo-2-methoxyphenol. US Patent US6624323B1.
-
MDPI (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 24(11), 2098. Available at: [Link]
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
-
NSF Public Access Repository (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6655–6663. Available at: [Link]
-
SynArchive. Willgerodt-Kindler Reaction. Available at: [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]
-
Royal Society of Chemistry (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7886. Available at: [Link]
-
Chemeurope.com. Willgerodt rearrangement. Available at: [Link]
-
ResearchGate (2020). Large-scale synthesis of 2 a and application of mono-bromination products to the synthesis of chemical building block and biologically active compound. Organic Letters. Available at: [Link]
- Google Patents. Esterification process. US5231222A.
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]
-
National Center for Biotechnology Information (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. Available at: [Link]
-
ResearchGate (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Key Engineering Materials, 840, 113-117. Available at: [Link]
- Google Patents. Process for the preparation of α-bromo-phenylacetic acids. US5036156A.
-
ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Available at: [Link]
-
Organic Syntheses (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]
-
MDPI (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(7), 2051. Available at: [Link]
-
Wikipedia. 4-Bromophenylacetic acid. Available at: [Link]
-
Royal Society of Chemistry (2016). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenger. RSC Advances, 6(89), 86326-86330. Available at: [Link]
-
MDPI (2022). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Catalysts, 12(11), 1383. Available at: [Link]
- Google Patents. Synthesis method of 5-bromo-2-methoxyphenol. CN104693014A.
Sources
Application Note & Protocols: Synthesis of Amide and Thioester Derivatives from Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Abstract
The synthesis of amides and thioesters represents a cornerstone of modern medicinal chemistry and drug development. These functional groups are prevalent in a vast array of pharmaceuticals and biologically active molecules. This application note provides a comprehensive technical guide for researchers on the reaction of Methyl 2-(5-bromo-2-methoxyphenyl)acetate with amine and thiol nucleophiles. We delve into the mechanistic principles governing these transformations and present detailed, validated protocols for achieving high-yielding synthesis of the corresponding amide and thioester derivatives. The causality behind experimental choices, troubleshooting guidance, and characterization methodologies are discussed to ensure reproducible and reliable outcomes.
Scientific Principles and Mechanistic Overview
The central transformation discussed herein is the nucleophilic acyl substitution at the ester carbonyl of this compound. While the phenyl ring possesses a bromine atom, a potential site for cross-coupling reactions, its reactivity is orthogonal to the conditions typically employed for aminolysis or thiolysis of the ester group. The primary site of reaction is the electrophilic carbonyl carbon.
Reaction with Amines: Amidation (Aminolysis)
The conversion of an ester to an amide is a thermodynamically favorable but often kinetically slow process.[1] Esters are less reactive electrophiles than acyl halides or anhydrides, meaning the methoxide (⁻OCH₃) is a poorer leaving group than a halide.[2] Consequently, direct reaction with amines often requires elevated temperatures, catalysis, or the use of strong bases to proceed at a practical rate.[3]
The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide leaving group, which is subsequently protonated by the newly formed protonated amide, yielding the final amide product and methanol.
Various strategies have been developed to accelerate this transformation:
-
Base-Promoted Amidation: Strong bases like potassium tert-butoxide (t-BuOK) or organolithium reagents can deprotonate the amine, increasing its nucleophilicity, or directly activate the ester.[4][5]
-
Lewis Acid Catalysis: Lewis acids, such as lanthanide triflates, activate the ester carbonyl by coordinating to the oxygen atom, rendering it more electrophilic and susceptible to attack by the amine.[6]
-
Transition Metal Catalysis: Nickel and Palladium catalysts can facilitate direct amidation through an oxidative addition/reductive elimination cycle, activating the C(acyl)-O bond.[7][8]
Figure 1: General mechanism for the amidation of a methyl ester.
Reaction with Thiols: Thioesterification
The synthesis of thioesters from esters follows a similar nucleophilic acyl substitution pathway. Thiols are generally less basic but can be potent nucleophiles, especially in their thiolate (RS⁻) form. Thioesters are considered "high-energy" compounds relative to esters and are important intermediates in biochemistry (e.g., Acetyl-CoA) and peptide synthesis via native chemical ligation.[9]
Direct conversion of unactivated esters to thioesters is challenging and less common than amidation. The reaction typically requires activation of the thiol to the more nucleophilic thiolate using a base, or activation of the ester using a catalyst. Alternative methods often involve converting the carboxylic acid (from ester hydrolysis) to the thioester using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[10][11]
Figure 2: General mechanism for thioesterification via a thiolate.
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 2.1: Base-Promoted Amidation with a Primary Amine
This protocol describes the synthesis of 2-(5-bromo-2-methoxyphenyl)-N-benzylacetamide using potassium tert-butoxide, a method proven effective for a broad range of unactivated esters and amines.[5]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 275 mg, 1.0 mmol).
-
Solvent & Amine Addition: Add anhydrous DMSO (e.g., 5 mL) and stir until the ester is fully dissolved. Add benzylamine (e.g., 130 µL, 1.2 mmol) via syringe.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add solid potassium tert-butoxide (e.g., 280 mg, 2.5 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide product.
Figure 3: Experimental workflow for base-promoted amidation.
Protocol 2.2: Lewis Acid-Catalyzed Amidation with a Secondary Amine
This protocol describes the synthesis of 1-(2-(5-bromo-2-methoxyphenyl)acetyl)piperidine using Lanthanum(III) triflate (La(OTf)₃) as a mild and efficient catalyst.[6]
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Lanthanum(III) triflate (La(OTf)₃) (5 mol%)
-
Toluene
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add this compound (e.g., 275 mg, 1.0 mmol), La(OTf)₃ (e.g., 29 mg, 0.05 mmol), and a stir bar to an oven-dried flask.
-
Reagent Addition: Add toluene (5 mL) followed by piperidine (e.g., 109 µL, 1.1 mmol).
-
Reaction: Heat the reaction mixture to 70 °C with stirring. Monitor reaction progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Washing: Wash the organic phase sequentially with 1 M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to afford the desired tertiary amide.
Protocol 2.3: Thioesterification with a Thiol
This protocol describes the synthesis of S-phenyl 2-(5-bromo-2-methoxyphenyl)ethanethioate via in situ generation of a thiolate.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Formation: To a flame-dried, two-neck flask under an inert atmosphere, add anhydrous THF (5 mL) and cool to 0 °C. Carefully add sodium hydride (e.g., 64 mg, 1.6 mmol). Slowly add thiophenol (e.g., 154 µL, 1.5 mmol) dropwise. Stir at 0 °C for 20 minutes.
-
Ester Addition: In a separate flask, dissolve this compound (e.g., 275 mg, 1.0 mmol) in anhydrous THF (3 mL). Add this solution dropwise to the sodium thiophenolate suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction by TLC until the starting ester is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (using a low-polarity eluent system, e.g., 95:5 Hexanes:EtOAc) to isolate the thioester.
Data Analysis and Characterization
Successful synthesis of the target compounds can be confirmed by a combination of spectroscopic techniques. The key transformations to observe are the disappearance of the methyl ester signals and the appearance of new signals corresponding to the amide or thioester products.
| Functional Group | Technique | Methyl Ester (Starting Material) | Amide Product (e.g., from Protocol 2.1) | Thioester Product (e.g., from Protocol 2.3) |
| Methyl Group | ¹H NMR | Singlet, ~3.8 ppm (3H) | Absent | Absent |
| Carbonyl | ¹³C NMR | ~171 ppm | ~169 ppm | ~195 ppm |
| Carbonyl Stretch | IR Spectroscopy | ~1735-1745 cm⁻¹ | ~1640-1670 cm⁻¹ (Amide I band) | ~1680-1700 cm⁻¹ |
| N-H Protons | ¹H NMR | N/A | Broad singlet, ~5.5-8.5 ppm (if primary/secondary amine used) | N/A |
| N-H Stretch | IR Spectroscopy | N/A | ~3200-3400 cm⁻¹ (if primary/secondary amine used) | N/A |
| Molecular Ion | Mass Spec (EI) | [M]⁺ at m/z 274/276 | [M]⁺ at m/z 349/351 | [M]⁺ at m/z 352/354 |
Troubleshooting and Key Insights
-
Incomplete Reaction: If the reaction stalls, especially in the base-promoted protocol, ensure all reagents and solvents are strictly anhydrous. For catalyzed reactions, consider increasing the catalyst loading or reaction temperature. Direct amidation of unactivated esters can be sluggish.[7]
-
Low Yield: Poor yields can result from incomplete reactions or difficult purifications. For the base-promoted reaction, ensure slow addition of the base at low temperature to minimize side reactions. During work-up, be aware that some amide products may have partial water solubility.
-
Side Products: In the presence of strong bases, hydrolysis of the ester can occur if water is present. For Protocol 2.3, ensure complete formation of the thiolate before adding the ester to prevent the basic NaH from reacting directly with the ester.
-
Expertise Note: The choice of protocol depends heavily on the amine's properties. For weakly nucleophilic or sterically hindered amines, the more forcing conditions of the base-promoted method (Protocol 2.1) or a transition-metal-catalyzed approach may be necessary. For acid-sensitive substrates, the milder Lewis acid catalysis (Protocol 2.2) is preferable.
References
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. National Institutes of Health (NIH). [Link]
-
Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. pubs.acs.org. [Link]
-
Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Letters. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI. [Link]
-
A sustainable metal and base-free direct amidation of esters using water as a green solvent. Royal Society of Chemistry. [Link]
-
Amidation of fatty acid methyl ester using metal oxides and hydroxides as catalysts. ResearchGate. [Link]
-
Thioester - Wikipedia. Wikipedia. [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. scielo.br. [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner. [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
A novel approach toward thioester bond formation mediated by N,N'-diisopropylcarbodiimide in water. journal.csj.jp. [Link]
-
Formation of methyl thioacetate (thioacetic acid S-methyl ester; CH 3 COSCH 3 ) from acetylene and methane thiol with or without carbon monoxide. ResearchGate. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry. [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
Sources
- 1. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 10. Thioester - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Fragment-Based Drug Discovery: A Prospective Look at Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which typically bind to a biological target with low affinity (in the micromolar to millimolar range).[2] These initial weak interactions, however, are often highly efficient in terms of binding energy per atom. Through a structure-guided approach, these initial fragment hits can be optimized and elaborated into potent, drug-like molecules.[3][4] This methodology offers several advantages, including a more thorough exploration of chemical space with smaller libraries and the generation of leads with superior physicochemical properties.[3][5]
This application note presents a prospective guide for the use of Methyl 2-(5-bromo-2-methoxyphenyl)acetate as a potential starting point in an FBDD campaign. While there is no published literature to date detailing the use of this specific fragment in drug discovery, its structural and physicochemical properties make it an intriguing candidate for screening against various protein targets. Herein, we provide a comprehensive analysis of the fragment, a rationale for its potential application against a hypothetical target class, and detailed protocols for its screening and validation using key biophysical techniques.
Fragment Profile: this compound
A critical first step in any FBDD program is the characterization of the fragments to be screened. An ideal fragment should possess properties that make it a good starting point for chemical elaboration, often summarized by the "Rule of Three".[1][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C10H11BrO3 | N/A |
| Molecular Weight | 259.1 g/mol [8] | Yes (< 300 Da) |
| cLogP | ~2.5 (estimated) | Yes (< 3) |
| Hydrogen Bond Donors | 0[9][10] | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (two ether oxygens, one carbonyl oxygen)[9][11] | Yes (≤ 3) |
| Rotatable Bonds | 4 | No (≤ 3) |
As shown in Table 1, "this compound" largely adheres to the "Rule of Three," making it a suitable candidate for an FBDD library. Although the number of rotatable bonds slightly exceeds the guideline, its other properties are well within the desired range for a fragment.
The chemical structure of this fragment offers several key features for potential drug-receptor interactions:
-
Aromatic Ring: The substituted phenyl ring provides a scaffold for van der Waals interactions and can be a key recognition element.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, potentially enhancing binding to a target.[5][12]
-
Ester Moiety: The methyl ester provides a hydrogen bond acceptor and a potential vector for chemical elaboration.
-
Bromo Group: The bromine atom can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. It also serves as a valuable synthetic handle for hit-to-lead optimization via cross-coupling reactions.
Hypothetical Application: Targeting Bromodomains
For the purpose of this application note, we propose a hypothetical FBDD campaign targeting a member of the bromodomain family. Bromodomains are protein interaction modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.
The rationale for selecting bromodomains as a hypothetical target for "this compound" is based on the following:
-
The phenylacetate core can mimic the acetylated lysine side chain, with the aromatic ring occupying the hydrophobic pocket that recognizes the acetyl-methyl group.
-
The methoxy and bromo substituents can probe for additional interactions within the binding site, potentially leading to enhanced affinity and selectivity.
-
The ester group can form hydrogen bonds with conserved residues in the bromodomain binding pocket.
Experimental Workflows and Protocols
A typical FBDD campaign involves a tiered approach, starting with a high-throughput primary screen to identify binders, followed by orthogonal validation and structural characterization of the hits.
Figure 1: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions characteristic of fragment binding.[13][14]
Objective: To identify if "this compound" binds to the target bromodomain.
Materials:
-
Biacore T200 or similar SPR instrument.
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified, high-quality bromodomain protein (>95% purity).
-
"this compound" dissolved in 100% DMSO (stock solution).
-
SPR running buffer (e.g., HBS-EP+ buffer, pH 7.4).
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the bromodomain protein to the desired density on one flow cell.
-
Deactivate the remaining active esters with ethanolamine.
-
Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding signals.[15]
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in running buffer. Due to the expected weak affinity, concentrations may range from 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the reference and protein-coated flow cells.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the protein flow cell signal.
-
Analyze the sensorgrams for evidence of binding (a concentration-dependent increase in RU).
-
If binding is observed, determine the dissociation constant (KD) by fitting the data to a steady-state affinity model.
-
Self-Validation: A positive hit should show a clear, concentration-dependent binding response on the target flow cell with minimal binding to the reference cell.
Protocol 2: Hit Validation and Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.[10][16][17]
Objective: To confirm the binding of the fragment and determine its binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
MicroCal PEAQ-ITC or similar instrument.
-
Purified bromodomain protein in ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
"this compound" dissolved in the same ITC buffer.
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of the protein and fragment.
-
-
ITC Experiment:
-
Load the protein into the sample cell (e.g., at 20-50 µM).
-
Load the fragment into the titration syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat against the molar ratio of fragment to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. Calculate ΔS from the Gibbs free energy equation.
-
Self-Validation: A true binding event will result in a sigmoidal binding isotherm that can be accurately fitted to a binding model. Control experiments, such as injecting the fragment into buffer alone, should show no significant heat changes.
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions, which is invaluable for structure-based drug design.[6][12][18]
Objective: To determine the three-dimensional structure of the bromodomain in complex with "this compound".
Materials:
-
High-purity (>98%) bromodomain protein.
-
Crystallization screens and reagents.
-
"this compound".
-
Cryoprotectant.
-
Access to an X-ray diffraction system (in-house or synchrotron).
Methodology:
-
Crystallization:
-
Screen for crystallization conditions of the bromodomain protein alone (apo form) using hanging-drop or sitting-drop vapor diffusion.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.
-
Soaking: Soak apo-protein crystals in a solution containing the fragment (typically 1-10 mM) for a defined period.
-
-
Data Collection and Structure Determination:
-
Harvest a crystal, cryo-protect it, and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the model and build the fragment into the observed electron density.
-
Self-Validation: The presence of clear and unambiguous electron density for the fragment in the binding pocket confirms its binding and reveals its orientation and interactions.
Hypothetical Hit-to-Lead Optimization
The structural information obtained from X-ray crystallography would guide the optimization of the initial fragment hit.
Figure 2: A hypothetical hit-to-lead optimization strategy for the fragment.
Based on the hypothetical binding mode, chemists could design and synthesize new analogs by:
-
Vector 1 (Bromo Position): Using the bromine atom as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functional groups that can form additional interactions with the protein.
-
Vector 2 (Ester Position): Hydrolyzing the ester to the corresponding carboxylic acid and then forming amides to explore new hydrogen-bonding interactions.
This iterative process of design, synthesis, and testing, guided by structural biology and biophysical data, is the cornerstone of FBDD and can efficiently transform a low-affinity fragment into a potent lead compound.
Conclusion
"this compound" represents a promising, yet unexplored, fragment for use in FBDD campaigns. Its physicochemical properties align well with the "Rule of Three," and its chemical features offer multiple points for interaction and subsequent optimization. This application note provides a prospective framework for researchers and drug discovery professionals to investigate the potential of this and similar fragments. By employing a systematic workflow of biophysical screening and structural characterization, as detailed in the provided protocols, novel starting points for drug discovery programs can be identified and advanced.
References
- International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review.
- Journal of Medicinal Chemistry. Recent Developments in Fragment-Based Drug Discovery.
- Sygnature Discovery.
- Frontiers in Molecular Biosciences. (2020).
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-7.
- ResearchGate. (2023). The role of the methoxy group in approved drugs.
- BLD Pharm.
- FEBS Press. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries.
- Creative Biostructure. Protein X-ray Crystallography in Drug Discovery.
- Z. Lu, et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
- UQ eSpace. (2003). The Role of Functional Groups in Drug-Receptor Interactions.
- Elsevier. (2008). Chapter 14. The Role of Functional Groups in Drug-Receptor Interactions.
- European Journal of Pharmacology. (2003). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis.
- Scientific Reports. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
- Expert Opinion on Drug Metabolism & Toxicology. (2017). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease.
- ACS Medicinal Chemistry Letters. (2014). Fragment Screening by Surface Plasmon Resonance.
- Methods in Molecular Biology. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions.
- PubChem. Compound 2-{[(5-bromo-2-methoxyphenyl)methyl]amino}-2-methylpropan-1-ol--hydrogen....
- Boron Molecular.
- PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- PubChem. Methyl 2-(5-bromo-2-hydroxyphenyl)
- ResearchGate. (2025, August 8). Methoxy group as an acceptor of proton in hydrogen bonds.
- ChemRxiv. (2022). Hydrogen bond donors in drug design.
- Journal of Medicinal Chemistry. (2022). Hydrogen-Bond Donors in Drug Design.
- ChemBK. methyl 2-(5-bromo-2-methoxyphenyl)
- PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071.
- BLDpharm. 1218645-43-2|2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid.
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. This compound | 294860-58-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | 50612-99-2 [chemicalbook.com]
- 16. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: For robust and scalable synthesis, a two-step approach is highly recommended. This involves first synthesizing the precursor, 2-(5-bromo-2-methoxyphenyl)acetic acid, followed by its esterification. The most dependable method for the first step is the Willgerodt-Kindler reaction , which converts the corresponding acetophenone into a thioamide, followed by hydrolysis to the desired carboxylic acid.[1][2] This method is generally favored over routes like palladium-catalyzed carbonylation for its operational simplicity and cost-effectiveness on a larger scale, though carbonylation can offer high yields under optimized conditions.[3][4][5]
Q2: What are the critical starting materials, and how do I ensure their quality?
A2: The primary starting material for the recommended route is 5'-Bromo-2'-methoxyacetophenone . Its purity is paramount.
-
Purity Assessment: Before starting, analyze the acetophenone by ¹H NMR and GC-MS. Look for isomeric impurities, which are the most common culprits for downstream purification issues. The presence of other brominated isomers will lead to the formation of isomeric phenylacetic acids that are difficult to separate from the desired product.
-
Source: If synthesizing the starting material, a common route is the Friedel-Crafts acylation of 4-bromoanisole. Ensure complete removal of the aluminum chloride catalyst during workup to prevent unwanted side reactions in subsequent steps.
Q3: How can I effectively monitor the progress of the Willgerodt-Kindler reaction?
A3: The Willgerodt-Kindler reaction can be sluggish. Thin-Layer Chromatography (TLC) is the most effective method for monitoring its progress.
-
TLC System: A typical mobile phase is a 7:3 mixture of Hexane:Ethyl Acetate.
-
Visualization: The starting acetophenone and the intermediate thioamide will have different Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible. Due to the complex nature of the reaction mixture, baseline material is common. Focus on the disappearance of the starting ketone.
Q4: I am struggling with the final esterification step. What are my options?
A4: The final step is a classic Fischer-Speier esterification . Low yields are often due to the reversible nature of the reaction.[6]
-
Driving the Equilibrium: To maximize yield, you must shift the equilibrium to the product side. This can be achieved by:
-
Using a large excess of methanol, which can also serve as the solvent.[7]
-
Removing water as it forms, although this is less practical on a lab scale for this specific reaction.
-
-
Alternative Reagents: If Fischer esterification proves inefficient, consider using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), though this adds cost and complexity in purification.[8] For a cleaner reaction, methylation with diazomethane or TMS-diazomethane is highly effective but requires specialized handling due to the toxic and explosive nature of the reagents.
Section 2: Troubleshooting Guide: Low Yield & Impurities
This section provides a deeper dive into specific problems you may encounter during the synthesis.
Problem 1: Low yield or stalling of the Willgerodt-Kindler reaction.
The conversion of 5'-Bromo-2'-methoxyacetophenone to the phenylacetic acid is often the lowest-yielding step.
-
Causality: The reaction involves the migration of a carbonyl group along an alkyl chain and is highly dependent on temperature and reagent stoichiometry. Low temperatures or insufficient heating can cause the reaction to stall. Conversely, excessive temperatures can lead to decomposition and the formation of tarry byproducts.[9][10]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened, high-purity sulfur powder and morpholine. Morpholine can absorb atmospheric CO₂ and water, reducing its effectiveness.
-
Temperature Control: The reaction requires heating to reflux, typically around 130-140 °C. Use a heating mantle with a temperature controller and ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Reaction Time: This reaction can be slow, sometimes requiring 8-16 hours. Monitor by TLC until the starting material is consumed.
-
Hydrolysis Step: The intermediate thiomorpholide must be completely hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with a strong base (e.g., NaOH or KOH solution) or acid (e.g., H₂SO₄).[1] Ensure the hydrolysis is complete before proceeding to extraction. Incomplete hydrolysis is a common source of yield loss.
-
Problem 2: The final product is contaminated with the starting carboxylic acid.
This indicates an incomplete esterification reaction.
-
Causality: As a reversible equilibrium, the Fischer esterification will not proceed to 100% completion without intervention.[11] Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Increase Methanol Excess: Instead of 5-10 equivalents, try using methanol as the solvent (e.g., 0.2 to 0.5 M concentration of the acid). This large excess strongly favors product formation.
-
Optimize Catalyst Loading: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Typically, 2-5 mol% is sufficient.
-
Purification Strategy: If a small amount of unreacted acid remains, it can be easily removed during aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral ester remains in the organic phase.
-
Problem 3: The product is an oil or fails to crystallize, suggesting impurities.
-
Causality: The presence of isomeric byproducts, residual solvent, or unreacted starting materials can inhibit crystallization and lower the purity of the final product.
-
Troubleshooting Steps:
-
Identify the Impurity: Obtain a clean ¹H NMR spectrum of the crude product. Compare it to the spectra of the starting materials. The presence of multiple methoxy singlets or complex aromatic patterns often points to isomeric impurities.
-
Chromatographic Purification: If simple recrystallization fails, column chromatography is the most effective method for purification. A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective.
-
Revisit Starting Material Purity: If isomeric impurities are confirmed, the most effective solution is to purify the 5'-Bromo-2'-methoxyacetophenone starting material before beginning the synthesis.
-
Section 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-(5-bromo-2-methoxyphenyl)acetic acid via Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5'-Bromo-2'-methoxyacetophenone (1.0 eq), sulfur powder (2.5 eq), and morpholine (4.0 eq).
-
Heating: Heat the mixture to a gentle reflux (approx. 135 °C) under a nitrogen atmosphere. The mixture will become a dark, viscous liquid.
-
Monitoring: Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) every 2-3 hours. The reaction is typically complete after 10-16 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add a 25% w/v aqueous solution of sodium hydroxide (NaOH) (10 eq). Re-heat the mixture to reflux and maintain for 8-12 hours to ensure complete hydrolysis of the intermediate thiomorpholide.
-
Workup: Cool the mixture and dilute with water. Wash the aqueous layer with dichloromethane (DCM) or ether (2x) to remove neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture if necessary.
Protocol B: Fischer-Speier Esterification to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-(5-bromo-2-methoxyphenyl)acetic acid (1.0 eq) in a large excess of methanol (can be used as the solvent, e.g., 0.3 M).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (0.05 eq) dropwise.
-
Heating: Heat the reaction to reflux (approx. 65 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate). The product ester will have a higher Rf than the starting carboxylic acid.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.
| Parameter | Willgerodt-Kindler | Fischer Esterification |
| Key Reagents | Sulfur, Morpholine | Methanol, H₂SO₄ (cat.) |
| Temperature | ~135 °C (Reflux) | ~65 °C (Reflux) |
| Typical Time | 10-16 hours | 4-6 hours |
| Monitoring | TLC (7:3 Hex:EtOAc) | TLC (8:2 Hex:EtOAc) |
| Expected Yield | 55-70% | 85-95% |
Section 4: Visualization of Key Processes
The following diagrams illustrate the overall synthetic workflow and a troubleshooting decision tree for low yield issues.
Caption: Troubleshooting decision tree for low yield issues.
Section 5: References
-
CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents.
-
CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone . Rhodium Archive. [Link]
-
CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
-
Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant . ResearchGate. [Link]
-
SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives . The Royal Society of Chemistry. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile . MDPI. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
How can I improve the yield of my Fischer Esterification? . Reddit. [Link]
-
Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions . ACS Publications. [Link]
-
The Hydrolysis of Esters . Chemistry LibreTexts. [Link]
-
An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions . ResearchGate. [Link]
-
Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions . PubMed. [Link]
-
Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]
-
Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions . NIH. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
Grignard side reactions . Reddit. [Link]
-
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos . ACS Publications. [Link]
-
hydrolysis of esters . Chemguide. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? . Quora. [Link]
-
Video: Esterification - Prep . JoVE. [Link]
-
Willgerodt-Kindler Reaction . MSU Chemistry. [Link]
-
Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos . SciSpace. [Link]
-
Grignard Reagent Reaction Mechanism . YouTube. [Link]
-
Methyl Esters . Organic Chemistry Portal. [Link]
-
Esterification not Working (Separation) . Reddit. [Link]
-
US4185027A - Hydrolysis of methyl esters . Google Patents.
-
Recent advances in the Willgerodt–Kindler reaction . ResearchGate. [Link]
-
Grignard Reaction . Organic Chemistry Portal. [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction . Dalhousie University. [Link]
Sources
- 1. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Video: Esterification - Prep [jove.com]
Technical Support Center: Purification of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Welcome to the technical support guide for the purification of Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS No. 294860-58-5).[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and ensure the high purity of your target compound.
This compound is a key intermediate in organic synthesis. Its utility is largely defined by the strategic placement of the bromine atom, which allows for further functionalization via cross-coupling reactions, and the methoxy and methyl acetate groups that influence the molecule's reactivity and physical properties.[3] Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final products.
Frequently Asked Questions (FAQs)
Q1: What are the most effective primary purification techniques for this compound?
A1: The two most common and effective methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the workhorse technique for separating the target compound from impurities with different polarities. Given the ester and methoxy functionalities, silica gel is a standard stationary phase, typically used with a non-polar/polar solvent gradient system, such as hexane/ethyl acetate.[4][5][6][7] This method is highly versatile and can be adapted to various impurity profiles.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization is an excellent and scalable method for achieving high purity. The key is to identify a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble. For structurally similar compounds, solvents like ethanol have been used effectively.[8]
Q2: What are the likely impurities I should expect in my crude sample?
A2: Impurities will depend on the synthetic route. A common synthesis might involve the esterification of 2-(5-bromo-2-methoxyphenyl)acetic acid or the alkylation of 5-bromo-2-methoxyphenol.[9] Potential impurities include:
-
Unreacted Starting Materials: Such as 5-bromo-2-methoxyphenol or the corresponding acetic acid.
-
Reagents: Excess reagents from the esterification or alkylation steps. For example, residual acetic acid can often be removed with a simple aqueous wash.[10]
-
By-products: Products from side reactions, such as over-alkylation or impurities present in the initial starting materials. For instance, the synthesis of 5-bromo-2-methoxyphenol itself can introduce isomeric impurities.[9]
Q3: How do I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification. It allows for rapid analysis of fraction composition during column chromatography or for assessing the purity of the crude and recrystallized material. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) can be used to see the spots.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments in a direct question-and-answer format.
Issue 1: Low Recovery from Silica Gel Column Chromatography
Q: I'm running a silica gel column, but my recovery of this compound is very low. My TLC showed a clear spot, but the compound seems to have disappeared on the column. What is happening?
A: This is a classic problem often caused by the interaction of your compound with the stationary phase. The silica gel surface is covered in acidic silanol groups (Si-OH). The lone pairs on the oxygen atoms of your compound's methoxy group and ester carbonyl can form strong hydrogen bonds with these silanols, leading to irreversible adsorption. This issue is frequently observed with compounds containing Lewis basic sites, such as boronic esters, and the principle is analogous here.[11][12][13]
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica. Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add a small amount (0.5-1% v/v) of triethylamine (NEt₃). This non-nucleophilic base will cap the most acidic silanol groups, preventing strong adsorption of your product.[13]
-
Use an Alternative Stationary Phase: For moderately polar compounds that are sensitive to acidic conditions, neutral alumina can be an excellent alternative to silica gel.[13][14] It lacks the strong acidity of silica and may result in significantly higher recovery.
-
Run a "Plug" Filtration: If your goal is primarily to remove baseline (highly polar) or non-polar impurities, a short plug of silica gel or Celite can be sufficient. This minimizes the contact time between your compound and the stationary phase, reducing the opportunity for irreversible adsorption.[11][13]
Issue 2: Product Streaking or Tailing on TLC and Column
Q: My compound appears as a long streak or "tail" on my TLC plate instead of a tight spot. This is making it difficult to get good separation on my column. Why is this happening?
A: Tailing is typically a sign of undesirable interactions between your compound and the stationary phase, or it can indicate that the sample is overloaded on the TLC plate. Given the structure, the likely cause is the same acidic interaction described in Issue 1. It can also occur if the solvent system is not optimal.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity: A solvent system that is not polar enough will result in a low Rf value and potential tailing. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). The ideal Rf for column separation is typically around 0.35.[15]
-
Add a Modifier: Add a small amount of a competitive polar solvent like methanol (~0.5%) or a base like triethylamine (~0.5%) to your eluent. These modifiers will interact with the active sites on the silica gel, allowing your compound to travel more cleanly.
-
-
Use Treated Silica Gel: As mentioned previously, using silica gel deactivated with a base or switching to neutral alumina can significantly improve peak shape.
Issue 3: Difficulty Finding a Recrystallization Solvent
Q: My crude product is a solid, but I can't find a good solvent for recrystallization. It either dissolves completely in everything or doesn't dissolve at all. What should I do?
A: Finding the right recrystallization solvent requires a systematic approach. The ideal solvent will dissolve your compound when hot but not when cold.
Solutions:
-
Systematic Single-Solvent Screening: Test small amounts of your crude product in a range of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol). Heat the soluble samples and cool them in an ice bath to see if crystals form.
-
Use a Mixed-Solvent System: This is often the solution when no single solvent works. Find a pair of miscible solvents where one is a "good" solvent (dissolves the compound well) and the other is a "poor" or "anti-solvent" (dissolves the compound poorly).
-
Procedure: Dissolve your compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while the solution is still hot until it just begins to turn cloudy (the saturation point). Add another drop or two of the hot "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly. A common and effective pair for compounds of moderate polarity is Ethyl Acetate (good solvent) and Hexane (poor solvent).
-
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a silica gel column.
1. Eluent Selection:
-
Using TLC, determine the optimal solvent system. Start with 10% Ethyl Acetate (EtOAc) in Hexane and increase the polarity. A system that gives your product an Rf of ~0.35 is ideal for separation.[15] For similar compounds, mixtures of hexane and ethyl acetate are commonly used.[4][7][16]
2. Column Packing (Wet Slurry Method):
-
Clamp the column vertically and add a small cotton or glass wool plug to the bottom.[15]
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your starting eluent (e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain excess solvent as the silica settles.[15]
-
Once the silica has settled, add a protective layer of sand on top. Do not let the solvent level drop below the top of the sand.[15]
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the column. This method generally provides better resolution than loading the sample as a concentrated liquid.
4. Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
If necessary, gradually increase the polarity of the eluent to wash out more polar compounds.
Table 1: Example Solvent Systems for Aryl Esters
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Aryl Acetate Derivative | Silica Gel | Hexane / Ethyl Acetate | [4][16] |
| Bromo-Aromatic Ester | Silica Gel | Petroleum Ether / Ethyl Acetate | [5] |
| Chloro-Aromatic Enone | Silica Gel | Hexane / Ethyl Acetate |[6] |
Visualization of Purification Workflows
A logical workflow is crucial for efficient purification. The following diagrams illustrate decision-making processes for selecting a purification strategy and troubleshooting column chromatography.
Caption: A decision flowchart for selecting the appropriate purification technique.
Caption: A troubleshooting guide for common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Column chromatography. [Link]
-
Schneider, A. E., et al. Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]
-
Silver, J. (2018). How to remove acetic acid from an ester? ResearchGate. [Link]
-
Supporting Information for Photoredox-Catalyzed C(sp2)–H/C(sp3)–H Cross-Coupling. aws.amazon.com. [Link]
-
Li, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules. [Link]
-
Supporting Information for Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones. The Royal Society of Chemistry. [Link]
-
Supporting Information for Visible-Light-Induced Difluoroalkylation/C–H Cyclization Cascade. The Royal Society of Chemistry. [Link]
-
Reddit user discussion on purifying boronate esters. (2022). r/Chempros. [Link]
-
El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. [Link]
- Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
-
Murdiah, et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]
-
Reddit user discussion on purifying alkyl boronic esters. (2022). r/Chempros. [Link]
-
MP Biomedicals. Adsorbents for Chromatography. [Link]
-
ResearchGate. Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. [Link]
-
International Union of Crystallography. Crystal structures and Hirshfeld surface analyses of various methyl acetate derivatives. [Link]
-
Organic Syntheses. Procedure for synthesis of related compounds. [Link]
Sources
- 1. This compound | 294860-58-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 294860-58-5 | Benchchem [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mpbio.com [mpbio.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. rsc.org [rsc.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Welcome to the technical support guide for Methyl 2-(5-bromo-2-methoxyphenyl)acetate. This document provides troubleshooting guides and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges with this versatile but sterically demanding building block. The ortho-methoxy group significantly influences reactivity at both the ester side chain and the aryl bromide, making careful reaction design essential for success.
Section 1: Reactions at the Ester Side Chain
The proximity of the ortho-methoxy group to the acetate side chain can significantly impede nucleophilic attack at the ester carbonyl. This section addresses common failures and optimization strategies for hydrolysis and amidation reactions.
FAQ 1.1: Why is my saponification (hydrolysis) of the methyl ester sluggish or incomplete?
Answer: Standard hydrolysis conditions (e.g., NaOH in aqueous methanol at room temperature) are often ineffective for this substrate. The bulky ortho-methoxy group physically blocks the trajectory of the incoming hydroxide nucleophile, increasing the activation energy of the reaction.[1] This steric shield necessitates more forcing conditions, which can unfortunately lead to side reactions or degradation if not chosen carefully.
Troubleshooting & Optimization Strategies:
-
Increase Thermal Energy: Often, the simplest solution is to increase the reaction temperature. Refluxing in a higher-boiling solvent like dioxane or THF with aqueous base can provide the energy needed to overcome the steric barrier.
-
Utilize a Co-solvent System: A non-aqueous, aprotic co-solvent can enhance the reactivity of the hydroxide ion. A highly effective system involves using NaOH in a mixture of methanol and a non-polar aprotic solvent like dichloromethane (CH₂Cl₂).[2][3] In this environment, the hydroxide anion is poorly solvated or "naked," making it a much more potent nucleophile that can more easily attack the hindered carbonyl.[3]
-
Alternative Reagents: For substrates sensitive to strong base, other reagents can be employed.
-
Potassium Trimethylsilanolate (KOTMS): This bulky nucleophile is highly effective for cleaving hindered methyl esters.[4]
-
Lithium Iodide (LiI): Heating with anhydrous LiI in a solvent like pyridine or DMF facilitates ester cleavage via a different mechanism, often succeeding where direct nucleophilic attack fails.[4]
-
| Method | Reagents/Conditions | Mechanism/Principle | Considerations |
| Standard Saponification | NaOH or KOH in aq. MeOH/EtOH | BAC2: Nucleophilic acyl substitution | Often fails or is very slow due to steric hindrance.[1] |
| High Temperature | NaOH or KOH in Dioxane/H₂O, reflux | Overcomes activation energy barrier | Risk of decomposition for sensitive molecules. |
| "Naked" Hydroxide | NaOH in MeOH/CH₂Cl₂ (e.g., 1:9) | Poorly solvated, highly reactive OH⁻ | Highly effective at room temperature, good for sensitive substrates.[2][3] |
| Alternative Nucleophile | Potassium trimethylsilanolate (KOTMS) in THF | SN2 attack on the methyl group | Excellent for hindered systems.[4] |
| Lewis Acid-Assisted | Anhydrous LiI in Pyridine or DMF, heat | Iodide attacks the methyl group (SN2) | Good for base-sensitive substrates. |
FAQ 1.2: My direct amidation with a primary/secondary amine is giving low yields. What can I do?
Answer: Direct amidation of esters is challenging even without steric hindrance, as it requires high temperatures and often results in an unfavorable equilibrium. The steric bulk of the ortho-methoxy group exacerbates this issue, making the direct approach highly inefficient. While catalytic methods exist, they can also be sensitive to steric factors.[5][6]
Troubleshooting & Optimization Strategies:
-
Two-Step "Activated" Approach: The most reliable method is to first hydrolyze the ester to the corresponding carboxylic acid, as described in FAQ 1.1. Once isolated, the acid can be coupled with the desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, PyBOP). This circumvents the issue of direct attack on the hindered ester.
-
Aggressive Base-Promoted Amidation: Forcing conditions using a strong, non-nucleophilic base can sometimes drive the reaction. Systems like DMSO/t-BuOK have been used for direct amidations, but success is highly dependent on the specific amine partner.[7]
-
Grignard-based Synthesis: For particularly challenging, sterically demanding amides, unconventional methods may be required. One such method involves the coupling of Grignard reagents with isocyanates, which can be a robust solution for forming hindered amide bonds.[8][9] This would require a different synthetic route but is a powerful option.
Section 2: Reactions at the Aryl Bromide (Cross-Coupling)
The 5-bromo position is an ideal handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling. However, the ortho-methoxy group can still exert a significant steric and electronic influence, slowing key steps in the catalytic cycle and requiring careful selection of ligands and conditions.
FAQ 2.1: My Suzuki-Miyaura coupling is failing with a bulky boronic acid. How do I optimize the reaction?
Answer: Low yields in Suzuki couplings with sterically hindered partners like this compound are common. The primary issues arise from two steps in the catalytic cycle:
-
Inefficient Oxidative Addition: The Pd(0) catalyst's approach to the C-Br bond is slowed by the adjacent methoxy group.[10]
-
Difficult Reductive Elimination: The final, bond-forming step can be impeded by steric congestion around the palladium center, preventing the two coupling partners from efficiently combining.[10]
Troubleshooting & Optimization Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most important parameter for overcoming this challenge. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are essential. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition, and, most importantly, accelerate the rate-limiting reductive elimination step.
Caption: Key steps in the Suzuki cycle affected by steric hindrance.
-
Recommended Ligand/Catalyst Systems:
-
For General Hindrance: Use ligands like SPhos or XPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precatalyst. These are often the first choice for challenging couplings.
-
For Extreme Hindrance: For di-ortho-substituted partners, highly specialized ligands may be needed. AntPhos, for example, has shown excellent reactivity for coupling extremely hindered substrates.[11][12] N-heterocyclic carbene (NHC) ligands with a palladacycle precatalyst can also be highly effective, even at room temperature.[13][14]
-
| Ligand Type | Example(s) | Key Advantage | Typical Conditions |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Accelerates oxidative addition and reductive elimination. | Pd₂(dba)₃, K₃PO₄ or Cs₂CO₃, Toluene/Dioxane, 80-110 °C |
| Specialized Phosphines | AntPhos | Excellent for coupling di-ortho-substituted partners.[11][12] | Pd(OAc)₂, K₃PO₄, Toluene, 110 °C |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | High thermal stability and activity; can enable lower temperatures.[14] | (IPr)Pd-allyl-Cl, NaOt-Bu, 2-Propanol, RT |
FAQ 2.2: How can I optimize a Buchwald-Hartwig amination given the ortho-substituent?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is sensitive to steric hindrance around the C-N bond-forming center. The choice of ligand, base, and temperature is crucial for success. The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[15] For hindered substrates, reductive elimination is often the rate-determining step.[16]
Troubleshooting & Optimization Strategies:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands. These ligands create a wider "bite angle" on the palladium center, which promotes the difficult C-N reductive elimination. Ligands like BrettPhos or RuPhos are specifically designed for challenging aminations.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[16] Weaker bases like K₂CO₃ are generally not sufficient for hindered systems.[17]
-
Temperature Control: While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition. A typical range is 80-120 °C. Kinetic analysis has shown that for hindered systems, finding the optimal temperature is key to balancing reaction rate with catalyst stability.[16]
Troubleshooting Workflow: Diagnosing a Failed Cross-Coupling Reaction
If your Suzuki or Buchwald-Hartwig reaction has failed, use the following decision tree to diagnose the potential issue.
Caption: Decision tree for troubleshooting failed cross-coupling reactions.
Detailed Protocol: Optimized Suzuki-Miyaura Coupling of a Hindered Boronic Acid
This protocol provides a robust starting point for the coupling of this compound with a sterically demanding boronic acid (e.g., 2,6-dimethylphenylboronic acid).
Materials:
-
This compound (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed Toluene (0.1 M concentration)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 2,6-dimethylphenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos. Add a small amount of the anhydrous toluene to this vial and swirl to form a slurry.
-
Add the catalyst/ligand slurry to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous, degassed toluene to the reaction flask.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a bulky biarylphosphine ligand (SPhos) in combination with a strong base (K₃PO₄) and high temperature is critical to promote the challenging oxidative addition and reductive elimination steps involving the sterically congested coupling partners.[10]
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Benchchem.
- Roy, A., Reddy, K. S., & Kumar, S. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Unknown Author. (2026).
-
Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-5. [Link]
- BenchChem. (n.d.). Methyl 2-(5-bromo-2-methoxyphenyl)
-
Newman, M. S., & Deno, N. C. (1951). mechanism of alkaline hydrolysis of hindered aromatic esters, the bal2 mechanism. Journal of the American Chemical Society, 73(8), 3644-3650. [Link]
-
Varvounis, G., & Papadopoulos, A. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Beilstein Journal of Organic Chemistry, 18, 1266-1296. [Link]
-
Roy, A., Reddy, K. S., & Kumar, S. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 354-358. [Link]
-
Valeur, E., & Bradley, M. (2009). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 14(9), 3494-3511. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2444-2453. [Link]
-
Hong, S. H. (2019). Challenges and outlook for catalytic direct amidation reactions. Chemical Science, 10(10), 2813-2818. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Hydrolysis of Sterically Hindered Esters. Benchchem.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Optimizing solvent and temperature for "Methyl 2-(5-bromo-2-methoxyphenyl)acetate" reactions
Technical Support Center: Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in the lab.
Section 1: Synthesis of this compound - Troubleshooting & FAQs
The synthesis of this compound typically involves the electrophilic aromatic substitution (bromination) of its precursor, Methyl 2-(2-methoxyphenyl)acetate. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the methyl acetate group (-CH₂COOCH₃) is a weakly deactivating meta-director. The steric hindrance from the acetate group favors substitution at the para position (C5) relative to the strongly directing methoxy group.
Q1.1: I need to synthesize the title compound. What is a reliable starting protocol for the bromination of Methyl 2-(2-methoxyphenyl)acetate?
A robust starting point is the bromination using N-Bromosuccinimide (NBS) as the bromine source. NBS is preferred over liquid bromine (Br₂) for its solid form, which is easier to handle, and its ability to maintain a low concentration of Br₂ in the reaction mixture, thereby reducing the likelihood of over-bromination.
Baseline Protocol: Electrophilic Bromination
-
Dissolution: Dissolve Methyl 2-(2-methoxyphenyl)acetate (1.0 eq.) in a suitable aprotic solvent (see Table 1) such as Dichloromethane (DCM) or Acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas like Nitrogen or Argon.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq.) portion-wise to the stirred solution at 0 °C (ice bath). The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with your organic solvent (e.g., DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]
Q1.2: My bromination reaction is sluggish or shows incomplete conversion. What factors should I investigate?
Incomplete conversion is a common issue stemming from insufficient reactivity. Here’s how to troubleshoot:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. While nonpolar solvents like carbon tetrachloride (CCl₄) can be used, polar aprotic solvents often enhance the rate of electrophilic aromatic substitution.[2] Consider switching to a more polar solvent like Acetonitrile or Dimethylformamide (DMF). A patent for a similar bromination on a related phenol derivative successfully used DMF at elevated temperatures (70-80 °C).[3]
-
Temperature: Most brominations with NBS proceed well at room temperature. If the reaction is slow, gently heating the mixture to 40-50 °C can increase the rate. However, be cautious, as higher temperatures can lead to side reactions, including benzylic bromination if any methyl groups are present on the ring.[2]
-
Activation: For particularly unreactive substrates, a catalytic amount of a Lewis acid or protic acid can be added to polarize the Br-Br bond in the trace Br₂ formed from NBS, creating a more potent electrophile. However, this increases the risk of side reactions and should be approached with caution.
Data Presentation: Solvent Selection Guide for Bromination
| Solvent | Type | Boiling Point (°C) | Rationale & Considerations |
| Dichloromethane (DCM) | Aprotic, Halogenated | 40 | Good solubility for starting materials, easy to remove post-reaction. Standard choice. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Higher polarity can accelerate the reaction. Good for sluggish reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High polarity and boiling point; useful for unreactive substrates requiring heat.[3] Difficult to remove. |
| Carbon Tetrachloride (CCl₄) | Nonpolar Aprotic | 77 | Traditionally used for radical reactions, but also effective for some NBS brominations.[2] Use is often restricted due to toxicity. |
Q1.3: I'm observing significant side products. How can I improve the reaction's selectivity?
The formation of isomers or over-brominated products is a key challenge.
-
Control Stoichiometry: Ensure you are not using a large excess of NBS. Use no more than 1.1 equivalents for mono-bromination.
-
Temperature Control: Running the reaction at a lower temperature (starting at 0 °C and slowly warming to room temperature) provides better kinetic control and disfavors the formation of thermodynamically stable but undesired products.[1]
-
Choice of Brominating Agent: While NBS is generally selective, for highly activated rings, a milder agent might be necessary. However, for this specific substrate, NBS is typically the best choice. Avoid using Br₂ with a strong Lewis acid catalyst, as this is a highly reactive system that can lead to poor selectivity.
Visualization: Synthetic & Purification Workflow
This diagram outlines the standard procedure for synthesizing and purifying this compound.
Caption: Standard workflow for synthesis and purification.
Section 2: Downstream Reactions - Optimizing Suzuki-Miyaura Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Q2.1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this aryl bromide?
A typical Suzuki-Miyaura coupling involves an aryl halide, a boronic acid or ester, a palladium catalyst, a ligand, and a base in a suitable solvent system.
Baseline Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
Solvent & Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, in a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 4-12 hours.[4] Monitor progress by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Q2.2: My Suzuki coupling reaction has a low yield. What are the most common culprits?
Low yields in Suzuki couplings can be frustrating. A systematic approach to troubleshooting is essential.
-
Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of inert gas throughout.
-
Inefficient Transmetalation: This is a critical step where the organic group is transferred from boron to palladium. The rate is highly dependent on the base and the presence of water. If using an anhydrous solvent, the reaction may be very slow. The use of aqueous bases like K₃PO₄ is often crucial.[5] Some reactions can even be performed at room temperature, although this significantly increases reaction time.[5][6]
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive cyclic anhydrides (boroxines) upon standing. Use fresh, high-quality boronic acid.
-
Insufficient Temperature: While some Suzuki reactions work at room temperature, many require heat to drive the oxidative addition and reductive elimination steps. Increasing the temperature often improves conversion, but excessively high temperatures can cause catalyst decomposition or side reactions.[6]
Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling
| Temperature Range | Expected Outcome | Troubleshooting Action |
| Room Temp (20-25 °C) | Reaction may be very slow or stall completely. | Only suitable for highly reactive substrates or specialized catalyst systems.[5] Increase temperature if no conversion is observed. |
| Moderate (50-80 °C) | Good starting point for many couplings. Balances reaction rate with catalyst stability. | If yield is low, consider increasing temperature to the solvent's reflux point. |
| Reflux (80-110 °C) | Generally provides the highest conversion rates in the shortest time.[4] | If side reactions like de-bromination occur, reduce the temperature or reaction time. |
Visualization: Troubleshooting Low-Yield Suzuki Coupling
This decision tree provides a logical path for diagnosing issues with a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting Suzuki reactions.
Section 3: Other Common Reactions & Stability
Q3.1: How can I hydrolyze the methyl ester to the corresponding carboxylic acid?
Saponification (base-mediated hydrolysis) is the standard method to convert the methyl ester to 2-(5-bromo-2-methoxyphenyl)acetic acid.
Protocol: Ester Hydrolysis
-
Dissolve the ester (1.0 eq.) in a mixture of THF (or Methanol) and water.
-
Add an excess of a strong base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-5 eq.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).
-
Cool the mixture, remove the organic solvent under reduced pressure, and dilute with water.
-
Acidify the aqueous solution carefully with cold 1M HCl until the pH is ~2-3.
-
The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic extracts to yield the final acid.
Q3.2: What are the storage and handling recommendations for this compound?
-
Storage: The compound is a colorless to light yellow liquid.[7] It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. To prevent slow hydrolysis, ensure it is protected from moisture and atmospheric water.
-
Stability: The compound is generally stable under neutral conditions. It is susceptible to hydrolysis under strongly acidic or basic conditions. The aryl bromide bond is robust but can be cleaved under certain reductive conditions or via organometallic side reactions.
-
Safety: The related compound, Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, is listed as harmful if swallowed, causing skin irritation and serious eye damage.[8] It is prudent to handle this compound with similar precautions: wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
References
-
Murdiah, S., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Key Engineering Materials, 840, 113-117. Available at: [Link]
-
Zhang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1017. Available at: [Link]
-
Mao, C.-G., et al. (2012). 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. Acta Crystallographica Section E, 68(Pt 2), o249. Available at: [Link]
-
Mikulskis, P., et al. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. Available at: [Link]
-
Schneider, A. E., et al. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E, 68(Pt 9), o2654. Available at: [Link]
- CN104693014A. Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
-
PubChem. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
-
El-bera, A. E. M., & El-essawy, F. A. (2015). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Netherton, M. R., et al. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Available at: [Link]
Sources
- 1. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 4. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 294860-58-5 [chemicalbook.com]
- 8. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 10657986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-(5-bromo-2-methoxyphenyl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a particular focus on the common challenge of preventing dehalogenation during cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your product yield, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound, and why is it a significant problem?
A: Dehalogenation, specifically hydrodehalogenation, is a prevalent and undesirable side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom.[1][2] This side reaction is problematic for several reasons: it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge due to the formation of the dehalogenated byproduct, Methyl 2-(2-methoxyphenyl)acetate.[1]
Q2: What is the primary mechanism responsible for the dehalogenation of my aryl bromide?
A: The most widely accepted mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within the reaction mixture, such as trace amounts of water, alcohols used as solvents, or even certain amine bases and phosphine ligands.[3][4] Once formed, the Pd-H species can participate in the catalytic cycle, leading to the unwanted replacement of the bromine atom with hydrogen.
Q3: Are there specific reaction conditions that are known to promote dehalogenation?
A: Yes, several factors can increase the likelihood of dehalogenation. These include the use of strong bases, certain solvents, and high reaction temperatures.[1][2] For instance, strong bases like sodium tert-butoxide (NaOtBu) are more likely to promote the formation of hydride species compared to weaker bases.[1][5] Protic or polar aprotic solvents, such as dimethylformamide (DMF), can also be problematic.[1][6] Additionally, higher reaction temperatures can sometimes favor the dehalogenation pathway, which may have a higher activation energy than the desired cross-coupling reaction.[1][2]
Troubleshooting Guide: A Stepwise Approach to Preventing Dehalogenation
Encountering significant dehalogenation of your this compound can be a frustrating experience. This troubleshooting guide provides a systematic, step-by-step approach to diagnose and resolve this issue, ensuring the successful synthesis of your target molecule.
Step 1: Evaluate and Optimize Your Catalyst and Ligand System
The choice of catalyst and ligand is paramount in controlling the selectivity of your cross-coupling reaction.[2]
-
The Problem: Your current ligand may not be sufficiently bulky or electron-rich, leading to a slower rate of reductive elimination for the desired product, which allows the dehalogenation pathway to compete more effectively.
-
The Solution: Switch to bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and other biaryl phosphines have demonstrated great success in promoting the desired C-C or C-N bond formation and minimizing dehalogenation.[1][3][7] These ligands accelerate the rate of reductive elimination, the final step in the catalytic cycle that forms your desired product, thereby outcompeting the dehalogenation side reaction.
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
This protocol provides a general framework for screening different phosphine ligands to minimize the dehalogenation of this compound in a Suzuki-Miyaura reaction.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
Catalyst/Ligand Addition: In separate, parallel reactions, add your palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand to be tested (e.g., XPhos, SPhos, PPh₃, 4 mol%).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Execution: Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
Step 2: Re-evaluate Your Choice of Base
The base plays a critical role in the catalytic cycle, but an inappropriate choice can be a primary contributor to dehalogenation.
-
The Problem: Strong bases, particularly alkoxides like NaOtBu, can act as a source of hydrides or promote side reactions that lead to the formation of Pd-H species.[1][8]
-
The Solution: Switch to a weaker, non-nucleophilic inorganic base. Weaker bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally preferred as they are less likely to induce dehalogenation.[1][7][9]
Step 3: Scrutinize Your Solvent System
The reaction solvent can be a direct or indirect source of the hydride ions that cause dehalogenation.
-
The Problem: Protic solvents (e.g., alcohols) can directly act as hydride donors.[10] Some polar aprotic solvents, like DMF, have also been observed to promote dehalogenation more than non-polar alternatives.[2][6]
-
The Solution: Opt for non-polar, aprotic solvents. Toluene and dioxane are excellent choices for many cross-coupling reactions and are less prone to causing dehalogenation.[1][6] It is also crucial to use anhydrous and thoroughly degassed solvents to eliminate water and dissolved oxygen, which can interfere with the catalytic cycle.
Step 4: Control Your Reaction Temperature
While higher temperatures can increase reaction rates, they can also disproportionately accelerate the rate of the undesired dehalogenation.
-
The Problem: The dehalogenation side reaction may have a higher activation energy than the desired cross-coupling reaction, meaning it becomes more significant at elevated temperatures.[2]
-
The Solution: Attempt to run the reaction at a lower temperature. For example, if you are currently running the reaction at 110 °C, try lowering the temperature to 80 °C.[1] Even a modest reduction in temperature can sometimes dramatically shift the product distribution in favor of the desired coupled product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression for troubleshooting and minimizing dehalogenation in your experiments with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Suzuki Coupling of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging substrates. Our focus today is on Methyl 2-(5-bromo-2-methoxyphenyl)acetate , a substrate that presents unique hurdles due to its electronic and steric properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and optimize your experiments.
Introduction: Understanding the Substrate's Challenges
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its versatility in forming C-C bonds.[1][2] However, its success is highly dependent on the nature of the coupling partners.[1][3] The substrate, this compound, introduces two specific challenges:
-
Electronic Effects : The methoxy group (-OCH₃) is a strong electron-donating group. This increases the electron density on the aromatic ring, which can significantly slow down the rate-limiting oxidative addition step of the palladium catalyst into the carbon-bromine bond.[3][4]
-
Steric Hindrance : The methoxy group is also positioned ortho to the acetate side chain, creating a sterically encumbered environment around the reactive C-Br bond. This can impede the approach of the palladium catalyst.
This guide will address the common pitfalls encountered with this and similar electron-rich aryl bromides and provide a logical framework for systematic troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the most likely causes and how do I fix it?
This is the most common issue and almost always points to a problem with the initial, rate-determining oxidative addition step.[2][5] The electron-rich nature of your methoxy-substituted aryl bromide makes this step sluggish compared to electron-neutral or -deficient systems.[3][4]
Core Problem: The Pd(0) catalyst is not inserting into the C-Br bond efficiently.
Solutions & Rationale:
-
Re-evaluate Your Ligand Choice: Standard, less-donating phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate. You need a ligand that can increase the electron density on the palladium center, which in turn promotes oxidative addition.
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[6][7] These were specifically developed for challenging couplings. They not only accelerate oxidative addition but also facilitate the final reductive elimination step.[1][6]
-
Primary Candidates: SPhos, XPhos, and RuPhos are excellent starting points.[1][7]
-
Alternative: N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for sterically hindered and electron-rich substrates due to their strong σ-donating properties.[8][9]
-
-
Optimize Your Palladium Source: Ensure you are generating a highly active Pd(0) species.
-
Recommendation: While Pd(PPh₃)₄ is a direct Pd(0) source, its ligands may not be optimal. Using a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a high-performance ligand (like SPhos) is often more robust.[10][11] The ligand stabilizes the active catalyst and prevents decomposition into palladium black.
-
-
Increase Reaction Temperature: If ligand and catalyst optimization is insufficient, a moderate increase in temperature (e.g., from 80°C to 100°C) can provide the necessary activation energy. However, proceed with caution, as higher temperatures can accelerate side reactions like protodeboronation.[12]
Q2: I'm observing a significant amount of a byproduct identified as "methyl 2-(2-methoxyphenyl)acetate". What is this and how can I prevent it?
You are observing dehalogenation (or more specifically, proto-debromination).[3] This is a common side reaction where the bromine atom is replaced by a hydrogen, consuming your starting material without forming the desired product.[12]
Core Problem: After oxidative addition, the Ar-Pd(II)-Br intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.
Solutions & Rationale:
-
Improve Degassing Technique: The most common source of unwanted reactivity is oxygen. Ensure your solvent and reaction mixture are scrupulously degassed. Oxygen can lead to catalyst decomposition and side reactions.
-
Protocol: A minimum of 3-5 cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas (Argon or Nitrogen) is recommended. Alternatively, sparging the solvent with inert gas for 20-30 minutes before adding reagents is also effective.[4]
-
-
Evaluate Your Base and Solvent: Some bases or solvents can inadvertently act as hydride donors, especially at elevated temperatures.
-
Recommendation: While amine bases or alcoholic solvents can sometimes cause dehalogenation, a more likely culprit is moisture reacting with certain bases.[3] Ensure you are using anhydrous solvents and dry reagents. If using a base like K₃PO₄, which often requires some water for solubility and activity, use the minimum amount necessary.
-
-
Modify the Ligand: The choice of ligand can influence the relative rates of productive coupling versus dehalogenation. Highly electron-donating ligands can sometimes favor the undesired pathway if other conditions are not optimal. If dehalogenation persists with a very bulky ligand, consider a slightly less sterically demanding one from the same class.
Q3: My boronic acid is disappearing, and I'm forming the corresponding arene byproduct instead of my coupled product. What's happening?
This is a classic case of protodeboronation , where the C-B bond of your boronic acid (or ester) is cleaved by a proton source, effectively destroying your nucleophilic coupling partner.[10][13] This side reaction is often catalyzed by base or residual palladium species.[14][15][16]
Core Problem: The boronic acid is unstable under the reaction conditions.
Solutions & Rationale:
-
Switch to a More Stable Boron Reagent: Boronic acids can be prone to decomposition. Boronic esters are generally more robust.
-
Recommendation: Use the corresponding pinacol boronate ester (Bpin) or a potassium organotrifluoroborate salt.[5][11] These reagents exhibit greater stability and often participate in the catalytic cycle via a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[17][18] MIDA boronates are another excellent option for achieving this slow release.[11][13]
-
-
Choose Your Base Carefully: The base is necessary to activate the boron reagent for transmetalation, but overly harsh basicity can accelerate protodeboronation.[16][19]
-
Recommendation: Inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good balance of reactivity and mildness.[20] Avoid strong hydroxide bases (NaOH, KOH) unless specifically required, as they significantly increase the rate of protodeboronation.
-
-
Control Temperature and Reaction Time: As with most side reactions, protodeboronation is exacerbated by high temperatures and long reaction times. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.
Q4: How do I minimize the formation of a biaryl byproduct derived from the homocoupling of my boronic acid?
The formation of an Ar'-Ar' dimer from your boronic acid partner is known as homocoupling . This side reaction is typically promoted by the presence of oxygen and Pd(II) species.[3][16]
Core Problem: Two molecules of the activated boronate are coupling with each other instead of with your aryl bromide.
Solutions & Rationale:
-
Rigorous Degassing: This is the most critical factor. Oxygen facilitates the oxidative processes that lead to homocoupling. Refer to the degassing protocol in Q2.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source (e.g., Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) catalyst. This reduction step can sometimes consume two equivalents of the boronic acid, leading to homocoupling.[16]
-
Control Stoichiometry: Ensure you are using a slight excess (typically 1.1-1.5 equivalents) of the boron reagent. Using a large excess can increase the probability of homocoupling.
Visual Guides to Suzuki Coupling
The Catalytic Cycle and Key Challenge
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling. For an electron-rich substrate like this compound, the Oxidative Addition step is often the bottleneck, requiring specific optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Common Side Reaction Pathways
Understanding where things go wrong is key to fixing them. This diagram shows how the main catalytic cycle can be diverted to form common unwanted byproducts.
Caption: Major Side Reaction Pathways in Suzuki Coupling.
Recommended Starting Protocol & Optimization Table
For a challenging substrate like this compound, a robust starting point is crucial. Do not begin with older, less effective catalyst systems.
Step-by-Step General Protocol
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium precatalyst, and the phosphine ligand.
-
Degassing: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle 3-5 times.
-
Solvent Addition: Through the septum, add the degassed solvent via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir for the designated time.
-
Monitoring: Track the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water or saturated aqueous NH₄Cl. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[1]
Table of Recommended Conditions & Rationale
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | The electrophile in the reaction.[3] |
| Boron Reagent | Arylboronic Pinacol Ester (1.2 eq) | More stable to protodeboronation than the corresponding boronic acid.[13][18] |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Reliable sources for generating the active Pd(0) catalyst.[10] |
| Ligand | SPhos or XPhos (2.2-4.4 mol%) | Bulky, electron-rich ligands essential for accelerating oxidative addition of electron-rich aryl bromides and promoting reductive elimination.[1][6][7] |
| Base | K₃PO₄ (3.0 eq) | A moderately strong base effective at promoting transmetalation without being overly harsh, reducing risks of side reactions.[20] |
| Solvent | Toluene or 1,4-Dioxane (+ 5% v/v Water) | Aprotic solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[3][4] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation barrier for oxidative addition with this substrate class.[21] |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Protodeboronation.
- Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(4), 2096-2099.
- Vaddadi, S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16486-16489.
- The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
- Hein, J. E., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118.
- Hein, J. E., et al. (2025).
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Diab, L., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides.
- The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
- Semantic Scholar. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating.
- Benchchem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?.
- The Suzuki Reaction. (2014). Course Hero.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. aspuru.substack.com [aspuru.substack.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Welcome to the technical support guide for the synthesis and purification of Methyl 2-(5-bromo-2-methoxyphenyl)acetate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols to manage and control impurities effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary impurities?
A1: The most prevalent and direct synthesis method is the Fischer esterification of 2-(5-bromo-2-methoxyphenyl)acetic acid using methanol in the presence of an acid catalyst (e.g., H₂SO₄). The primary impurities encountered stem from incomplete reaction or side reactions.
-
Key Impurities Include:
-
Unreacted Starting Material: Residual 2-(5-bromo-2-methoxyphenyl)acetic acid.
-
Hydrolysis Product: The starting carboxylic acid can be regenerated if water is present during workup or storage.
-
Demethylated Byproduct: Formation of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, particularly if harsh acidic conditions (like excess HBr) are used or if the reaction is overheated.[1][2]
-
Solvent and Reagent Residues: Residual methanol, acid catalyst, or extraction solvents.
-
Q2: What is the recommended analytical method for routine purity assessment of the final product?
A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It offers excellent resolution to separate the target compound from its closely related impurities, such as the starting acid and the demethylated byproduct. For more detailed structural confirmation or identification of unknown impurities, techniques like LC-MS, GC-MS, and NMR are indispensable.[3]
Q3: Why is controlling the water content during esterification so critical?
A3: Fischer esterification is a reversible equilibrium reaction. The presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol), thereby reducing the yield of the desired ester. To drive the reaction to completion, it is crucial to use anhydrous methanol and a strong acid catalyst, and optionally, to remove water as it is formed.
Section 2: Synthesis Pathway and Impurity Formation
The following diagram illustrates the primary synthesis route and the points at which common impurities can be generated.
Caption: Synthesis pathway and major impurity sources.
Section 3: Troubleshooting Guide
Q4: My final product is contaminated with the starting carboxylic acid. How can I remove it effectively?
A4: This is the most common impurity. Since the impurity is acidic and the product is a neutral ester, a simple liquid-liquid extraction is highly effective.
-
Causality: The acidic proton of the carboxylic acid allows it to be deprotonated by a mild base, forming a water-soluble salt. The neutral ester remains in the organic phase.
-
Troubleshooting Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe CO₂ evolution (bubbling) as the acid is neutralized. Continue washing until no more gas evolves.
-
Perform one final wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Q5: I've detected a significant amount of the demethylated byproduct, Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. What causes this and how can it be prevented and removed?
A5: O-demethylation of aryl methyl ethers is a known side reaction under certain acidic conditions.[1][4]
-
Causality: Strong Lewis acids or protic acids like HBr can facilitate the cleavage of the methyl-oxygen bond.[1][2] This is exacerbated by high reaction temperatures. The bromide anion (Br⁻), being a good nucleophile, attacks the methyl group in an Sₙ2 reaction after the ether oxygen is protonated.
-
Prevention Strategies:
-
Choice of Catalyst: Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) instead of HBr.
-
Temperature Control: Maintain the reaction temperature at a gentle reflux (around 65°C for methanol) and avoid overheating.
-
Reaction Time: Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
-
Removal Protocol (Purification): The demethylated impurity has a free phenolic hydroxyl group, making it more polar than the desired product. This difference in polarity is ideal for purification by silica gel column chromatography.
-
See Protocol B for a detailed flash chromatography method.
-
Q6: My NMR spectrum shows several unidentifiable aromatic peaks, suggesting isomeric impurities. What is the likely source?
A6: Isomeric impurities often originate from the starting materials. If the synthesis of 2-(5-bromo-2-methoxyphenyl)acetic acid started from o-methoxyphenol, for example, the bromination step might not have been perfectly regioselective.[5]
-
Causality: Bromination of activated aromatic rings can sometimes yield a mixture of ortho- and para-substituted isomers relative to the activating group. This would result in carrying, for example, a 3-bromo or other dibrominated isomers through the synthesis.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving isomeric impurities.
-
Confirm the Purity of the Starting Acid: First, analyze your starting material, 2-(5-bromo-2-methoxyphenyl)acetic acid, using HPLC or NMR. If it is impure, purify it before proceeding. Recrystallization is often effective.
-
Identify the Impurity: Use LC-MS to determine the molecular weight of the unknown impurities. This will confirm if they are isomers (same molecular weight as the product) or other byproducts.
-
Purification: Isomers can be very difficult to separate. High-resolution flash chromatography with a shallow solvent gradient or preparative HPLC may be required.
Section 4: Validated Protocols
Protocol A: Standard HPLC Method for Purity Analysis
This method is designed to separate the target product from its key impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Elution | 1. Acid Impurity (most polar) -> 2. Phenol Impurity -> 3. Product (least polar) |
Protocol B: Optimized Flash Chromatography for High Purity
This protocol is effective for removing both the more polar demethylated byproduct and less polar unknown impurities.
-
Adsorbent: Silica gel (230-400 mesh).
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack the column using a hexane/ethyl acetate mixture.
-
Elution Solvent System:
-
Mobile Phase: A gradient of ethyl acetate in hexane.
-
Starting Gradient: 5% Ethyl Acetate / 95% Hexane.
-
Running Gradient: Gradually increase the ethyl acetate concentration to 15-20%.
-
-
Fraction Collection: Collect fractions and analyze by TLC (staining with potassium permanganate) or HPLC to identify the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Schneider, A. E., et al. Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. The Royal Society of Chemistry.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]
-
Chem-Station. O-Demethylation. Available at: [Link]
-
Wang, Z., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Royal Society of Chemistry. Available at: [Link]
-
Lihavainen, J., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. Available at: [Link]
-
Reddit r/chemistry. Demethylation of an aryl methoxy group. Available at: [Link]
-
Blucher Chemistry Proceedings. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]
- Google Patents. Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Available at: [Link]
-
PubChem. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Available at: [Link]
- Google Patents. Synthesis method of 5-bromo-2-methoxyphenol.
-
ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available at: [Link]
-
National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
Technical Support Center: Stabilizing "Methyl 2-(5-bromo-2-methoxyphenyl)acetate" During Storage
Welcome to the technical support center for "Methyl 2-(5-bromo-2-methoxyphenyl)acetate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can maintain the integrity of your samples for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Degradation of this compound can manifest in several ways. Visually, you might observe a change in the physical appearance of the compound, such as a discoloration from its typical off-white or pale yellow solid/oil to a darker yellow or brown hue. A change in odor could also indicate decomposition. Chemically, the most common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, "2-(5-bromo-2-methoxyphenyl)acetic acid." This will alter the purity of your sample and can be detected by analytical techniques like HPLC, where a new peak corresponding to the carboxylic acid will appear.
Q2: What are the main factors that can accelerate the degradation of this compound?
A2: The stability of this compound is primarily influenced by three main factors:
-
Moisture: The presence of water can lead to the hydrolysis of the ester linkage, especially under acidic or basic conditions.[1][2][3][4][5]
-
Light: Bromo-aromatic compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can potentially lead to the cleavage of the carbon-bromine bond or other photochemical reactions.
-
Temperature: Elevated temperatures will increase the rate of all chemical reactions, including degradation pathways.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To displace oxygen and moisture, preventing oxidation and hydrolysis. |
| Light | Amber or opaque vial | To protect the compound from light-induced degradation.[6] |
| Container | Tightly sealed glass or PTFE-lined cap | To prevent moisture ingress and ensure an inert atmosphere. |
Q4: What type of container is best for storing this compound?
A4: For long-term storage, we recommend using a tightly sealed amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap. Glass is generally inert to this type of organic compound. The amber color will protect the contents from light, and the PTFE liner provides an excellent chemical barrier, preventing both contamination of the sample and degradation of the cap material.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and address potential stability issues with your this compound samples.
Experimental Workflow for Purity Assessment
Caption: Troubleshooting workflow for assessing the purity of this compound.
Step-by-Step HPLC Method for Purity Analysis
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of this compound and detecting the primary hydrolysis degradant.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with 50% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 1 minute.
-
Hold at 50% B for 2 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in acetonitrile.
Expected Results: A pure sample of this compound will show a single major peak. The hydrolysis product, 2-(5-bromo-2-methoxyphenyl)acetic acid, will be more polar and thus will have a shorter retention time, eluting earlier than the parent ester.
In-Depth Technical Discussion: Degradation Pathways
The primary degradation pathway of concern for this compound is hydrolysis of the ester functionality. This reaction can be catalyzed by both acid and base.
Caption: The hydrolysis degradation pathway of this compound.
While less common under typical storage conditions, photodegradation is a potential concern for bromo-aromatic compounds. High-energy light can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of byproducts. Storing the compound in the dark is a simple and effective preventative measure.
By following these guidelines, you can significantly enhance the long-term stability of your this compound, ensuring the quality and reliability of your research.
References
Sources
- 1. This compound | 294860-58-5 [chemicalbook.com]
- 2. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 10657986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 66037-04-5|5-Bromo-2-methoxyphenyl acetate|BLD Pharm [bldpharm.com]
- 5. METHYL (2S)-2-AMINO-2-(5-BROMO-2-METHOXYPHENYL)ACETATE | 1176565-00-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Reactions Involving "Methyl 2-(5-bromo-2-methoxyphenyl)acetate"
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with "Methyl 2-(5-bromo-2-methoxyphenyl)acetate." This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of catalyst selection for various cross-coupling reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction to the Substrate: Key Characteristics and Challenges
"this compound" is a valuable intermediate in organic synthesis, featuring an electron-rich aryl bromide scaffold. The presence of an ortho-methoxy group and a methyl ester on the side chain introduces specific stereoelectronic factors that must be considered for successful cross-coupling.
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the palladium catalyst's oxidative addition to the carbon-bromine bond.
-
Electron-Rich Nature: The methoxy group is an electron-donating group, which can slow down the rate of oxidative addition, a crucial step in many palladium-catalyzed coupling reactions.[1]
-
Functional Group Compatibility: The methyl ester is sensitive to strongly basic or nucleophilic conditions, which could lead to hydrolysis or other undesired side reactions.
This guide will address these challenges in the context of common palladium-catalyzed cross-coupling reactions.
FAQ and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[1][2][3]
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What is the likely cause and how can I improve it?
A1: Low reactivity in this case is likely due to the steric hindrance and electron-rich nature of the aryl bromide. The choice of catalyst, ligand, and base are critical for overcoming these hurdles.
Troubleshooting Steps:
-
Ligand Selection: For sterically demanding and electron-rich substrates, bulky and electron-rich phosphine ligands are often necessary to promote the desired reaction.[4]
-
Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . These ligands are designed to stabilize the palladium center and facilitate both oxidative addition and reductive elimination.
-
Alternative Ligands: N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.
-
-
Palladium Pre-catalyst: The choice of palladium source can influence catalyst activity.
-
Recommended Pre-catalysts: Modern pre-catalysts like XPhos Pd G3 or SPhos Pd G2 are often more efficient and air-stable, providing more consistent results.
-
-
Base Selection: The base plays a crucial role in the transmetalation step and must be compatible with the ester functionality.
-
Recommended Bases: Weaker inorganic bases are preferred to avoid ester hydrolysis. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Stronger bases like sodium tert-butoxide should be avoided.
-
-
Solvent and Temperature:
-
Recommended Solvents: Aprotic polar solvents such as dioxane , toluene , or THF , often with a small amount of water, are commonly used.
-
Temperature: Due to the substrate's lower reactivity, elevated temperatures (80-110 °C) are typically required.
-
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | XPhos Pd G3 (1-3 mol%) | Air-stable, efficient for hindered substrates. |
| Ligand | (Included in pre-catalyst) | Bulky, electron-rich ligand promotes oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | Effective for transmetalation, minimizes ester hydrolysis. |
| Boronic Acid | 1.2-1.5 equivalents | Slight excess drives the reaction to completion. |
| Solvent | Dioxane/H₂O (10:1) | Good solubility for reactants, water can aid transmetalation. |
| Temperature | 90-110 °C | Overcomes activation energy barrier for oxidative addition. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira and Heck Couplings
Q3: Can I perform a Sonogashira or Heck reaction with this substrate? What are the key considerations?
A3: Yes, both Sonogashira and Heck reactions are viable.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. [5][6][7] * Catalyst System: A dual catalyst system of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.
-
Ligands: Triphenylphosphine (PPh₃) is a common ligand. For more challenging substrates, bulky, electron-rich phosphines can be beneficial.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, which also acts as the solvent in some cases.
-
Troubleshooting: A common side reaction is the Glaser coupling of the alkyne. Running the reaction under strictly anaerobic conditions can minimize this. Copper-free Sonogashira protocols are also an option.
-
-
Heck Reaction: This reaction couples the aryl bromide with an alkene. [8][9][10][11] * Catalyst System: A palladium source like Pd(OAc)₂ is common.
-
Ligands: Phosphine ligands are often used, but phosphine-free conditions with catalysts like palladium on charcoal can also be effective.
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required.
-
Regioselectivity: The regioselectivity of the alkene addition can sometimes be an issue, although with acrylates, the trans isomer is typically favored.
-
General Troubleshooting Workflow
When encountering issues with any of these cross-coupling reactions, a systematic approach to optimization is recommended.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
References
-
Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate. (n.d.). Google Patents.
-
Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
- DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid. (n.d.). Google Patents.
-
methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
Methyl 2-(5-amino-2-methylphenyl)acetate. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013, December 17). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 21, 2026, from [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020, September 25). PubMed. Retrieved January 21, 2026, from [Link]
- CN102690199A - Preparation method for methyl methoxyacetate. (n.d.). Google Patents.
- US20120145973A1 - Photochromic Materials That Include Indeno-Fused Naphthopyrans. (n.d.). Google Patents.
-
(PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- US11479551B2 - MTA-cooperative PRMT5 inhibitors. (n.d.). Google Patents.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi-res.com [mdpi-res.com]
- 10. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 11. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Biological Landscape of Phenylacetic Acid Derivatives: A Comparative Analysis of "Methyl 2-(5-bromo-2-methoxyphenyl)acetate" and Its Analogs
A comprehensive review of the available scientific literature reveals a notable gap in the direct comparative analysis of the biological activity of Methyl 2-(5-bromo-2-methoxyphenyl)acetate and its synthesized derivatives. While the broader class of substituted phenylacetic acids and related aromatic compounds has been the subject of extensive research, leading to the discovery of potent antimicrobial, anti-inflammatory, and anticancer agents, specific data on the biological profile of the parent compound, this compound, remains elusive. Consequently, a direct, data-driven comparison with its derivatives is not feasible at this time.
This guide, therefore, aims to provide a foundational understanding of the therapeutic potential inherent in the core scaffold of this compound. By examining the biological activities of structurally related molecules, we can infer the potential avenues for future drug discovery and development centered around the 5-bromo-2-methoxyphenylacetic acid framework. We will explore the known bioactivities of analogous compounds, discuss the rationale behind the synthesis of derivatives, and provide standardized protocols for the evaluation of their potential therapeutic effects.
The Therapeutic Promise of the Bromo-Methoxyphenyl Scaffold
The presence of halogen and methoxy substituents on a phenyl ring is a common feature in many biologically active molecules. The bromine atom, a halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact its interaction with biological targets. The methoxy group, an electron-donating group, can affect the electronic properties of the aromatic ring and participate in hydrogen bonding, further modulating the compound's pharmacological profile.
Derivatives of brominated and methoxylated aromatic compounds have demonstrated a wide spectrum of biological activities:
-
Anticancer Properties: Numerous studies have highlighted the potential of bromo- and methoxy-substituted aromatic compounds as anticancer agents. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.
-
Antimicrobial Effects: The search for novel antimicrobial agents is a global health priority. Aromatic compounds containing bromine and methoxy groups have been shown to exhibit activity against a range of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of various substituted aromatic molecules has been investigated, with some derivatives showing promising results in preclinical studies.
Hypothetical Derivative Synthesis: A Roadmap for Future Research
While specific derivatives of this compound and their comparative biological data are not available, we can propose a rational approach to the design and synthesis of novel analogs. The ester functionality of the parent compound serves as a versatile handle for chemical modification.
General Synthesis Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of derivatives from this compound.
Caption: A generalized workflow for the synthesis of amide derivatives from this compound and their subsequent biological evaluation.
Step-by-Step Synthetic Protocol: Hydrolysis to Carboxylic Acid
The first step in creating a diverse library of derivatives is often the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of amines to generate a series of amide derivatives.
Protocol: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide (LiOH) (e.g., 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-bromo-2-methoxyphenyl)acetic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography, if necessary.
Standardized Biological Assays for Comparative Evaluation
To enable a future comparative analysis, it is crucial to employ standardized and validated biological assays. The following are examples of key in vitro assays that could be used to screen and characterize the biological activity of any newly synthesized derivatives.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (including the parent compound as a reference) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: A Template for Future Findings
Should experimental data become available, a structured table would be the most effective way to present a comparative analysis.
| Compound | Structure | IC50 (µM) vs. Cell Line A | IC50 (µM) vs. Cell Line B | MIC (µg/mL) vs. Bacteria X |
| Parent | (Structure of this compound) | Data Not Available | Data Not Available | Data Not Available |
| Derivative 1 | (Structure of Derivative 1) | |||
| Derivative 2 | (Structure of Derivative 2) |
Conclusion and Future Directions
While a direct comparison of the biological activity of this compound and its derivatives is currently hampered by a lack of publicly available data, the foundational principles of medicinal chemistry suggest that this scaffold holds significant potential for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this guide provide a clear path forward for researchers to explore the structure-activity relationships of this promising class of compounds. Future research efforts should focus on the systematic synthesis of a library of derivatives and their comprehensive biological evaluation. The resulting data will be invaluable in elucidating the therapeutic potential of the 5-bromo-2-methoxyphenylacetic acid framework and will enable the construction of the comparative guide that is currently missing from the scientific literature.
References
Due to the absence of specific literature on the comparative biological activity of "this compound" and its derivatives, a conventional reference list with clickable URLs cannot be provided. The information and protocols presented are based on general principles and widely accepted methodologies in medicinal chemistry and cell biology. Researchers are encouraged to consult standard textbooks and peer-reviewed journals in these fields for detailed information on the described techniques.
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from Methyl 2-(5-bromo-2-methoxyphenyl)acetate
This guide provides a comprehensive comparison of in vitro testing methodologies for novel compounds synthesized from the versatile starting material, Methyl 2-(5-bromo-2-methoxyphenyl)acetate. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of experimental protocols, data interpretation, and comparative analysis, grounded in scientific integrity and practical insights. We will delve into the rationale behind experimental choices, present detailed, step-by-step protocols for key assays, and visualize complex workflows and biological pathways.
Introduction: The Promise of Phenylacetate Derivatives
This compound is a valuable scaffold in medicinal chemistry. The presence of a bromine atom and a methoxy group on the phenyl ring offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.[1] These modifications can lead to the discovery of novel compounds with a range of biological activities, including potential applications as anticancer agents, enzyme inhibitors, and modulators of cellular signaling pathways. The in vitro evaluation of these synthesized compounds is a critical first step in the drug discovery process, providing essential information on their potency, selectivity, and mechanism of action.[2]
General Synthetic Approach and Compound Library
The synthesis of a diverse library of compounds from this compound typically involves a series of chemical reactions to modify the core structure. For instance, the bromine atom can be utilized in cross-coupling reactions to introduce various aryl or heteroaryl groups, while the ester functionality can be hydrolyzed and converted to amides or other functional groups. These synthetic strategies allow for the creation of a wide array of derivatives with distinct physicochemical properties and biological activities. While specific synthesis details are beyond the scope of this guide, it is crucial to have a well-characterized compound library with high purity for accurate in vitro testing.
I. Assessment of Cytotoxicity: The First Line of Screening
A fundamental aspect of in vitro testing is to determine the cytotoxic potential of newly synthesized compounds.[3] Cytotoxicity assays measure the ability of a compound to cause cell death and are essential for identifying compounds with anticancer activity or for flagging potential toxicity in non-cancer-related drug discovery programs.[4] Two of the most widely used and reliable methods are the MTT and LDH assays.
A. MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability by measuring the metabolic activity of the cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to about 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 100 µM) to determine the IC50 (half-maximal inhibitory concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
B. LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker of cytotoxicity.[8]
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the desired incubation time with the compounds, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation and Comparison: Cytotoxicity Assays
The results of cytotoxicity assays are typically presented as the percentage of cell viability or cytotoxicity relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is a key parameter for comparing the potency of different compounds.
| Compound | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | MTT | 48 | 5.2 |
| Derivative B | MCF-7 | MTT | 48 | 12.8 |
| Derivative C | MCF-7 | MTT | 48 | > 100 |
| Doxorubicin | MCF-7 | MTT | 48 | 0.8 |
| Derivative A | A549 | LDH | 48 | 8.1 |
| Derivative B | A549 | LDH | 48 | 25.4 |
| Derivative C | A549 | LDH | 48 | > 100 |
| Doxorubicin | A549 | LDH | 48 | 1.2 |
II. Probing the Mechanism of Action: Enzyme Inhibition and Receptor Binding Assays
Once cytotoxic or biologically active compounds are identified, the next step is to elucidate their mechanism of action. This often involves investigating their ability to inhibit specific enzymes or bind to cellular receptors.
A. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes.[9] For derivatives of phenylacetic acid, potential targets could include kinases, which are often dysregulated in cancer.[10][11]
Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer drug discovery.
Conclusion
The in vitro testing of compounds synthesized from "this compound" is a multifaceted process that requires careful experimental design and data interpretation. This guide has provided a framework for conducting and comparing the results of key in vitro assays, from initial cytotoxicity screening to more detailed mechanistic studies. By employing these robust methodologies and presenting the data in a clear and comparative manner, researchers can effectively identify promising lead compounds for further development in the quest for novel therapeutics.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
In vitro receptor binding assays: general methods and considerations. (2008). PubMed. [Link]
-
A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]
-
In vitro screening for evaluation of drugs ADMET properties. Slideshare. [Link]
-
In vitro testing of drug toxicity. Slideshare. [Link]
-
A Quick Introduction to Graphviz. (2017). Nick H. a blog. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. [Link]
-
In Vitro Drug Testing Methodsj. Scribd. [Link]
-
In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. ResearchGate. [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). PubMed Central. [Link]
-
Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. (2006). PubMed. [Link]
-
Graphviz. Graphviz. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
Enzyme Inhibition Studies. BioIVT. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
-
High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed Central. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]
-
Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]
-
Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]
Sources
- 1. Graph-based identification of cancer signaling pathways from published gene expression signatures using PubLiME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Visualization of high content screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Interactive Visualization-Based Approach for High Throughput Screening Information Management in Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
A Strategic Guide to the Structure-Activity Relationship (SAR) Exploration of the Methyl 2-(5-bromo-2-methoxyphenyl)acetate Scaffold
This guide provides a comprehensive framework for initiating and conducting a structure-activity relationship (SAR) study on the methyl 2-(5-bromo-2-methoxyphenyl)acetate scaffold. Rather than a retrospective analysis, this document serves as a prospective manual for researchers and drug development professionals, outlining the strategic rationale, experimental design, and key protocols necessary to explore this chemical space for therapeutic potential. The core scaffold incorporates privileged fragments—the methoxyphenyl and bromophenyl moieties—found in numerous bioactive compounds, suggesting a fertile ground for the discovery of novel agents.[1][2][3]
Core Scaffold Analysis and Rationale for Modification
The lead compound, this compound, presents three primary vectors for chemical modification. A systematic exploration of these sites is critical to understanding the molecule's interaction with a biological target and optimizing its drug-like properties.
-
The 5-Bromo Substituent (R¹): The bromine atom significantly influences the compound's lipophilicity and electronic profile. More importantly, it can act as a halogen bond donor.[4] Halogen bonding is a recognized, directional interaction between the electropositive crown (the σ-hole) on the halogen and a Lewis basic site on a receptor, such as a carbonyl oxygen or an aromatic ring.[5][6] Probing this position is key to identifying potentially potent and selective interactions within a protein binding pocket. Modifications here will explore the tolerance for size, electronics, and the necessity of a halogen bond donor.
-
The 2-Methoxy Group (R²): The methoxy group is a hydrogen bond acceptor and its orientation, fixed by the phenyl ring, can be crucial for target engagement. However, O-methyl groups are often susceptible to metabolic O-dealkylation by cytochrome P450 enzymes. Therefore, exploring bioisosteric replacements is a standard strategy to enhance metabolic stability and fine-tune electronic and steric properties.[7][8]
-
The Methyl Acetate Moiety (R³): The ester functional group is a hydrogen bond acceptor and contributes significantly to the molecule's polarity and solubility. However, esters are prone to hydrolysis by esterase enzymes in plasma and tissues, which can lead to rapid clearance. Modifying this group is essential for improving pharmacokinetic stability and introducing new interaction vectors, such as hydrogen bond donors or ionic interactions.[9]
Caption: Strategic vectors for SAR exploration on the core scaffold.
General Synthetic Approach
A robust and flexible synthetic route is paramount for generating a diverse library of analogs. The following retrosynthetic analysis outlines a plausible approach, leveraging common and well-documented transformations.
Scheme 1: Proposed Synthesis of Analogs A practical route can commence from commercially available 5-bromo-2-methoxyphenol.
-
Alkylation: Williamson ether synthesis using methyl bromoacetate and a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) will yield the parent ester scaffold.
-
Amide Formation: The resulting ester can be converted to various amides. This can be achieved via direct aminolysis with primary or secondary amines at elevated temperatures, or through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by standard amide coupling (e.g., using HATU or EDC/HOBt).
-
Modification of R¹ and R²: Accessing analogs with different R¹ and R² substituents would likely require starting from different commercially available phenols or employing reactions like aromatic bromination (e.g., NBS) or Suzuki coupling at the bromo position.[10][11][12]
A Strategic Framework for SAR Exploration
The following tables outline a logical progression for modifying each position of the scaffold. The goal is to systematically probe the chemical space to understand the requirements for biological activity.
R¹ Position: The Role of the 5-Substituent
The initial focus is to understand the steric and electronic requirements at this position, with a special emphasis on the potential for halogen bonding.
| Analog ID | R¹ Substituent | Rationale for Inclusion | Desired Information |
| LEAD-01 | -Br | Parent Compound | Baseline Activity |
| ANA-01-F | -F | Smaller halogen, less polarizable, strong electronegativity. | Is a halogen required? Effect of size. |
| ANA-01-Cl | -Cl | Intermediate size and polarizability between F and Br. | Optimal halogen size/electronics. |
| ANA-01-I | -I | Largest, most polarizable halogen; strongest σ-hole. | Probes for strong halogen bonding. |
| ANA-01-Me | -CH₃ | Small, lipophilic, non-halogen. | Is lipophilicity or halogen character key? |
| ANA-01-CF₃ | -CF₃ | Electron-withdrawing, lipophilic, sterically similar to Br. | Role of electronics vs. halogen bond. |
| ANA-01-CN | -CN | Linear, polar, H-bond acceptor. | Probes for polar interactions. |
R² Position: Probing the Methoxy Pocket
Modifications here will assess the importance of the hydrogen bond acceptor and explore strategies to mitigate potential metabolic liabilities.
| Analog ID | R² Substituent | Rationale for Inclusion | Desired Information |
| LEAD-01 | -OCH₃ | Parent Compound | Baseline Activity |
| ANA-02-OEt | -OCH₂CH₃ | Slightly bulkier group. | Steric tolerance of the R² pocket. |
| ANA-02-OH | -OH | H-bond donor and acceptor. | Is an H-bond donor tolerated/beneficial? |
| ANA-02-OCF₃ | -OCF₃ | Metabolically stable, electron-withdrawing.[7] | Impact of metabolic blocking on activity. |
| ANA-02-SMe | -SCH₃ | Thioether bioisostere, less polar.[7] | Importance of the oxygen H-bond acceptor. |
R³ Position: Tuning Pharmacokinetics and Interactions
This series will investigate how changes to the ester moiety affect stability and introduce new interaction points.
| Analog ID | R³ Substituent | Rationale for Inclusion | Desired Information |
| LEAD-01 | -COOCH₃ | Parent Compound | Baseline Activity |
| ANA-03-COOH | -COOH | Carboxylic acid; potential for ionic/salt-bridge interactions. | Is an acidic group beneficial? Prodrug potential. |
| ANA-03-CONH₂ | -CONH₂ | Primary amide; introduces H-bond donor. | Can H-bond donation improve potency? |
| ANA-03-CONMe₂ | -CON(CH₃)₂ | Tertiary amide; metabolically stable, no H-bond donation. | Role of H-bond donation vs. stability. |
| ANA-03-CH₂OH | -CH₂OH | Reduced ester; primary alcohol. | Is the carbonyl essential for activity? |
Key Experimental Protocols
As the specific biological target for this scaffold is yet to be defined, a logical first step is to screen for a relevant, high-level phenotype. Given that many methoxyphenyl and bromophenyl compounds exhibit anti-proliferative effects, a cell-based cytotoxicity assay is a robust starting point.[10]
Protocol: MTT Anti-Proliferative Assay
This protocol provides a reliable method for assessing the cytotoxic or cytostatic effects of the synthesized analogs on a cancer cell line (e.g., MCF-7, HeLa).
Objective: To determine the concentration of an analog that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (analogs) dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells in complete medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "blank" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add 100 µL of Solubilization Buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2-4 hours (or overnight).
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Sources
- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Methyl 2-(5-bromo-2-methoxyphenyl)acetate in Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 2-(5-bromo-2-methoxyphenyl)acetate, a versatile building block, against viable alternatives in common palladium-catalyzed cross-coupling reactions. By presenting objective experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic strategies.
Introduction: The Strategic Value of this compound
This compound (CAS 294860-58-5) is a polysubstituted aromatic compound featuring a bromine atom, a methoxy group, and a methyl acetate moiety.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the aryl bromide is the cornerstone of its utility, providing a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The methoxy group, being an electron-donating group, and the methyl acetate side chain influence the electronic properties and steric environment of the molecule, which in turn dictates its reactivity in various transformations.
This guide will focus on benchmarking the performance of this compound in three of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling: A Comparative Analysis for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the construction of biaryl and heteroaryl-aryl linkages, which are prevalent motifs in numerous biologically active compounds. The efficiency of this reaction is highly dependent on the nature of the aryl halide, the boronic acid or ester coupling partner, and the catalyst system employed.
Causality Behind Experimental Choices: In a typical Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the general trend: I > Br > Cl > F.[3] Aryl bromides like this compound offer a good balance of reactivity and stability, making them cost-effective and reliable substrates. For this comparative analysis, we will evaluate its performance against its chloro- and iodo-analogs, as well as an alternative brominated isomer, in the coupling with phenylboronic acid. The choice of a palladium catalyst and ligand is critical; bulky, electron-rich phosphine ligands such as SPhos have demonstrated exceptional activity for the coupling of sterically hindered and electron-rich aryl halides.[4]
Comparative Performance Data for Suzuki-Miyaura Coupling:
| Aryl Halide Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Methyl 2-(2-methoxy-5-phenylphenyl)acetate | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Expected High |
| Methyl 2-(5-chloro-2-methoxyphenyl)acetate | Methyl 2-(2-methoxy-5-phenylphenyl)acetate | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Expected Moderate |
| Methyl 2-(5-iodo-2-methoxyphenyl)acetate | Methyl 2-(2-methoxy-5-phenylphenyl)acetate | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 90 | 8 | Expected Very High |
| Methyl 2-(3-bromo-4-methoxyphenyl)acetate | Methyl 2-(4-methoxy-3-phenylphenyl)acetate | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Expected High |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for the Suzuki-Miyaura coupling is provided below. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions.
The Heck Reaction: Benchmarking Olefin Arylation
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[5] The electronic nature of the aryl halide can significantly influence the reaction rate and selectivity.
Causality Behind Experimental Choices: In many Heck reactions, electron-poor aryl halides tend to react faster than electron-rich counterparts in monoarylation.[6] However, the choice of catalyst and reaction conditions can modulate this reactivity. The presence of the electron-donating methoxy group in this compound might suggest a slower reaction compared to an aryl bromide with an electron-withdrawing group.
Comparative Performance Data for the Heck Reaction:
| Aryl Halide Substrate | Alkene | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Methyl 2-(2-methoxy-5-styrylphenyl)acetate | Pd(OAc)₂ | Et₃N | DMF | 120 | 18 | Expected Good |
| Methyl 2-(5-bromo-2-nitrophenyl)acetate | Styrene | Methyl 2-(2-nitro-5-styrylphenyl)acetate | Pd(OAc)₂ | Et₃N | DMF | 110 | 12 | Expected High |
| 4-Bromoanisole | Styrene | 4-Methoxystilbene | Pd(OAc)₂ | Et₃N | DMF | 120 | 16 | ~90% |
Experimental Protocol: Heck Reaction
The Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are crucial components of many pharmaceuticals.[7] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for achieving high yields and broad substrate scope.[8] The reaction is generally tolerant of a wide range of functional groups on both the aryl halide and the amine.
Comparative Performance Data for Buchwald-Hartwig Amination:
| Aryl Halide Substrate | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Methyl 2-(2-methoxy-5-morpholinophenyl)acetate | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 16 | Expected High |
| 4-Bromoanisole | Morpholine | 4-Morpholinoanisole | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 12 | >95% |
| 4-Chlorobenzonitrile | Morpholine | 4-Morpholinobenzonitrile | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 110 | 20 | ~90% |
Experimental Protocol: Buchwald-Hartwig Amination
Conclusion and Future Outlook
This compound stands as a highly effective and versatile intermediate for the synthesis of complex molecular architectures. Its aryl bromide functionality provides a reliable handle for participation in key palladium-catalyzed cross-coupling reactions. While direct, quantitative comparisons with a broad range of alternatives are not always available in the published literature, the well-established principles of reactivity in these transformations allow for confident predictions of its performance.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is expected to exhibit excellent reactivity, comparable to or slightly better than other electron-rich aryl bromides. In Heck reactions, while potentially slower than its electron-poor counterparts, judicious selection of catalyst and conditions can lead to high yields of the desired arylated olefins.
The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this and other similar building blocks. Researchers are encouraged to consider the balance of reactivity, stability, and cost when selecting an aryl halide for their specific synthetic needs. This compound represents a robust and valuable tool in the arsenal of the modern synthetic chemist.
References
-
Yang, H., et al. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Dalton Transactions, (13), 2031-2037. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
de Vries, J. G. (2001). The Heck reaction. Topics in Catalysis, 19(1), 155-165. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Patil, S. A., et al. (2012). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Pharmaceuticals, 5(12), 1333–1367. [Link]
-
Liu, Y., et al. (2020). Comparison of reactivity of different aryl halides. ResearchGate. [Link]
-
Al-Masum, M., & Kumar, D. (2005). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
ChemBK. This compound. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singh, R. P., et al. (2004). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. The Journal of Organic Chemistry, 69(22), 7751–7754. [Link]
-
Gabriele, B., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Catalysts, 12(8), 915. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12560–12568. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 6(10), 1709-1721. [Link]
-
Skorka, L., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17892–17901. [Link]
-
The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
Wang, L., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 609. [Link]
-
Riveiro, M. E., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 16(23), 2736–2744. [Link]
-
MDPI. Bioactive Molecules: Isolation, Synthesis, Analysis, and Application in Medicinal Chemistry. [Link]
-
MDPI. Synthesis of Bioactive Compounds. [Link]
-
Elsevier. The 2V-P,N polymer supported palladium catalyst for methoxycarbonylation of acetylene. [Link]
-
The Royal Society of Chemistry. (2012). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. [Link]
-
D-Carbonize. Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. [Link]
-
ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]
-
MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]
-
ResearchGate. (2020). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]
Sources
- 1. This compound | 294860-58-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of molecular interactions is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of derivatives of "Methyl 2-(5-bromo-2-methoxyphenyl)acetate." As a senior application scientist, my aim is to blend rigorous scientific principles with practical, field-tested insights to empower your research. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating approach to your experimental design.
Introduction: The Significance of Cross-Reactivity in Drug Development
Cross-reactivity, the binding of an antibody or other immunological agent to antigens other than the one it was raised against, is a critical parameter in the development of diagnostics and therapeutics.[1][2] For small molecules like this compound and its derivatives, which often act as haptens, understanding their interaction with antibodies is fundamental.[3][4] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier, such as a protein.[5] The resulting antibodies may bind not only to the original hapten-carrier conjugate but also to the free hapten and structurally similar molecules.[6] This guide will explore the nuances of these interactions, providing a framework for robust cross-reactivity analysis.
This compound and its analogs are versatile compounds in pharmaceutical research, often serving as building blocks for more complex bioactive molecules.[7] Their structural features, including the bromo and methoxy groups, can significantly influence their binding affinity and specificity.[7] A thorough cross-reactivity analysis is therefore essential to:
-
Ensure Assay Specificity: In diagnostic immunoassays, cross-reactivity with related but irrelevant compounds can lead to false-positive results.[1]
-
Predict Off-Target Effects: In therapeutic applications, unintended binding to other biological molecules can cause adverse side effects.
-
Guide Lead Optimization: Understanding the structure-activity relationship (SAR) of cross-reactivity can inform the design of more specific and potent drug candidates.
This guide will focus on two primary methodologies for assessing cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
The Panel of Derivatives: A Comparative Overview
To conduct a meaningful cross-reactivity analysis, a carefully selected panel of derivatives is essential. The choice of derivatives should aim to probe the impact of specific structural modifications on antibody binding. For this compound (the parent compound), we will consider the following hypothetical derivatives for our analysis, based on common synthetic transformations of similar molecules.[8][9][10][11]
| Compound ID | Structure | Key Structural Modification | Rationale for Inclusion |
| Parent | This compound | - | The reference compound against which all derivatives will be compared. |
| Derivative A | 2-(5-bromo-2-methoxyphenyl)acetic acid | Hydrolysis of the methyl ester | To assess the impact of the ester group on binding. |
| Derivative B | Methyl 2-(2-methoxyphenyl)acetate | Removal of the bromo group | To evaluate the contribution of the bromine atom to the epitope. |
| Derivative C | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | Demethylation of the methoxy group | To investigate the role of the methoxy group's methyl moiety. |
| Derivative D | Methyl 2-(3-bromo-4-methoxyphenyl)acetate | Isomeric shift of substituents | To understand the importance of the substitution pattern on the phenyl ring. |
These derivatives allow for a systematic evaluation of how changes to the ester, the bromine substituent, the methoxy group, and the overall substitution pattern affect antibody recognition.
Experimental Methodologies: A Deep Dive
The following sections provide detailed protocols for two gold-standard techniques in cross-reactivity analysis. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Competitive ELISA is a highly sensitive and widely used technique for quantifying small molecules.[12][13] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[12] The signal is inversely proportional to the concentration of the analyte in the sample.
Workflow for Competitive ELISA
Caption: Workflow for Competitive ELISA.
Detailed Protocol:
-
Antigen Coating:
-
Action: Dilute the hapten-protein conjugate (e.g., Parent-BSA) to a predetermined optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of this solution to each well of a 96-well microtiter plate.
-
Causality: The hapten-protein conjugate adsorbs to the polystyrene surface of the plate, providing a solid phase for the immunoassay. The high pH of the coating buffer facilitates this hydrophobic interaction.
-
Incubation: Incubate overnight at 4°C.
-
-
Washing:
-
Action: Aspirate the coating solution and wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Causality: This step removes any unbound antigen and excess buffer components. Tween-20 is a non-ionic detergent that helps to prevent non-specific binding in subsequent steps.
-
-
Blocking:
-
Action: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Causality: The blocking agent, typically an inert protein, binds to any remaining unoccupied sites on the plate, minimizing non-specific binding of the antibodies.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Action: Prepare serial dilutions of the parent compound and each derivative. In separate tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at its optimal dilution). Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Causality: This is the critical competitive step. The free derivative in the solution and the derivative-conjugate coated on the plate compete for the binding sites of the primary antibody. A higher concentration of free derivative will result in less antibody binding to the plate.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Action: Wash the plate as described in step 2. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer to each well.
-
Causality: The secondary antibody specifically binds to the primary antibody that is bound to the coated antigen. The enzyme conjugate will later be used for signal generation.
-
Incubation: Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Action: Wash the plate as described in step 2. Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well. After a sufficient color development time (typically 15-30 minutes), stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Causality: The enzyme on the secondary antibody catalyzes a reaction with the substrate, producing a measurable signal. The intensity of the signal is inversely proportional to the concentration of the free derivative in the initial sample.
-
Data Analysis and Interpretation:
The cross-reactivity (CR) is typically calculated using the following formula, based on the half-maximal inhibitory concentration (IC50) values obtained from the dose-response curves of the parent compound and the derivatives:
CR (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100
A higher CR percentage indicates a greater ability of the derivative to compete with the parent compound for antibody binding.
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[14][15] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14][15] This allows for the determination of kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[16]
Workflow for SPR Analysis
Caption: Workflow for SPR Analysis.
Detailed Protocol:
-
Antibody Immobilization:
-
Action: Covalently immobilize the primary antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Causality: This creates a stable and reusable surface for repeated binding measurements. The amount of immobilized antibody should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Action: Prepare a series of dilutions for the parent compound and each derivative in a suitable running buffer. Inject these solutions sequentially over the antibody-immobilized surface, from the lowest to the highest concentration.
-
Causality: As the analyte flows over the surface, it binds to the immobilized antibody, causing an increase in the refractive index, which is measured as a response in Resonance Units (RU).
-
-
Dissociation Phase:
-
Action: After the injection of the analyte, switch back to flowing only the running buffer over the sensor surface.
-
Causality: The bound analyte will dissociate from the antibody, leading to a decrease in the response. The rate of this decrease provides the dissociation rate constant (kd).
-
-
Regeneration:
-
Action: Inject a pulse of a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove any remaining bound analyte.
-
Causality: This step ensures that the surface is ready for the next binding cycle with a different analyte concentration or derivative.
-
Data Analysis and Interpretation:
The sensorgram data (response vs. time) is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants (ka and kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. Cross-reactivity can be assessed by comparing the KD values of the derivatives to that of the parent compound. A lower KD value indicates a higher binding affinity.
Comparative Data Analysis and Expected Outcomes
The following table summarizes the expected outcomes from the cross-reactivity analysis of our hypothetical derivatives.
| Compound | Structural Change | Expected Competitive ELISA CR (%) | Expected SPR (KD) vs. Parent | Interpretation |
| Derivative A | Ester to Carboxylic Acid | Moderate to High | Similar or slightly higher KD | The ester may not be a critical part of the epitope. The increased polarity could slightly decrease affinity. |
| Derivative B | Bromo group removed | Low | Significantly higher KD | The bromine atom is likely a key component of the epitope, contributing significantly to binding affinity. |
| Derivative C | Methoxy to Hydroxyl | Moderate | Higher KD | The methyl group of the methoxy moiety likely contributes to hydrophobic interactions within the antibody binding pocket. |
| Derivative D | Isomeric shift | Very Low | Much higher KD | The specific spatial arrangement of the substituents is crucial for antibody recognition, indicating a highly specific binding pocket. |
These expected results highlight how specific structural features can dramatically influence antibody binding. For instance, the removal of the bulky and electronegative bromine atom in Derivative B is predicted to cause a significant loss of affinity, suggesting it is a critical recognition element.
Conclusion: Synthesizing the Data for Informed Decisions
A comprehensive cross-reactivity analysis, employing orthogonal methods like competitive ELISA and SPR, provides a robust understanding of the specificity of antibody-hapten interactions. The data generated from such studies are invaluable for:
-
Validating the specificity of a diagnostic assay.
-
Guiding the medicinal chemistry efforts to modulate binding affinity and specificity.
-
Assessing the potential for off-target effects of a therapeutic candidate.
By systematically dissecting the contributions of different functional groups and their spatial arrangement, researchers can make more informed decisions in the complex process of drug discovery and development. The methodologies and principles outlined in this guide provide a solid foundation for conducting these critical investigations with scientific rigor and confidence.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]
-
Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]
-
Differences Among Antibody, Antigen, Epitope, Hapten & Immunogen. Boster Bio. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
-
Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Taylor & Francis Online. [Link]
-
Cross-reactivity and conformational multiplicity of an anti-polycyclic aromatic hydrocarbon mAb. PubMed Central. [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
3-Bromo-4-methoxyphenylacetic acid. PubChem. [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. National Institutes of Health. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
-
Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]
-
Circular Discovery in Small Molecule and Conjugated Polymer Synthetic Methodology. Journal of the American Chemical Society. [Link]
-
Antibody binding to free hapten?. ResearchGate. [Link]
-
Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Taylor & Francis Online. [Link]
-
3-BROMO-4-METHOXYPHENYLACETIC ACID. ChemBK. [Link]
-
Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology. [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. [Link]
-
Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. PubMed. [Link]
-
Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. National Institutes of Health. [Link]
-
Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate. [Link]
-
Detection of Other Biomolecules. Walt Lab. [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]
-
Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
-
Type of Haptens, How do they work. YouTube. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
Sources
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. histologix.com [histologix.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 9. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. waltlab.bwh.harvard.edu [waltlab.bwh.harvard.edu]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
Spectroscopic comparison of "Methyl 2-(5-bromo-2-methoxyphenyl)acetate" and its reaction products
A Comparative Analysis of a Key Synthetic Intermediate and Its Primary Reaction Products
In the landscape of pharmaceutical and materials science research, "Methyl 2-(5-bromo-2-methoxyphenyl)acetate" serves as a valuable building block. Its strategic placement of bromo, methoxy, and methyl ester functionalities allows for a diverse range of chemical modifications. Understanding the spectroscopic signatures of this starting material and its subsequent reaction products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and its derivatives resulting from common synthetic transformations: hydrolysis, amidation, and reduction.
The Spectroscopic Profile of the Starting Material: this compound
This compound, with the chemical formula C₁₀H₁₁BrO₃, possesses a distinct set of spectroscopic features that are fundamental to its identification and the tracking of its chemical changes.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, the methoxy protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), the methylene carbon, the methoxy carbon, and the methyl ester carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ester and ether linkages, and C-H stretching from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (259.1 g/mol ). A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) will be a key identifier.
Comparative Spectroscopic Analysis of Reaction Products
The true utility of this compound lies in its reactivity. The following sections detail the expected spectroscopic changes upon hydrolysis, amidation, and reduction, providing a framework for researchers to confirm the successful transformation of this versatile starting material.
Hydrolysis: Formation of 2-(5-bromo-2-methoxyphenyl)acetic Acid
The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation. This reaction is typically carried out under acidic or basic conditions.
Reaction Workflow for Hydrolysis
Spectroscopic Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 2-(5-bromo-2-methoxyphenyl)acetic Acid (Product) | Rationale for Change |
| ¹H NMR | Singlet around 3.7 ppm (O-CH₃ of ester) | Disappearance of the methyl ester singlet. Appearance of a broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm. | The methyl group of the ester is removed, and a labile carboxylic acid proton is introduced. |
| ¹³C NMR | Signal for the methyl ester carbon (~52 ppm) and carbonyl carbon (~171 ppm). | Disappearance of the methyl ester carbon signal. The carbonyl carbon signal may shift slightly. | Loss of the O-CH₃ group. The electronic environment of the carbonyl carbon is altered. |
| IR Spectroscopy | Strong C=O stretch of ester (~1740 cm⁻¹). | Broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). The C=O stretch of the carboxylic acid appears at a slightly lower wavenumber (~1710 cm⁻¹). | The ester is converted to a carboxylic acid, which exhibits characteristic broad O-H and shifted C=O stretching bands. |
| Mass Spectrometry | Molecular ion peak (m/z) will show the mass of the ester. | Molecular ion peak will be lower by 14 mass units (CH₂). | Loss of the methyl group and addition of a hydrogen atom. |
Amidation: Synthesis of 2-(5-bromo-2-methoxyphenyl)acetamide
The reaction of the methyl ester with an amine (e.g., ammonia or a primary/secondary amine) yields an amide. This is a crucial reaction for introducing nitrogen-containing functionalities.
Reaction Workflow for Amidation
Spectroscopic Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 2-(5-bromo-2-methoxyphenyl)acetamide (Product) | Rationale for Change |
| ¹H NMR | Singlet around 3.7 ppm (O-CH₃ of ester). | Disappearance of the methyl ester singlet. Appearance of broad signals for the amide N-H protons (typically 5-8 ppm for a primary amide). | The methoxy group of the ester is replaced by an amino or substituted amino group. |
| ¹³C NMR | Signal for the methyl ester carbon (~52 ppm). Carbonyl carbon signal around 171 ppm. | Disappearance of the methyl ester carbon signal. The amide carbonyl carbon signal typically appears at a similar or slightly downfield chemical shift compared to the ester. | The ester functionality is converted to an amide functionality. |
| IR Spectroscopy | Strong C=O stretch of ester (~1740 cm⁻¹). | The C=O stretch of the amide (amide I band) appears at a lower wavenumber (~1650 cm⁻¹). For primary amides, two N-H stretching bands are observed (~3350 and 3180 cm⁻¹). | The carbonyl bond in an amide has more single-bond character due to resonance, lowering its stretching frequency. The N-H bonds of the amide give rise to characteristic stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the ester. | The molecular ion peak will change depending on the amine used. For a primary amide (from ammonia), the mass will be lower by 15 mass units. | The -OCH₃ group is replaced by -NH₂ or a substituted amino group. |
Reduction: Preparation of 2-(5-bromo-2-methoxyphenyl)ethanol
The reduction of the ester functionality to a primary alcohol is a common transformation, often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Workflow for Reduction
Spectroscopic Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 2-(5-bromo-2-methoxyphenyl)ethanol (Product) | Rationale for Change |
| ¹H NMR | Singlet for the methylene protons adjacent to the carbonyl. Singlet for the methyl ester protons. | The methylene singlet is replaced by two new signals: a triplet for the methylene group adjacent to the aromatic ring and a triplet for the methylene group attached to the hydroxyl group. A broad singlet for the hydroxyl proton will also appear. | The ester is reduced to a primary alcohol, changing the chemical environment and splitting patterns of the adjacent protons. |
| ¹³C NMR | Carbonyl carbon signal (~171 ppm). Methyl ester carbon signal (~52 ppm). Methylene carbon signal. | Disappearance of the carbonyl and methyl ester carbon signals. Appearance of a new signal for the carbon bearing the hydroxyl group (~60-65 ppm). | The ester group is completely removed and replaced by a primary alcohol functionality. |
| IR Spectroscopy | Strong C=O stretch of ester (~1740 cm⁻¹). | Disappearance of the C=O stretch. Appearance of a broad O-H stretch of the alcohol (~3200-3600 cm⁻¹). | The carbonyl group is reduced to a hydroxyl group. |
| Mass Spectrometry | Molecular ion peak of the ester. | The molecular ion peak will be lower, corresponding to the mass of the alcohol. | The -COOCH₃ group is replaced by a -CH₂OH group. |
Experimental Protocols
General Considerations: All reactions should be performed in a well-ventilated fume hood. Reagents should be of appropriate purity. Spectroscopic data should be acquired using standard laboratory instrumentation.
Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an excess of a base (e.g., NaOH or KOH solution) or a strong acid (e.g., HCl or H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed under basic conditions, acidify the mixture with a strong acid (e.g., 2M HCl) until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(5-bromo-2-methoxyphenyl)acetic acid.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Amidation of this compound
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a solution of the desired amine (e.g., aqueous ammonia for the primary amide) in excess.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Characterize the resulting 2-(5-bromo-2-methoxyphenyl)acetamide derivative by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Reduction of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.
-
Dry the combined organic filtrate over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 2-(5-bromo-2-methoxyphenyl)ethanol.
-
Purify the product by column chromatography if necessary.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the analysis of "this compound" and its reaction products. By understanding the characteristic spectral features of the starting material and the predictable shifts and appearances/disappearances of key signals upon functional group transformation, researchers can confidently navigate the synthesis and characterization of novel compounds derived from this versatile intermediate. This guide serves as a foundational reference for scientists and professionals in the field of drug development and chemical research, facilitating the efficient and accurate progression of their synthetic endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The National Institute of Standards and Technology (NIST) Chemistry WebBook: [Link]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-(5-bromo-2-methoxyphenyl)acetate
For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(5-bromo-2-methoxyphenyl)acetate, a key intermediate in various developmental pathways. As Senior Application Scientists, our goal is to empower your research with field-proven insights, moving beyond mere procedural steps to explain the causality behind our safety recommendations.
The structural attributes of this compound—a brominated aromatic ester—necessitate a rigorous approach to personal protection, handling, and disposal. The presence of a halogenated aromatic ring and a methoxy group influences its reactivity and toxicological profile, demanding more than routine precautions.
Hazard Assessment: Understanding the "Why" Behind the "How"
While specific toxicological data for this compound is not extensively published, a thorough hazard assessment can be constructed by examining its structural analogs. The parent compound, methyl phenylacetate, exhibits low acute toxicity with an oral LD50 in rats of 2550 mg/kg and a dermal LD50 in rabbits of 2400 mg/kg.[1][2][3][4] However, it is classified as a mild skin irritant.[2][3][4][5]
The introduction of a bromine atom to the aromatic ring significantly alters the compound's profile. Brominated aromatic compounds, as a class, can pose more substantial health risks.[6] Some are known to be hepatotoxic (toxic to the liver), and their metabolism can sometimes lead to the formation of more toxic byproducts.[6] Although many brominated flame retardants have low acute toxicity, the potential for long-term health effects from bioaccumulation is a concern.[7] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Based on data from similar chemical structures, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Prolonged or repeated contact may cause redness, swelling, and dermatitis.[2][3]
-
Eye Irritation: Direct contact can cause tearing and redness.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may cause adverse health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate barriers is dictated by the chemical's properties and the nature of the experimental work.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl Rubber or Neoprene Gloves | Standard nitrile gloves offer poor resistance to aromatic esters and halogenated hydrocarbons.[8][9][10] For prolonged contact or immersion, butyl rubber or neoprene gloves are required to prevent permeation.[8][11] For incidental splash contact, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical penetration should be worn and kept fully fastened. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. If there is a potential for generating aerosols or working outside of a fume hood, a risk assessment must be conducted to determine the need for a respirator. |
Operational and Disposal Plans: From Benchtop to Waste Stream
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly. A safety shower and eyewash station should be readily accessible.
-
PPE: Don the appropriate PPE as outlined in the table above, paying close attention to the correct glove selection.
-
Handling: Conduct all weighing and transferring of the compound within the chemical fume hood to contain any vapors or dust.[12]
-
Reaction Setup: When setting up reactions, use equipment that is in good condition and appropriate for the scale of the experiment.
-
Post-Handling: After use, securely seal the container and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
-
Decontamination: Clean the work area thoroughly after the procedure is complete.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment and Cleanup: For small spills, use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.[13] Some sources recommend applying sodium bicarbonate to spills of halogenated hydrocarbons.[13]
-
Collection: Carefully sweep the absorbent material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[12]
-
Labeling and Storage: Collect the waste in a clearly labeled, sealed, and chemically compatible container. Store the waste container in a designated satellite accumulation area.
-
Disposal Request: Arrange for disposal through your institution's environmental health and safety office. All waste must be handled in accordance with local, state, and federal regulations.[2]
Emergency Procedures: Immediate and Effective Response
In case of accidental exposure, immediate action is crucial.
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Seek medical attention if irritation develops or persists.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention from an eye specialist.
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
By adhering to these scientifically grounded safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and innovation.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Food and Cosmetics Toxicology. (1974). 12(941).
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
WellBefore. (2023, April 5). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Glove Selection. Retrieved from [Link]
-
Clarkson University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Grokipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
- Szymańska, J. A. (1996). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 47(1), 13–23.
-
The University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Full Source. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Texas America Safety Company. (n.d.). Work Gloves Chemical Glove Chart. Retrieved from [Link]
- Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
- Kim, H. Y., et al. (2018). 28-day inhalation toxicity of 3-methoxybutyl chloroformate in rats. Toxicology and Environmental Health Sciences, 10(1), 39-48.
- Vengosh, A., et al. (2021). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science & Technology, 55(16), 10895-10907.
- Cwiertny, D. M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
-
PubChem. (n.d.). 2-Methoxy-4-prop-1-enylphenyl phenylacetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methoxy-2-phenylacetate. Retrieved from [Link]
- Kostyuk, N., et al. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Molecules, 28(4), 1756.
- Al-Hijazeen, M., & Al-Rawashdeh, M. (2022). Decontamination technologies for medicinal and aromatic plants: A review. Food Science & Nutrition, 10(1), 3-17.
- Seo, J. S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309.
-
Danish Environmental Protection Agency. (2014). Category approach for selected brominated flame retardants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2015). TSCA Work Plan Chemical Problem Formulation and Data Needs Assessment Brominated Phthalates Cluster Flame Retardants. Retrieved from [Link]
- Hennebert, P. (2021). The substitution of regulated brominated flame retardants in plastic products and waste and the declared properties of the substitutes. Detritus, 16, 16-25.
Sources
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. grokipedia.com [grokipedia.com]
- 5. vigon.com [vigon.com]
- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aibonsafety.com [aibonsafety.com]
- 9. gloves.com [gloves.com]
- 10. wellbefore.com [wellbefore.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ehs.gatech.edu [ehs.gatech.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
